Cyclohexyl valerate
Description
Structure
3D Structure
Properties
IUPAC Name |
cyclohexyl pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c1-2-3-9-11(12)13-10-7-5-4-6-8-10/h10H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLCHTSSXNSNXSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)OC1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10165811 | |
| Record name | Cyclohexyl valerate | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
231.00 to 233.00 °C. @ 760.00 mm Hg | |
| Record name | Cyclohexyl pentanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034429 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1551-43-5 | |
| Record name | Cyclohexyl valerate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1551-43-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexyl valerate | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1551-43-5 | |
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| Record name | Cyclohexyl valerate | |
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| Record name | Cyclohexyl valerate | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.809 | |
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| Record name | Cyclohexyl pentanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034429 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Cyclohexyl Valerate: A Comprehensive Physicochemical Profile for the Research Scientist
Introduction
Cyclohexyl valerate (also known as cyclohexyl pentanoate) is an ester of significant interest in various fields, including fragrance, flavor, and as a potential specialty solvent or intermediate in organic synthesis. Its unique combination of a bulky cycloaliphatic alcohol moiety and a medium-chain carboxylic acid gives rise to a distinct set of physicochemical properties. This technical guide provides an in-depth exploration of these properties, offering both established data and the experimental methodologies for their determination. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound for their work.
Molecular Structure and Identifiers
This compound is structurally defined by the ester linkage between a cyclohexyl group and a valeryl (pentanoyl) group.
Caption: Molecular Structure of this compound.
Key Identifiers:
| Identifier | Value |
| IUPAC Name | cyclohexyl pentanoate[1] |
| Synonyms | This compound, Cyclohexyl n-valerate[2] |
| CAS Number | 1551-43-5[2] |
| Molecular Formula | C11H20O2[1] |
| Molecular Weight | 184.28 g/mol [1] |
| InChIKey | YLCHTSSXNSNXSW-UHFFFAOYSA-N[1] |
| SMILES | CCCCC(=O)OC1CCCCC1[1] |
Physicochemical Properties: A Summary
The following table summarizes the key physicochemical properties of this compound, compiled from various authoritative sources.
| Property | Value | Source(s) |
| Appearance | Colorless liquid | [2][3] |
| Boiling Point | 231-233 °C at 760 mmHg | [1][3] |
| Melting Point | Data not available | |
| Density | 0.94 g/cm³ | [2] |
| Refractive Index | 1.451 | [2] |
| Flash Point | 87.1 °C (188.8 °F) | [2][3] |
| Vapor Pressure | 0.06 mmHg at 25 °C (estimated) | [3] |
| Solubility in Water | Insoluble (estimated at 16.03 mg/L at 25 °C) | [3] |
| Solubility in Organic Solvents | Soluble in alcohol and oils.[4] | |
| logP (Octanol/Water Partition Coefficient) | 3.776 (estimated) | [3] |
Experimental Protocols for Property Determination
As a senior application scientist, it is crucial to not only present data but also to understand and articulate the methodologies behind their acquisition. The following sections detail the experimental protocols for determining the key physicochemical properties of this compound.
Synthesis of this compound via Fischer Esterification
The most common laboratory synthesis of this compound is through the Fischer esterification of cyclohexanol with valeric acid, using a strong acid catalyst.[4] This reversible reaction is driven to completion by removing the water produced.
Caption: Workflow for the Synthesis and Purification of this compound.
Step-by-Step Protocol:
-
Apparatus Setup: Assemble a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser. The rationale for the Dean-Stark trap is to sequester the water produced during the esterification, thereby shifting the reaction equilibrium towards the product side according to Le Châtelier's principle.[5]
-
Reagent Charging: To the round-bottom flask, add equimolar amounts of cyclohexanol and valeric acid. Toluene is a suitable solvent as it forms an azeotrope with water, facilitating its removal. Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid or sulfuric acid.
-
Reaction: Heat the mixture to reflux. The toluene-water azeotrope will distill into the Dean-Stark trap, where the denser water will separate and be collected, while the toluene overflows back into the reaction flask.[6]
-
Workup: Once the theoretical amount of water has been collected, cool the reaction mixture. Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.
-
Drying and Purification: Dry the organic layer over an anhydrous drying agent like magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude this compound is then purified by vacuum distillation to prevent decomposition at its high atmospheric boiling point.
Determination of Boiling Point
The boiling point is a critical indicator of purity. For a high-boiling liquid like this compound, vacuum distillation is the preferred method for purification, and the boiling point is typically reported at a specific pressure.
Step-by-Step Protocol (Thiele Tube Method for Micro-Scale Determination):
-
Sample Preparation: Place a small amount of purified this compound into a small test tube. Invert a sealed-end capillary tube into the liquid.
-
Apparatus Setup: Attach the test tube to a thermometer and place it in a Thiele tube containing a high-boiling point oil (e.g., mineral oil). The Thiele tube's design ensures uniform heating.
-
Heating and Observation: Gently heat the side arm of the Thiele tube. A stream of bubbles will emerge from the capillary tube as the air inside expands and is replaced by the vapor of the liquid.
-
Boiling Point Determination: The boiling point is the temperature at which, upon slight cooling, the liquid is drawn back into the capillary tube. This indicates that the vapor pressure of the liquid equals the atmospheric pressure.
Determination of Density
The density of a liquid is its mass per unit volume. A pycnometer provides a precise method for this measurement.
Step-by-Step Protocol:
-
Pycnometer Preparation: Thoroughly clean and dry a pycnometer of a known volume and determine its mass.
-
Sample Filling: Fill the pycnometer with this compound, ensuring no air bubbles are trapped. Place the stopper and wipe away any excess liquid.
-
Mass Determination: Weigh the filled pycnometer.
-
Calculation: The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus mass of empty pycnometer) by the known volume of the pycnometer. For high accuracy, all measurements should be performed at a constant temperature.
Determination of Refractive Index
The refractive index is a measure of how much the path of light is bent, or refracted, when entering a material. It is a characteristic property that is also indicative of purity.
Step-by-Step Protocol (Using an Abbe Refractometer):
-
Calibration: Calibrate the Abbe refractometer using a standard of known refractive index (e.g., distilled water).
-
Sample Application: Place a few drops of this compound onto the prism of the refractometer.
-
Measurement: Close the prism and allow the sample to equilibrate to the instrument's temperature. Look through the eyepiece and adjust the controls until the boundary between the light and dark fields is sharp and centered on the crosshairs.
-
Reading: Read the refractive index value from the instrument's scale.
Spectroscopic Characterization
Spectroscopic data provides invaluable information about the molecular structure and functional groups present in this compound.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorptions for the ester functional group and the hydrocarbon backbone.
-
C=O Stretch: A strong, sharp absorption band is expected in the region of 1735-1750 cm⁻¹, which is characteristic of the carbonyl group in an ester.
-
C-O Stretch: A strong absorption band in the 1100-1300 cm⁻¹ region corresponds to the C-O single bond stretching of the ester.
-
C-H Stretch: Absorption bands just below 3000 cm⁻¹ are due to the C-H stretching of the sp³ hybridized carbons in the cyclohexyl and valeryl chains.
An FTIR spectrum of cyclohexyl pentanoate shows these characteristic peaks, confirming its structure.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: The proton NMR spectrum of this compound will provide information on the different types of protons and their connectivity.
-
Cyclohexyl Protons: A complex multiplet is expected in the range of 1.2-1.9 ppm, corresponding to the methylene protons of the cyclohexyl ring. The proton on the carbon bearing the oxygen (the methine proton) will be shifted downfield, likely appearing as a multiplet around 4.7-4.9 ppm.
-
Valerate Protons:
-
The methyl (CH₃) group at the end of the valerate chain will appear as a triplet around 0.9 ppm.
-
The methylene (CH₂) groups of the valerate chain will appear as multiplets in the region of 1.3-2.3 ppm. The methylene group adjacent to the carbonyl (α-protons) will be the most downfield-shifted in this group, appearing as a triplet around 2.2-2.3 ppm.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the different carbon environments in the molecule.
-
Carbonyl Carbon: A peak in the downfield region, around 173 ppm, is characteristic of the ester carbonyl carbon.
-
Cyclohexyl Carbons: The carbon attached to the oxygen will be in the range of 70-75 ppm. The other cyclohexyl carbons will appear in the aliphatic region, typically between 20-40 ppm.
-
Valerate Carbons: The carbons of the valerate chain will show distinct signals in the aliphatic region, with the carbon α to the carbonyl appearing around 34 ppm and the terminal methyl carbon around 14 ppm.
Conclusion
This technical guide has provided a detailed overview of the physicochemical properties of this compound, grounded in data from reputable sources. The inclusion of detailed experimental protocols for synthesis and property determination is intended to equip researchers and scientists with the necessary knowledge to work with this compound effectively and safely. The presented data and methodologies underscore the importance of a thorough understanding of a compound's physical and chemical characteristics in scientific research and development.
References
-
BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Fischer Esterification. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]
-
LookChem. (n.d.). Cyclohexyl pentanoate. Retrieved from [Link]
-
Molbase. (n.d.). 1-Cyclohexyl pentanoate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Pentanoic acid, cyclohexyl ester. PubChem Compound Database. Retrieved from [Link]
-
OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]
-
The Good Scents Company. (n.d.). This compound, 1551-43-5. Retrieved from [Link]
-
Vedantu. (n.d.). Melting Point Determination of Organic Compounds: Chemistry Guide. Retrieved from [Link]
-
University of Calgary. (n.d.). Fischer Esterification. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]
-
LookChem. (n.d.). Cyclohexyl pentanoate. Retrieved from [Link]
-
BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]
-
Vedantu. (n.d.). Melting Point Determination of Organic Compounds: Chemistry Guide. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]
Sources
- 1. Pentanoic acid, cyclohexyl ester | C11H20O2 | CID 73772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cyclohexyl pentanoate|lookchem [lookchem.com]
- 3. This compound, 1551-43-5 [thegoodscentscompany.com]
- 4. This compound | 1551-43-5 [chemicalbook.com]
- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
Cyclohexyl valerate chemical structure and IUPAC name.
An In-depth Technical Guide to Cyclohexyl Valerate: Structure, Synthesis, and Characterization
Introduction
This compound, systematically known as cyclohexyl pentanoate, is an organic compound classified as a fatty acid ester.[1] It is formed from the condensation of cyclohexanol and pentanoic acid (valeric acid). This colorless, slightly oily liquid is recognized for its characteristic fruity and floral aroma, which has led to its application in the fragrance and perfume industry.[2] In perfumery, it is valued for its ability to blend well with other fragrance components like ionones and geranyl esters, and for its stability in various media, including soap.[2] This guide provides a comprehensive overview of its chemical structure, nomenclature, physicochemical properties, a detailed protocol for its synthesis via Fischer esterification, and methods for its analytical characterization.
Chemical Structure and IUPAC Nomenclature
The fundamental identity of a chemical compound is rooted in its structure and systematic name.
IUPAC Name
The official name for the compound under the rules of the International Union of Pure and Applied Chemistry (IUPAC) is cyclohexyl pentanoate .[1][3]
Common Synonyms
In commercial and laboratory contexts, it is also referred to as:
-
This compound[1]
-
Cyclohexyl n-valerate[4]
-
Pentanoic acid, cyclohexyl ester[4]
-
Valeric acid, cyclohexyl ester[3]
Chemical Structure
This compound consists of a pentanoate group where the carbonyl carbon is bonded to a four-carbon chain, and the ester oxygen is attached to a six-membered cyclohexane ring. The structure is represented by the chemical formula C₁₁H₂₀O₂.[1][4][5]
Caption: 2D representation of the cyclohexyl pentanoate structure.
Physicochemical Properties
The physical and chemical properties of this compound dictate its applications, handling, and storage requirements.
| Property | Value | Source(s) |
| CAS Number | 1551-43-5 | [2][4] |
| Molecular Formula | C₁₁H₂₀O₂ | [1][4] |
| Molecular Weight | 184.28 g/mol | [1][5] |
| Appearance | Colorless, slightly oily liquid | [2] |
| Boiling Point | 231.0 °C to 233.0 °C at 760 mmHg | [1][3] |
| Density | ~0.94 g/cm³ | [4] |
| Flash Point | ~87 °C (188 °F) | [3][4] |
| Solubility | Soluble in alcohol and oils; almost insoluble in water | [2][3] |
Synthesis of this compound
The most common laboratory and industrial method for producing this compound is through the direct esterification of cyclohexanol with pentanoic acid, a process known as Fischer esterification.[2] This acid-catalyzed reaction is a classic example of a reversible nucleophilic acyl substitution.
Principle of Fischer Esterification
The reaction involves protonating the carbonyl oxygen of pentanoic acid to increase the electrophilicity of the carbonyl carbon. Cyclohexanol then acts as a nucleophile, attacking the activated carbonyl carbon. After a series of proton transfers, a water molecule is eliminated, and deprotonation of the resulting ester yields this compound. To drive the equilibrium towards the product side, either the water is removed as it is formed (e.g., using a Dean-Stark apparatus) or an excess of one reactant (typically the less expensive one) is used.
An alternative, greener synthesis route involves the direct addition of carboxylic acids to cyclohexene over solid acid catalysts like ion-exchange resins, which offers a 100% atom-economical process.[6]
Synthesis and Purification Workflow
The overall process from reactants to a purified product follows a logical sequence of chemical reaction and physical separation steps.
Caption: General workflow for the synthesis and purification of this compound.
Detailed Experimental Protocol
This protocol describes the synthesis of this compound on a laboratory scale.
Materials:
-
Cyclohexanol
-
Pentanoic acid (Valeric acid)
-
Concentrated sulfuric acid (catalyst)
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (or sodium sulfate)
-
Round-bottom flask, condenser, heating mantle, separatory funnel, distillation apparatus
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, combine cyclohexanol (e.g., 0.2 mol), pentanoic acid (e.g., 0.22 mol, a slight excess), and a boiling chip.
-
Rationale: Using a slight excess of one reactant can help shift the reaction equilibrium to favor the product.
-
-
Catalyst Addition: Slowly add 1-2 mL of concentrated sulfuric acid to the flask while swirling.
-
Rationale: Sulfuric acid is the catalyst that protonates the carboxylic acid, initiating the reaction. It is added slowly due to its corrosive nature and exothermic reaction with the alcohol.
-
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Continue refluxing for 60-90 minutes.
-
Rationale: Heating increases the reaction rate. Refluxing allows the reaction to be maintained at the boiling point of the solvent/reactants without loss of material.
-
-
Cooling and Quenching: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel containing 50 mL of cold water.
-
Extraction: Add 50 mL of diethyl ether to the separatory funnel. Stopper the funnel, invert, and vent frequently to release pressure. Shake vigorously and then allow the layers to separate. Drain and discard the lower aqueous layer.
-
Rationale: The ester is organic-soluble and will be extracted into the ether layer, while the inorganic acid and unreacted polar starting materials will preferentially remain in the aqueous layer.
-
-
Neutralization: Wash the organic layer with 50 mL of saturated sodium bicarbonate solution. Check for the cessation of gas evolution (CO₂).
-
Rationale: This step neutralizes any remaining sulfuric acid catalyst and unreacted pentanoic acid.
-
-
Final Washing: Wash the organic layer with 50 mL of brine.
-
Rationale: The brine wash helps to remove any residual water and dissolved inorganic salts from the organic layer.
-
-
Drying: Drain the organic layer into a clean Erlenmeyer flask and add a small amount of anhydrous magnesium sulfate. Swirl the flask until the drying agent no longer clumps together.
-
Rationale: Anhydrous salts are used to absorb trace amounts of water from the organic solvent, which is crucial before distillation.
-
-
Purification: Decant or filter the dried organic solution into a distillation flask. Purify the this compound by simple or fractional distillation. The product will distill at approximately 231-233 °C at atmospheric pressure.[1]
-
Rationale: Distillation separates the desired product from the lower-boiling point solvent and any non-volatile impurities.
-
Analytical Characterization
Post-synthesis, the identity and purity of the product must be confirmed using spectroscopic methods. Each technique provides a unique piece of structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the exact structure of an organic molecule.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the cyclohexyl and pentanoyl moieties.
-
A multiplet around 4.8 ppm is expected for the single proton on the carbon bearing the ester oxygen (–O–CH –).
-
Multiple overlapping multiplets between 1.2 and 1.9 ppm will correspond to the remaining 10 protons on the cyclohexane ring.
-
A triplet at approximately 2.3 ppm corresponds to the two protons on the carbon adjacent to the carbonyl group (–CH₂ –C=O).
-
A triplet around 0.9 ppm will represent the terminal methyl group (–CH₃ ) of the pentanoyl chain.
-
Multiplets between 1.3 and 1.6 ppm will account for the remaining two methylene groups in the pentanoyl chain.
-
-
¹³C NMR: The carbon NMR will confirm the number of unique carbon environments.
-
A signal around 173 ppm is characteristic of the ester carbonyl carbon (C=O).
-
A signal around 73 ppm corresponds to the carbon of the cyclohexane ring bonded to the oxygen (–O–C H–).
-
Signals for the other carbons of the cyclohexane ring and the pentanoyl chain will appear in the upfield region (20-40 ppm).
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of key functional groups.
-
A strong, sharp absorption band around 1735 cm⁻¹ is the most prominent feature and is indicative of the ester C=O (carbonyl) stretch.
-
Absorption bands in the 1150-1250 cm⁻¹ region correspond to the C–O single bond stretching of the ester group.
-
Bands around 2850-2950 cm⁻¹ represent the C–H stretching of the alkane portions of the molecule.
Mass Spectrometry (MS)
MS provides information about the molecular weight and fragmentation pattern of the molecule.
-
The molecular ion peak ([M]⁺) should be observed at an m/z ratio of 184.
-
Common fragmentation patterns for esters include McLafferty rearrangement and cleavage of the C-O bonds, which can help confirm the structure.
Characterization Workflow
Caption: Workflow for the structural confirmation of synthesized this compound.
Safety and Handling
According to its Safety Data Sheet (SDS), this compound is not classified as a hazardous substance.[7] However, standard laboratory safety practices should always be followed. This includes wearing personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The synthesis should be performed in a well-ventilated fume hood, especially during heating and solvent handling steps.
Conclusion
This compound is a commercially significant ester valued for its fragrance properties. Its chemical identity is defined by its IUPAC name, cyclohexyl pentanoate, and its distinct molecular structure. The synthesis via Fischer esterification is a robust and well-understood process, yielding the final product after a standard purification workflow. Confirmation of the product's identity and purity is reliably achieved through a combination of NMR, IR, and MS spectroscopic techniques, each providing complementary structural information. This comprehensive understanding of its synthesis and characterization is essential for researchers and professionals in the fields of organic chemistry and fragrance development.
References
-
National Center for Biotechnology Information. (n.d.). Pentanoic acid, cyclohexyl ester. PubChem Compound Database. [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Cyclohexylpropyl valerate. PubChem Compound Database. [Link]
-
The Good Scents Company. (n.d.). hexyl valerate, 1117-59-5. [Link]
-
The Good Scents Company. (n.d.). This compound, 1551-43-5. [Link]
-
The Good Scents Company. (n.d.). allyl this compound, 7493-68-7. [Link]
-
National Center for Biotechnology Information. (n.d.). Cyclohexyl isovalerate. PubChem Compound Database. [Link]
-
The Good Scents Company. (n.d.). cyclohexyl isovalerate, 7774-44-9. [Link]
-
Grove, J. A., et al. (2023). Spectroscopy Data for Undergraduate Teaching. Journal of Chemical Education. [Link]
-
National Center for Biotechnology Information. (2017). Spectral Information in PubChem. [Link]
-
Klein, H., & St-Amant, A. (2017). NMR spectroscopic conformational analysis of 4-methylene-cyclohexyl pivalate-The effect of sp2 hybridization. Magnetic Resonance in Chemistry. [Link]
- Google Patents. (n.d.).
-
Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]
-
Yadav, G. D., & Goel, Y. (2000). Selective synthesis of perfumery grade cyclohexyl esters from cyclohexene and carboxylic acids over ion exchange resins: An example of 100% atom economy. ResearchGate. [Link]
-
Klein, H., & St-Amant, A. (2017). NMR spectroscopic conformational analysis of 4-methylene-cyclohexyl pivalate-The effect of sp(2) hybridization. ResearchGate. [Link]
Sources
- 1. Pentanoic acid, cyclohexyl ester | C11H20O2 | CID 73772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 1551-43-5 [chemicalbook.com]
- 3. This compound, 1551-43-5 [thegoodscentscompany.com]
- 4. This compound | 1551-43-5 [chemnet.com]
- 5. scbt.com [scbt.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound - Safety Data Sheet [chemicalbook.com]
Cyclohexyl Valerate: Core Properties and Identifiers
An In-depth Technical Guide to Cyclohexyl Valerate
For researchers, scientists, and drug development professionals, a comprehensive understanding of chemical compounds is paramount. This guide provides a detailed overview of this compound, covering its fundamental properties, synthesis, and potential applications.
This compound, also known as cyclohexyl pentanoate, is the ester formed from cyclohexanol and valeric acid. It is recognized for its characteristic fruity and herbal odor.
Table 1: Key Identifiers for this compound
| Identifier | Value | Source |
| CAS Number | 1551-43-5 | [1][2][3][4] |
| Molecular Formula | C₁₁H₂₀O₂ | [1][2][3] |
| Molecular Weight | 184.28 g/mol | [1][3] |
| Synonyms | Cyclohexyl pentanoate, Cyclohexyl n-valerate, Pentanoic acid, cyclohexyl ester | [2][3][5] |
| EINECS Number | 216-289-3 | [2][4] |
Below is the two-dimensional chemical structure of this compound.
Caption: 2D structure of this compound.
Physicochemical Properties
The physical and chemical properties of a compound are critical for its application in research and development. This compound is a colorless liquid with properties that influence its solubility and volatility.[3]
Table 2: Physicochemical Data for this compound
| Property | Value | Source |
| Density | 0.9349 - 0.94 g/cm³ | [2][3] |
| Boiling Point | 223-226 °C | [3] |
| Flash Point | 87.1 °C | [2] |
| Vapor Pressure | 0.0599 mmHg at 25°C | [2] |
| Refractive Index | 1.451 | [2] |
| Solubility | Soluble in alcohol and oils; poorly soluble in water. | [3][6] |
| LogP | 3.776 (est) | [3] |
Synthesis of this compound
The synthesis of this compound is typically achieved through Fischer esterification. This acid-catalyzed reaction involves the condensation of a carboxylic acid (valeric acid) with an alcohol (cyclohexanol).
Experimental Workflow: Fischer Esterification
The following diagram outlines the general workflow for the synthesis of this compound.
Sources
A Technical Guide to the Synthesis of Cyclohexyl Valerate via Fischer-Speier Esterification
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
This document provides a comprehensive technical guide for the synthesis of cyclohexyl valerate, an ester with applications in fragrances and as a specialty solvent. The synthesis is achieved through the Fischer-Speier esterification of cyclohexanol and valeric acid, utilizing a strong acid catalyst. This guide elucidates the underlying reaction mechanism, provides a detailed and validated experimental protocol, discusses methods for reaction optimization, and outlines crucial safety procedures. The aim is to equip researchers with the necessary knowledge to perform this synthesis efficiently, safely, and with a high degree of product purity.
Introduction and Significance
This compound (also known as cyclohexyl pentanoate) is a fatty acid ester recognized for its fruity, pleasant odor, which makes it a valuable component in the fragrance and cosmetics industries.[1][2] Its synthesis is a classic example of the Fischer-Speier esterification, a cornerstone reaction in organic chemistry first described in 1895.[3] This acid-catalyzed condensation reaction between a carboxylic acid (valeric acid) and an alcohol (cyclohexanol) is a reversible process that forms an ester and water.[4][5]
Understanding and mastering this synthesis provides a practical framework for the production of a wide range of esters, many of which serve as important intermediates or final products in pharmaceutical and materials science. This guide offers an in-depth exploration of the synthesis, moving beyond a simple procedure to explain the causal relationships behind each experimental step.
Reaction Principles and Mechanism
The Fischer esterification is fundamentally a nucleophilic acyl substitution reaction that is in equilibrium.[3][4] To achieve a high yield of the desired ester, the equilibrium must be shifted toward the products, typically by using an excess of one reactant or by removing water as it is formed.[6][7]
Catalyst Role: The reaction requires a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[8] The catalyst's role is to protonate the carbonyl oxygen of the valeric acid.[9] This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the oxygen atom of cyclohexanol.[3][10]
The Stepwise Mechanism: The reaction proceeds through a series of reversible steps, which can be summarized by the mnemonic PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation).[9]
-
Protonation: The carbonyl oxygen of valeric acid is protonated by the acid catalyst.[4]
-
Nucleophilic Attack: The weakly nucleophilic cyclohexanol attacks the now highly electrophilic carbonyl carbon.[3]
-
Proton Transfer: A proton is transferred from the oxonium ion intermediate to one of the hydroxyl groups, forming a good leaving group (water).[9]
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water.[4]
-
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final this compound ester.[5]
Below is a diagram illustrating the key stages of the Fischer-Speier esterification mechanism.
Caption: The acid-catalyzed Fischer esterification mechanism.
Detailed Experimental Protocol
This protocol details the synthesis of this compound on a laboratory scale. All operations should be conducted in a well-ventilated fume hood.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Boiling Point (°C) | Amount | Moles |
| Cyclohexanol | 100.16 | 0.962 | 161.5 | 25.0 g | 0.25 |
| Valeric Acid | 102.13 | 0.939 | 186 | 30.7 g | 0.30 |
| Sulfuric Acid (98%) | 98.08 | 1.84 | 337 | 2.0 mL | ~0.037 |
| Diethyl Ether | 74.12 | 0.713 | 34.6 | As needed | - |
| 5% NaHCO₃ (aq) | - | ~1.03 | - | As needed | - |
| Brine (sat. NaCl) | - | ~1.2 | - | As needed | - |
| Anhydrous MgSO₄ | 120.37 | 2.66 | - | As needed | - |
Note: Valeric acid is used in slight excess to shift the equilibrium towards the product.
Apparatus Setup
-
250 mL round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel (500 mL)
-
Glassware for distillation (if required for ultimate purity)
-
Boiling chips[11]
Synthesis Procedure
-
Charging the Flask: Place a magnetic stir bar into the 250 mL round-bottom flask. Add 25.0 g (0.25 mol) of cyclohexanol and 30.7 g (0.30 mol) of valeric acid to the flask.
-
Catalyst Addition: While stirring, carefully and slowly add 2.0 mL of concentrated sulfuric acid to the mixture. Causality: The slow addition is crucial as the dissolution of sulfuric acid is highly exothermic.
-
Reflux: Add a few boiling chips, attach the reflux condenser, and ensure cooling water is flowing.[11] Heat the mixture to a gentle reflux using the heating mantle. Maintain the reflux for 2-3 hours.[12] Causality: Heating increases the reaction rate, while reflux prevents the loss of volatile reactants and products.[13]
-
Cooling: After the reflux period, turn off the heat and allow the mixture to cool to room temperature.
Work-up and Isolation
-
Transfer: Transfer the cooled reaction mixture to a 500 mL separatory funnel. Rinse the flask with ~50 mL of diethyl ether and add this to the funnel to ensure a complete transfer.
-
Neutralization: Carefully add 100 mL of 5% sodium bicarbonate solution to the separatory funnel in small portions.[11] Swirl gently and vent frequently to release the CO₂ gas produced from the neutralization of unreacted valeric acid and the sulfuric acid catalyst. Continue adding until effervescence ceases.
-
Extraction: Shake the funnel vigorously, venting periodically. Allow the layers to separate. The upper organic layer contains the ester and diethyl ether, while the lower aqueous layer contains salts and impurities.[11]
-
Washing: Drain and discard the lower aqueous layer. Wash the organic layer sequentially with 50 mL of deionized water and then 50 mL of brine. Causality: The water wash removes residual water-soluble impurities, and the brine wash helps to break any emulsions and begins the drying process.
-
Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate. Swirl the flask until the drying agent no longer clumps together.
-
Solvent Removal: Decant or filter the dried solution to remove the magnesium sulfate. Remove the diethyl ether using a rotary evaporator. The remaining liquid is the crude this compound.
Purification
For most applications, the crude product is of sufficient purity. For higher purity, fractional distillation under reduced pressure can be performed. This compound has a boiling point of approximately 232°C at atmospheric pressure.[14] Distillation will separate the ester from any remaining high-boiling point impurities.[12][13]
The overall workflow for synthesis and purification is summarized below.
Caption: General workflow for the synthesis of this compound.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Property | Expected Value | Source |
| Molecular Formula | C₁₁H₂₀O₂ | [15] |
| Molar Mass | 184.27 g/mol | [16] |
| Appearance | Colorless liquid | [17] |
| Boiling Point | 231-233 °C @ 760 mmHg | [14][16] |
| Density | ~0.94 g/cm³ | [14] |
| Refractive Index | ~1.451 | [14] |
Spectroscopic Analysis:
-
FTIR (Fourier-Transform Infrared Spectroscopy): Look for the characteristic strong C=O stretch of the ester at ~1735 cm⁻¹ and the C-O stretch at ~1170 cm⁻¹. The absence of a broad O-H stretch from the starting materials (~3300 cm⁻¹) indicates a complete reaction.
-
¹H NMR (Proton Nuclear Magnetic Resonance): Expect signals corresponding to the cyclohexyl group protons and the alkyl chain protons of the valerate group.
-
GC-MS (Gas Chromatography-Mass Spectrometry): This can confirm the purity and provide the mass spectrum, which should show a molecular ion peak corresponding to the mass of the product (m/z = 184.27).[16]
Safety and Handling
A thorough risk assessment must be conducted before beginning this synthesis.
-
Cyclohexanol: Harmful if swallowed, inhaled, or in contact with skin.[18] Causes skin and serious eye irritation.[18] It is a combustible liquid.[18]
-
Valeric Acid: Causes severe skin burns and eye damage.[19] It is also a combustible liquid.[19]
-
Concentrated Sulfuric Acid: Extremely corrosive.[20] Causes severe skin burns and eye damage.[21] It is a strong oxidizer and reacts violently with water.[21][22] Always add acid to other reagents, never the other way around. [21]
Personal Protective Equipment (PPE):
-
Chemical splash goggles or a face shield.
-
Chemical-resistant gloves (e.g., nitrile).
-
Flame-resistant lab coat.
Handling and Waste Disposal:
-
All operations must be performed within a certified chemical fume hood.[20]
-
Neutralize all acidic aqueous waste with sodium bicarbonate before disposal according to institutional guidelines.
-
Organic waste containing diethyl ether should be collected in a designated, sealed container.
Conclusion
The Fischer-Speier esterification of cyclohexanol and valeric acid is a reliable and scalable method for producing this compound. By understanding the reversible nature of the reaction and implementing strategies to drive the equilibrium forward, high yields of the desired ester can be achieved. Careful adherence to the detailed protocol and stringent safety measures ensures a successful and safe synthesis. The characterization techniques outlined provide a robust system for validating the identity and purity of the final product, meeting the rigorous standards required in research and development environments.
References
-
Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification. Retrieved from [Link]
-
JoVE. (2026, May 22). Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Mechanism. Retrieved from [Link]
-
Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Esterification. Retrieved from [Link]
-
Chemguide. (n.d.). Mechanism for the esterification reaction. Retrieved from [Link]
-
HSCprep. (2026, March 4). Fisher Esterification: Synthesis and Purification of Esters. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Fischer Esterification. Retrieved from [Link]
-
Art of Problem Solving. (2021, May 6). Esterification: Reflux, Isolation and Purification // HSC Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 73772, this compound. Retrieved from [Link]
-
LookChem. (n.d.). Cyclohexyl pentanoate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1-methylcyclohexanecarboxylic acid. Retrieved from [Link]
-
University of Toronto. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]
-
G.J. CHEMICAL COMPANY, INC. (n.d.). Cyclohexanol SAFETY DATA SHEET. Retrieved from [Link]
-
ResearchGate. (2026, August 9). Rational oxidation of cyclohexane to cyclohexanol, cyclohexanone and adipic acid with air over metalloporphyrin and cobalt salt. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
-
OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]
-
SciSpace. (n.d.). Reaction Kinetics of Cyclohexanol-Acetic Acid Esterification. Retrieved from [Link]
-
Wikipedia. (n.d.). Valeric acid. Retrieved from [Link]
-
ResearchGate. (2026, August 5). Cyclohexanol Production via Esterification of Cyclohexene with Formic Acid and Subsequent Hydration of the EsterReaction Kinetics. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Sulfuric acid - Hazardous Substance Fact Sheet. Retrieved from [Link]
-
NorFalco. (2018, December 7). Sulphuric Acid Safety Data Sheet. Retrieved from [Link]
Sources
- 1. This compound | 1551-43-5 [chemicalbook.com]
- 2. Valeric acid - Wikipedia [en.wikipedia.org]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Mechanism [jove.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. cerritos.edu [cerritos.edu]
- 7. athabascau.ca [athabascau.ca]
- 8. Fischer Esterification [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Fisher Esterification: Synthesis and Purification of Esters - HSC Chemistry [hscprep.com.au]
- 13. scienceready.com.au [scienceready.com.au]
- 14. This compound | 1551-43-5 [chemnet.com]
- 15. scbt.com [scbt.com]
- 16. Pentanoic acid, cyclohexyl ester | C11H20O2 | CID 73772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Cyclohexyl pentanoate|lookchem [lookchem.com]
- 18. gjchemical.com [gjchemical.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. teck.com [teck.com]
- 21. CCOHS: Sulfuric Acid [ccohs.ca]
- 22. nj.gov [nj.gov]
A Technical Guide to the Elusive Presence of Cyclohexyl Valerate in the Plant Kingdom: A Methodological and Hypothetical Exploration
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclohexyl valerate, an ester with recognized applications in the fragrance and flavor industries, presents a curious case in the realm of phytochemistry. Despite its relatively simple structure, its natural occurrence in plants and essential oils remains largely undocumented in scientific literature. This technical guide navigates the current landscape of knowledge—or lack thereof—surrounding this compound. It moves beyond a simple declaration of its absence to provide a robust, scientifically-grounded framework for its potential discovery and characterization. This document is structured to empower researchers with the necessary hypothetical biosynthetic pathways, detailed analytical methodologies, and inferred biological activities to pioneer the investigation into the natural origins of this compound.
Introduction: The Enigma of this compound in Nature
This compound (cyclohexyl pentanoate) is an organic ester characterized by a cyclohexyl ring attached to the carboxyl group of valeric acid. Its chemical properties, including a fruity aroma, have cemented its place in commercial applications. However, a comprehensive review of phytochemical databases and scientific literature reveals a conspicuous absence of reports detailing its isolation from any plant species or essential oil. This guide posits that the absence of evidence is not necessarily evidence of absence. Instead, it may reflect a need for more targeted analytical approaches or the compound's existence in trace amounts, below the detection limits of conventional screening methods.
A Hypothetical Biosynthetic Pathway: Connecting the Dots in Plant Metabolism
While no specific biosynthetic pathway for this compound has been elucidated, we can propose a plausible route based on established principles of plant biochemistry. The formation of this ester would necessitate the convergence of two distinct metabolic pathways: one generating the cyclohexyl moiety and another producing valeric acid, followed by an esterification step.
The biosynthesis of many plant secondary metabolites draws upon a limited set of precursor molecules and chemical transformations[1]. The proposed pathway for this compound is likely initiated from primary metabolites. The cyclohexyl ring could potentially be derived from the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids and other compounds containing a six-membered ring. Valeric acid, a short-chain fatty acid, would likely arise from the degradation of longer-chain fatty acids or through the metabolism of branched-chain amino acids[2]. The final esterification would be catalyzed by an alcohol acyltransferase (AAT), an enzyme class known for its role in the formation of volatile esters that contribute to the aroma of fruits and flowers.
Caption: Proposed biosynthetic pathway for this compound in plants.
A Comprehensive Analytical Workflow for the Discovery and Identification of this compound
The successful identification of this compound in a complex plant matrix requires a multi-step analytical approach that combines efficient extraction with high-resolution separation and unambiguous identification. The following protocol is a self-validating system designed for this purpose.
Sample Preparation and Extraction
The choice of extraction method is critical and should be tailored to the volatility of this compound.
Step-by-Step Protocol for Extraction:
-
Plant Material Selection: Select fresh or properly dried plant material. Focus on aromatic plants, fruits, or flowers where volatile esters are likely to be present.
-
Homogenization: Cryo-mill the plant material to a fine powder to maximize the surface area for extraction.
-
Extraction Technique: Employ headspace solid-phase microextraction (HS-SPME) for the capture of volatile and semi-volatile compounds. This technique is sensitive and minimizes solvent-related artifacts[3].
-
Place 1-5 g of the homogenized plant material in a 20 mL headspace vial.
-
Equilibrate the sample at a controlled temperature (e.g., 60°C) for 30 minutes.
-
Expose a suitable SPME fiber (e.g., PDMS/DVB) to the headspace for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.
-
-
Alternative Extraction: For a broader metabolite profile, ultrasonic-assisted extraction with a non-polar solvent like hexane can be used[4].
Sources
An In-Depth Technical Guide to the Olfactory and Sensory Properties of Cyclohexyl Valerate
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Sensory Landscape of Cyclohexyl Valerate
This compound, a fatty acid ester, presents a unique and multifaceted sensory profile that has garnered interest within the flavor and fragrance industries.[1] This technical guide serves as a comprehensive resource for professionals seeking to understand and harness the distinct olfactory and sensory characteristics of this compound. By delving into its chemical properties, olfactory profile, sensory perception, and analytical methodologies, this document aims to provide a foundational understanding for its application in research, product development, and sensory science.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application and analysis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Name | Cyclohexyl pentanoate | [1] |
| Synonyms | This compound, Cyclohexyl n-valerate, Pentanoic acid, cyclohexyl ester | [2] |
| CAS Number | 1551-43-5 | [1][2] |
| Molecular Formula | C₁₁H₂₀O₂ | [1][2] |
| Molecular Weight | 184.28 g/mol | [1] |
| Appearance | Colorless, slightly oily liquid | [1] |
| Boiling Point | 223-226 °C | [1] |
| Density | 0.9349 g/cm³ | [1] |
| Flash Point | 87.1 °C | [2] |
| Solubility | Soluble in alcohol and oils; poorly soluble in propylene glycol; insoluble in water. | [1] |
This compound is synthesized through the direct esterification of cyclohexanol with n-valeric acid.[1] This process is a classic Fischer esterification, typically catalyzed by a strong acid.
Olfactory Profile: A Fruity and Herbal Character
The defining characteristic of this compound is its complex and appealing aroma. It is consistently described in industry literature as having a fruity and herbal odor.[3] Some sources also note a distinct berry nuance to its flavor profile.[3] This combination of notes makes it a versatile ingredient in fragrance compositions, particularly those in the floral-fruity category.[1] It is known to blend well with ionones, cyclamal, and geranyl esters, contributing to a tenacious and stable fragrance, even in challenging media like soap.[1]
Sensory Perception and Flavor Applications
The sensory perception of this compound extends beyond its olfactory characteristics to include its flavor profile. Described as having a fruity berry taste, it holds potential for applications in the flavor industry.[3] The interplay between its fruity and herbal notes can be leveraged to create complex and nuanced flavor profiles in a variety of food and beverage products.
However, it is crucial to note the distinction between the perception of aroma (orthonasal olfaction) and flavor (retronasal olfaction combined with taste). The full sensory experience of this compound in a food matrix would be a subject of interest for detailed sensory panel evaluations.
Methodologies for Sensory and Analytical Evaluation
To fully characterize the sensory properties of this compound, a combination of instrumental analysis and human sensory evaluation is essential.
Gas Chromatography-Olfactometry (GC-O)
Gas Chromatography-Olfactometry (GC-O) is a powerful technique for identifying odor-active compounds in a sample. In this method, the effluent from a gas chromatograph is split, with a portion going to a standard detector (like a mass spectrometer) and the other to a sniffing port where a trained sensory panelist can detect and describe the odor of each eluting compound.
Experimental Protocol: GC-O Analysis of this compound
-
Sample Preparation: A solution of this compound is prepared in an appropriate solvent (e.g., ethanol) at a concentration suitable for GC analysis.
-
GC Separation: The sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a polar column like a WAX-type or a non-polar column like a DB-5). The oven temperature program is optimized to achieve good separation of the analyte from any impurities.
-
Olfactometry: A trained sensory panelist is positioned at the sniffing port and records the retention time, odor descriptor, and intensity of any detected aromas.
-
Data Analysis: The olfactometry data is correlated with the chromatogram from the instrumental detector to identify the peak corresponding to this compound and any other odor-active compounds.
Sensory Panel Evaluation
A trained sensory panel can provide detailed descriptive analysis of the olfactory and flavor profile of this compound. This methodology allows for the quantification of various sensory attributes.
Experimental Protocol: Descriptive Sensory Analysis
-
Panelist Training: A panel of 8-12 individuals is trained to identify and rate the intensity of specific aroma and flavor attributes relevant to fruity and herbal compounds. Reference standards for each attribute are provided.
-
Sample Preparation: Solutions of this compound at various concentrations in a neutral medium (e.g., water with a solubilizing agent or deodorized oil) are prepared.
-
Evaluation: Panelists evaluate the samples in a controlled environment, rating the intensity of each attribute on a linear scale.
-
Data Analysis: The data from the panelists are statistically analyzed to generate a sensory profile of the compound.
Safety and Regulatory Information
While a comprehensive, publicly available toxicological profile for this compound is limited, information on structurally related compounds provides some insight. For instance, cyclohexyl isovalerate has been evaluated by the Flavor and Extract Manufacturers Association (FEMA) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA), and is considered "Generally Recognized as Safe" (GRAS) for its intended use as a flavoring agent.[4][5]
A Safety Data Sheet (SDS) for this compound indicates that there is no data available for acute toxicity, skin corrosion/irritation, or other specific hazards.[6] As with any chemical substance, appropriate handling procedures and personal protective equipment should be used. Further toxicological studies would be necessary to establish a complete safety profile.
Conclusion
This compound is a valuable aroma chemical with a distinct fruity and herbal profile. Its versatility in fragrance applications is well-established, and its flavor characteristics suggest potential for use in the food and beverage industry. Further research, particularly in the areas of quantitative sensory analysis and comprehensive toxicological evaluation, will be instrumental in expanding its applications and ensuring its safe and effective use. This guide provides a solid foundation for researchers and developers to explore the full potential of this intriguing sensory compound.
References
-
The Good Scents Company. This compound. [Link]
-
Flavor and Extract Manufacturers Association (FEMA). CYCLOHEXYL ISOVALERATE. [Link]
-
World Health Organization (WHO). cyclohexyl isovalerate. [Link]
Sources
- 1. This compound | 1551-43-5 [chemicalbook.com]
- 2. This compound | 1551-43-5 [chemnet.com]
- 3. This compound, 1551-43-5 [thegoodscentscompany.com]
- 4. femaflavor.org [femaflavor.org]
- 5. Pentanoic acid, cyclohexyl ester (CAS 1551-43-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. 3-Cyclohexylpropyl valerate | C14H26O2 | CID 3022685 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Solubility of Cyclohexyl Valerate in Organic Solvents
Abstract
This technical guide provides an in-depth analysis of the solubility characteristics of cyclohexyl valerate, a key fragrance and flavor ingredient with applications in the pharmaceutical and organic synthesis sectors.[1] This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's behavior in various organic media. The guide elucidates the fundamental principles governing the solubility of esters, presents available solubility data, and details a robust experimental protocol for determining solubility parameters. Furthermore, it introduces the concept of Hansen Solubility Parameters (HSP) as a predictive tool for solvent compatibility.
Introduction to this compound
This compound (also known as cyclohexyl pentanoate) is a fatty acid ester with the chemical formula C₁₁H₂₀O₂.[2][3] It is a colorless, slightly oily liquid with a characteristic fruity, herbal odor.[2] This compound is synthesized through the direct esterification of cyclohexanol with valeric acid.[2] Its primary applications are in fragrance and flavor formulations, where it imparts floral-fruity notes and demonstrates good tenacity.[2] Beyond its use in perfumery, this compound is utilized in organic synthesis and has relevance in the pharmaceutical industry.[1]
A critical physicochemical property influencing its application and formulation is its solubility in various organic solvents. Understanding this behavior is paramount for its effective use in manufacturing, product formulation, and drug delivery systems.
Theoretical Framework of Ester Solubility
The solubility of an ester like this compound is governed by the principle of "like dissolves like," which is a direct consequence of the intermolecular forces between the solute (this compound) and the solvent molecules.[4] The interplay of these forces dictates the extent to which a solute can be solvated.
Intermolecular Forces at Play
The primary intermolecular forces influencing the solubility of this compound are:
-
Van der Waals Forces (London Dispersion Forces): These are weak, transient forces that exist between all molecules. The relatively large, nonpolar cyclohexyl and pentyl groups of this compound contribute significantly to its London dispersion forces. Nonpolar solvents, which also primarily exhibit London dispersion forces, are therefore likely to be good solvents for this compound.
-
Dipole-Dipole Interactions: The ester functional group (-COO-) in this compound possesses a permanent dipole moment due to the difference in electronegativity between the carbon and oxygen atoms. This allows for dipole-dipole interactions with polar solvent molecules.
-
Hydrogen Bonding: While this compound cannot act as a hydrogen bond donor, the lone pairs of electrons on its oxygen atoms can act as hydrogen bond acceptors.[5] This allows it to interact with protic solvents (e.g., alcohols) that can donate hydrogen bonds.
The overall solubility is a balance between the energy required to overcome the solute-solute and solvent-solvent interactions and the energy released upon the formation of solute-solvent interactions.[6] For dissolution to occur, the new solute-solvent interactions must be energetically favorable.
The Role of Molecular Structure
The molecular structure of this compound, featuring a bulky, nonpolar cyclohexyl ring and a moderately long alkyl chain (from the valerate moiety), alongside the polar ester group, results in an amphiphilic character.
-
The large nonpolar portion (C₁₁H₂₀) dominates its character, suggesting good solubility in nonpolar and weakly polar solvents.
-
The polar ester group provides a site for interaction with more polar solvents.
Solubility Profile of this compound
| Solvent Classification | Solvent | Solubility | Rationale |
| Polar Protic | Water | Insoluble (Estimated: 16.03 mg/L @ 25°C)[1] | The large, nonpolar hydrocarbon portion of the molecule outweighs the hydrogen bonding acceptor capability of the ester group, leading to very low water solubility.[1][2] |
| Ethanol | Soluble[1][2] | The ability of ethanol to act as a hydrogen bond donor to the ester's oxygen atoms, combined with the dispersion forces between the alkyl chains, promotes solubility. | |
| Methanol | Likely Soluble | Similar to ethanol, methanol can engage in hydrogen bonding and has a small alkyl group, making it a good solvent. | |
| Polar Aprotic | Acetone | Likely Soluble | Acetone's dipole moment can interact with the ester's dipole, and its small alkyl groups do not create significant steric hindrance. For similar esters like ethyl ethanoate, acetone is a good solvent.[5] |
| Propylene Glycol | Poorly Soluble[2] | Propylene glycol is a highly polar, viscous solvent with strong intermolecular hydrogen bonding. The nonpolar character of this compound likely hinders its miscibility. | |
| Nonpolar | Hexane | Likely Soluble | As a nonpolar alkane, hexane's primary intermolecular forces are London dispersion forces, which are compatible with the large nonpolar groups of this compound. |
| Toluene | Likely Soluble | Toluene is a nonpolar aromatic solvent that readily dissolves other nonpolar and weakly polar compounds through dispersion and induced-dipole interactions. | |
| Diethyl Ether | Likely Soluble | Diethyl ether is a weakly polar solvent that is a good solvent for many organic compounds due to its ability to engage in dipole-dipole interactions and its nonpolar ethyl groups. | |
| Oils/Lipids | Oils | Soluble[2] | The nonpolar, lipophilic nature of oils makes them excellent solvents for the predominantly nonpolar this compound. |
Experimental Determination of Solubility
For applications requiring precise solubility data, experimental determination is essential. The following is a standardized protocol for determining the solubility of this compound in an organic solvent at a given temperature.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.0001 g)
-
Thermostatically controlled water bath or incubator
-
Vials with screw caps
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bars
-
Filtration apparatus (e.g., syringe filters, 0.45 µm)
-
Analytical instrumentation for quantification (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID), High-Performance Liquid Chromatography (HPLC))
Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled environment (e.g., water bath) set to the desired temperature and allow them to equilibrate with constant stirring for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Filtration:
-
After the equilibration period, cease stirring and allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed/cooled pipette to the experimental temperature to avoid precipitation.
-
Immediately filter the collected supernatant through a syringe filter to remove any undissolved solute.
-
-
Quantification:
-
Accurately dilute the filtered solution with the same solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted solution using a pre-calibrated analytical method (e.g., GC-FID) to determine the concentration of this compound.
-
Perform the analysis in triplicate to ensure accuracy and precision.
-
-
Calculation of Solubility:
-
Calculate the solubility using the following formula: Solubility ( g/100 mL) = (Concentration from analysis (g/mL) × Dilution factor × 100)
-
Experimental Workflow Diagram
Caption: Experimental workflow for determining the solubility of this compound.
Predictive Approaches: Hansen Solubility Parameters (HSP)
For a more theoretical and predictive understanding of solubility, Hansen Solubility Parameters (HSP) can be employed. HSP is a powerful tool for predicting the miscibility of materials by breaking down the total Hildebrand solubility parameter into three components:
-
δd: The energy from dispersion forces.
-
δp: The energy from polar intermolecular forces.
-
δh: The energy from hydrogen bonds.
Every solvent and solute can be assigned these three parameters, placing them as a point in a three-dimensional "Hansen space." The principle is that substances with similar HSP values are likely to be miscible. The "distance" (Ra) between two substances in Hansen space can be calculated, and if this distance is less than the interaction radius (R0) of the solute, dissolution is likely to occur.
Conclusion
The solubility of this compound is a critical parameter for its effective application across various industries. This guide has provided a comprehensive overview of the theoretical principles governing its solubility, a summary of available data, a detailed experimental protocol for its determination, and an introduction to predictive models. While this compound demonstrates good solubility in alcohols and nonpolar organic solvents and poor solubility in water, precise quantitative data for a broader range of solvents requires experimental determination using the outlined protocol. The use of predictive tools like Hansen Solubility Parameters can further aid in solvent selection and formulation development.
References
-
Maricopa Open Digital Press. (n.d.). Intermolecular Forces – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. [Link]
-
The Good Scents Company. (n.d.). This compound, 1551-43-5. [Link]
-
Cheméo. (n.d.). Chemical Properties of Pentanoic acid, cyclohexyl ester (CAS 1551-43-5). [Link]
-
ACS Sustainable Chemistry & Engineering. (2024). Experimentally Determined Hansen Solubility Parameters of Biobased and Biodegradable Polyesters. [Link]
-
ResearchGate. (2025). Harnessing Hansen Solubility Parameters to Predict Organogel Formation. [Link]
-
YouTube. (2019). Introduction to the Hansen Solubility Parameters. [Link]
-
ACS Publications. (2022). Using COSMO-RS to Predict Hansen Solubility Parameters. [Link]
-
ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?. [Link]
-
PMC. (n.d.). Pencil and Paper Estimation of Hansen Solubility Parameters. [Link]
-
Study.com. (n.d.). How do the intermolecular forces between a solute and solvent affect solubility?. [Link]
-
YouTube. (2025). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. [Link]
-
The Good Scents Company. (n.d.). allyl this compound, 7493-68-7. [Link]
-
Scribd. (n.d.). Ester Solubility and Preparation Lab Report. [Link]
-
Course Hero. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
-
The Good Scents Company. (n.d.). cyclohexyl isovalerate, 7774-44-9. [Link]
-
PubChem. (n.d.). Cyclohexyl isovalerate. [Link]
-
PubChem. (n.d.). Hexane. [Link]
-
Consolidated Chemical. (n.d.). Cyclohexyl Ethyl Alcohol. [Link]
Sources
Thermochemical data for Cyclohexyl valerate.
An In-Depth Technical Guide to the Thermochemical Properties of Cyclohexyl Valerate
Executive Summary
This compound (pentanoic acid, cyclohexyl ester) is an ester of significant interest in the fragrance and flavor industries, as well as a model compound for thermophysical studies of cyclic esters. A thorough understanding of its thermochemical properties, such as enthalpy of formation, heat capacity, and enthalpy of vaporization, is critical for process design, safety assessments, and predicting its environmental fate. This guide provides a comprehensive overview of the experimentally determined thermochemical data for this compound, details the rigorous experimental and computational methodologies used for their determination, and establishes a framework for data validation, ensuring a high degree of scientific integrity for researchers and drug development professionals.
Experimentally Determined Thermochemical Data for this compound
Unlike many specialty chemicals for which data is sparse, key thermochemical properties for this compound have been meticulously determined and published in peer-reviewed literature. A comprehensive study by Zaitsau et al. (2003) focused on its vaporization thermodynamics, while a subsequent study by Nabirau et al. (2007) investigated its properties in the condensed state.[1][2] These studies provide a robust, experimentally validated dataset.
The core thermochemical parameters for this compound are summarized below.
| Property | Symbol | Value | Conditions | Source |
| Standard Molar Enthalpy of Vaporization | ΔlgHm° | 63.9 ± 0.9 kJ·mol⁻¹ | T = 298.15 K | Zaitsau et al. (2003)[2] |
| Normal Boiling Point Temperature | Tboil | 231-233 °C (504-506 K) | 760 mmHg | The Good Scents Company[3][4] |
| Molar Heat Capacity (Liquid) | Cp,m°(l) | 337.11 ± 5.53 J·K⁻¹·mol⁻¹ | T = 298.15 K | Nabirau et al. (2007)[1] |
| Molar Enthalpy of Fusion | ΔfusHm° | (Data available in source) | T = 283.51 K | Nabirau et al. (2007)[1] |
| Glass Transition Temperature | Tg | (Data available in source) | - | Nabirau et al. (2007)[1] |
| Vapor Pressure | p | Varies with temp. | See source data | Zaitsau et al. (2003)[2] |
Methodologies for Experimental Determination
The trustworthiness of thermochemical data is directly dependent on the rigor of the experimental methods employed. The data presented above were derived from a combination of well-established techniques, each providing a piece of the thermodynamic puzzle. The choice of multiple, independent methods is a cornerstone of self-validating experimental design.[2]
Determination of Vapor Pressure and Enthalpy of Vaporization
The enthalpy of vaporization (ΔlgHm°) is a critical measure of a liquid's volatility and intermolecular forces.[5] For low-volatility compounds like this compound, specialized techniques are required.[6][7][8] The study by Zaitsau et al. (2003) employed three independent methods to ensure the highest data quality.[2]
This is a dynamic technique for accurately measuring the vapor pressure of low-volatility substances.[9]
Protocol:
-
Carrier Gas Saturation: A precisely metered stream of an inert carrier gas (e.g., nitrogen or argon) is passed through or over a sample of this compound maintained at a constant temperature (T).
-
Equilibrium: The gas flow rate is controlled to be slow enough to ensure the carrier gas becomes fully saturated with the ester's vapor.
-
Condensation & Quantification: The gas mixture is passed through a cold trap, where the ester vapor condenses. The mass (m) of the condensed ester is then determined gravimetrically.
-
Gas Volume Measurement: The total volume (V) of the carrier gas that passed through the saturator is measured.
-
Vapor Pressure Calculation: The partial pressure (p) of the ester, which is equal to its vapor pressure at temperature T, is calculated using the ideal gas law: p = (m/M) * (RT/V), where M is the molar mass and R is the ideal gas constant.
-
Enthalpy of Vaporization: By measuring vapor pressure at several different temperatures, the enthalpy of vaporization can be determined from the slope of the line in a plot of ln(p) versus 1/T, according to the Clausius-Clapeyron equation.
This method measures vapor pressure under vacuum conditions by observing the rate of mass loss from an effusion cell.
Protocol:
-
Sample Preparation: A small amount of the sample is placed in a Knudsen cell, a small container with a very small, well-defined orifice.
-
High Vacuum: The cell is placed in a high-vacuum chamber and heated to a precise, constant temperature (T).
-
Effusion: Molecules of the ester effuse through the orifice into the vacuum. The rate of mass loss is proportional to the vapor pressure inside the cell.
-
Mass Loss Measurement: The cell is weighed before and after a known time interval (t) to determine the mass loss (Δm).
-
Vapor Pressure Calculation: The vapor pressure (p) is calculated using the Knudsen equation: p = (Δm/A₀t) * √(2πRT/M), where A₀ is the area of the orifice.
DSC can be used to directly measure the enthalpy of vaporization by quantifying the heat absorbed during the liquid-to-gas phase transition.[5][10]
Protocol:
-
Sample Encapsulation: A few milligrams of the liquid sample are placed in a sample pan with a pierced lid. An empty, sealed pan is used as a reference.
-
Temperature Program: The sample and reference are heated at a constant rate (e.g., 10-20 °C/min).[11]
-
Heat Flow Measurement: The DSC instrument measures the differential heat flow required to maintain the sample and reference at the same temperature.
-
Peak Integration: As the sample reaches its boiling point, a large endothermic peak is observed. The area of this peak is integrated to determine the total heat absorbed, which corresponds to the enthalpy of vaporization.[10]
Caption: Logical diagram of the Benson group additivity method for this compound.
Quantum Chemistry (DFT)
Modern computational chemistry, particularly Density Functional Theory (DFT), offers a more fundamental approach. [12][13]By solving approximations to the Schrödinger equation, DFT can calculate the total electronic energy of a molecule. [14]From this, thermochemical properties like the enthalpy of formation can be derived using isodesmic reactions or atomization schemes. High-level composite methods like G4 theory can achieve "chemical accuracy" (typically within ~1 kcal/mol or ~4 kJ/mol). [15][16]These calculations serve as a powerful tool for validating experimental data and exploring the properties of molecules for which no experimental data exists. [17]
Conclusion
The thermochemical profile of this compound is well-characterized, thanks to rigorous experimental studies employing multiple, complementary techniques. The standard molar enthalpy of vaporization at 298.15 K is 63.9 ± 0.9 kJ·mol⁻¹, and its liquid-phase molar heat capacity is 337.11 ± 5.53 J·K⁻¹·mol⁻¹. [1][2]The methodologies detailed in this guide—including transpiration, Knudsen effusion, DSC for vaporization properties, and adiabatic calorimetry for condensed-phase properties—represent the gold standard for acquiring trustworthy thermochemical data. Furthermore, computational methods like group additivity and DFT provide a robust framework for prediction and validation, ensuring a comprehensive and reliable understanding of this important compound.
References
-
NIST Chemistry WebBook. National Institute of Standards and Technology. [Link] [18][19][20][21]2. Zaitsau, D. H., et al. (2010). Calorimetric Determination of Enthalpies of Vaporization. In Experimental Thermodynamics Volume IX: Advances in Transport Properties of Fluids. Royal Society of Chemistry. [Link] [22]3. Zaitsau, D. H., & Paulechka, E. (n.d.). Calorimetric Determination of Enthalpies of Vaporization. University of Rostock. [Link] 4. Nabirau, M. N., et al. (2007). Thermodynamic properties of some cyclohexyl esters in the condensed state. The Journal of Chemical Thermodynamics, 39(4), 675-684. [Link] [1]5. Zaitsau, D. H., et al. (2003). Comprehensive Study of Vapor Pressures and Enthalpies of Vaporization of Cyclohexyl Esters. Journal of Chemical & Engineering Data, 48(6), 1393–1400. [Link] [2]6. ASTM E1269-11 (2018). Standard Test Method for Determining Specific Heat Capacity by Differential Scanning Calorimetry. ASTM International. [Link] [11]7. Li, Z., et al. (2021). Saturation vapor pressure characterization of selected low-volatility organic compounds using a residence time chamber. Atmospheric Chemistry and Physics, 21(12), 6863–6877. [Link] [8]8. Fiveable. (n.d.). Validation of computational results with experimental data. Computational Chemistry Class Notes.[Link] [23]9. Curtiss, L. A., et al. (2005). Recent Advances in Computational Thermochemistry and Challenges for the Future. In Annual Reports in Computational Chemistry (Vol. 1, pp. 3–20). Elsevier. [Link] [15]10. Verevkin, S. P., & Emel'yanenko, V. N. (2008). Transpiration Method: Vapor Pressures and Enthalpies of Vaporization of Some Low-boiling Esters. Fluid Phase Equilibria, 266(1–2), 64–75. [Link] [9]11. Wikipedia. (n.d.). Benson group increment theory. [Link] [24]12. Wikipedia. (n.d.). Heat of formation group additivity. [Link] [25]13. Domalski, E. S., & Hearing, E. D. (1996). Revised Group Additivity Values for Enthalpies of Formation (at 298 K) of Carbon-Hydrogen and Carbon-Hydrogen-Oxygen Compounds. Journal of Physical and Chemical Reference Data, 25(1), 1-525. [Link] [26]14. Goldsmith, C. F., et al. (2024). Toward Accurate Quantum Mechanical Thermochemistry: (2) Optimal Methods for Enthalpy Calculations from Comprehensive Benchmarks of 284 Model Chemistries. The Journal of Physical Chemistry A, 128(21), 4335–4352. [Link] [14]15. Stein, S. E. (n.d.). The NIST Structures and Properties Group Additivity Model. National Institute of Standards and Technology. [Link] [27]16. PubChem. (n.d.). Pentanoic acid, cyclohexyl ester. National Center for Biotechnology Information. [Link] [3]17. Karton, A., et al. (2024). Accurate Chemistry Collection: Coupled cluster atomization energies for broad chemical space. arXiv preprint arXiv:2406.12345.[Link] [16]18. The Good Scents Company. (n.d.). cyclohexyl pentanoate. [Link] [4]19. Grimme, S., et al. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ChemRxiv.[Link] [12]20. Islam, M. R., et al. (2014). Computational (DFT) simulations for comparative chemical reactivity study of linoleic and stearic acid molecules. Journal of Computational and Theoretical Chemistry.[Link] [13]21. Active Thermochemical Tables (ATcT). (n.d.). Cyclohexane Enthalpy of Formation. Argonne National Laboratory. [Link] [28]22. Doubtnut. (2020). The standard molar enthalpies of formation of cyclohexane (l) and benzene (l) at 25°C. [Link] [29]23. Calnesis Laboratory. (n.d.). Vaporization enthalpy measurement. [Link] [10]24. Flint, G. W., et al. (1968). Vapor Pressures of Low-Volatile Esters of 2,4-D. Weed Science, 16(4), 497-501. [Link] [6][7]25. YesWeLab. (n.d.). Enthalpy of Vaporization. [Link] [5]26. Miki, K., et al. (2015). Systematic validation of non-equilibrium thermochemical models using Bayesian inference. Journal of Computational Physics, 298, 125-144. [Link] [30]27. Karton, A. (2016). W4 theory for computational thermochemistry: In pursuit of confident sub-kJ/mol predictions. WIREs Computational Molecular Science, 6(3), 292-310. [Link] [17]28. Layek, A., & Yadav, R. (2022). Re-tooling Benson's Group Additivity Method for Estimation of the Enthalpy of Formation of Free Radicals: C/H and C/H/O Groups. International Journal of Chemical Kinetics, 54(11), 721-736. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ThermoML:J. Chem. Eng. Data 2003, 48, 6, 1393-1400 [trc.nist.gov]
- 3. Pentanoic acid, cyclohexyl ester | C11H20O2 | CID 73772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, 1551-43-5 [thegoodscentscompany.com]
- 5. Enthalpy of Vaporization - YesWeLab - Laboratories [yeswelab.fr]
- 6. Vapor Pressures of Low-Volatile Esters of 2,4-D | Weed Science | Cambridge Core [cambridge.org]
- 7. Vapor Pressures of Low-Volatile Esters of 2,4-D | Weed Science | Cambridge Core [cambridge.org]
- 8. ACP - Saturation vapor pressure characterization of selected low-volatility organic compounds using a residence time chamber [acp.copernicus.org]
- 9. Vapor pressure measurements on linalool using a rapid and inexpensive method suitable for cannabis-associated terpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. calnesis.com [calnesis.com]
- 11. mse.ucr.edu [mse.ucr.edu]
- 12. chemrxiv.org [chemrxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Recent Advances in Computational Thermochemistry and Challenges for the Future - Impact of Advances in Computing and Communications Technologies on Chemical Science and Technology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Abstract [arxiv.org]
- 17. researchgate.net [researchgate.net]
- 18. Welcome to the NIST WebBook [webbook.nist.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. The NIST Chemistry Webbook | NIST [nist.gov]
- 21. NIST Chemistry WebBook - PubChem Data Source [pubchem.ncbi.nlm.nih.gov]
- 22. tsapps.nist.gov [tsapps.nist.gov]
- 23. fiveable.me [fiveable.me]
- 24. Benson group increment theory - Wikipedia [en.wikipedia.org]
- 25. Heat of formation group additivity - Wikipedia [en.wikipedia.org]
- 26. nist.gov [nist.gov]
- 27. Structures and Properties Model [webbook.nist.gov]
- 28. atct.anl.gov [atct.anl.gov]
- 29. youtube.com [youtube.com]
- 30. researchgate.net [researchgate.net]
The Unexplored Therapeutic Potential of Cyclohexyl Valerate Derivatives: A Technical Guide for Drug Discovery
Abstract
In the ever-evolving landscape of drug discovery, the exploration of novel chemical scaffolds with therapeutic promise is paramount. Cyclohexyl valerate derivatives, a class of compounds characterized by a cyclohexyl ring linked to a valerate ester moiety, represent a largely untapped area of research with significant potential. The unique combination of the bulky, lipophilic cyclohexyl group and the flexible ester linkage suggests a diverse range of possible biological interactions. This technical guide provides a comprehensive overview of the potential biological activities of this compound derivatives, drawing upon structure-activity relationships of analogous compounds. It is intended for researchers, scientists, and drug development professionals, offering a roadmap for the systematic investigation of these promising molecules. This document delves into their potential as anticancer, anti-inflammatory, and antimicrobial agents, and provides detailed, field-proven experimental protocols for their evaluation.
Introduction: The Rationale for Investigating this compound Derivatives
This compound itself is a simple fatty acid ester. However, the true potential lies in its derivatives, where modifications to both the cyclohexyl and valerate moieties can be systematically introduced. The cyclohexyl group, a common substituent in medicinal chemistry, is known to enhance lipophilicity, which can improve membrane permeability and interaction with hydrophobic binding pockets of biological targets[1]. Esterification is a widely used strategy in drug design to create prodrugs, improve bioavailability, and modulate the pharmacokinetic profile of a compound. The hydrolysis of the ester bond in vivo can release the active form of a drug.
The core hypothesis is that by strategically modifying the this compound scaffold, we can develop a library of compounds with diverse and potent biological activities. This guide will explore the scientific basis for this hypothesis and provide the practical tools to test it.
Potential Anticancer Activities
The cyclohexyl moiety is present in several compounds with demonstrated anticancer activity. For instance, studies on docetaxel analogs have shown that replacing a phenyl group with a cyclohexyl group can maintain potent inhibitory activity against microtubule disassembly[2]. Furthermore, naphthoquinone esters bearing cyclohexyl substituents have been synthesized and evaluated for their cytotoxicity against various cancer cell lines[3]. These findings suggest that the cyclohexyl group can be a key pharmacophore in anticancer drug design.
Hypothesized Mechanisms of Action
Based on the activities of structurally related compounds, this compound derivatives could exert anticancer effects through several mechanisms:
-
Induction of Apoptosis: Many cytotoxic agents trigger programmed cell death. The lipophilic nature of the cyclohexyl group may facilitate the interaction of the derivatives with cellular membranes, initiating signaling cascades that lead to apoptosis.
-
Enzyme Inhibition: The cyclohexyl group can fit into the hydrophobic pockets of various enzymes. For example, cyclohexyl-containing compounds have been shown to be potent inhibitors of enzymes like 3-dehydroquinate synthase[4]. It is plausible that certain this compound derivatives could selectively inhibit kinases or other enzymes crucial for cancer cell proliferation and survival.
-
Disruption of Microtubule Dynamics: As seen with docetaxel analogs, the cyclohexyl group can play a role in binding to tubulin and disrupting microtubule function, leading to cell cycle arrest and apoptosis[2].
Experimental Workflow for Anticancer Screening
A systematic approach is crucial for evaluating the anticancer potential of a library of this compound derivatives. The following workflow outlines the key steps:
Caption: A systematic workflow for identifying and characterizing the anti-inflammatory properties of this compound derivatives.
Detailed Protocol: Inhibition of Nitric Oxide Production in Macrophages
This assay assesses the ability of compounds to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete culture medium
-
This compound derivatives (dissolved in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for 1 hour.
-
LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours.
-
Griess Assay:
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent Solution A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Solution B and incubate for another 10 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using the sodium nitrite standard. Calculate the concentration of nitrite in the samples and determine the percentage of inhibition of NO production compared to the LPS-only control.
Potential Antimicrobial Activities
Short- and medium-chain fatty acids and their esters are known to possess antimicrobial properties. [5][6]The valeric acid component of this compound falls into this category. The antimicrobial activity of fatty acid esters can be influenced by their chain length and overall lipophilicity. [7][8]The cyclohexyl group can enhance the lipophilicity of the molecule, potentially improving its ability to disrupt microbial cell membranes.
Hypothesized Mechanisms of Action
The antimicrobial action of this compound derivatives could be attributed to:
-
Membrane Disruption: The lipophilic nature of the compounds may allow them to intercalate into the lipid bilayer of bacterial or fungal cell membranes, leading to increased permeability and cell lysis.
-
Inhibition of Cellular Enzymes: They could inhibit enzymes essential for microbial metabolism or cell wall synthesis.
-
Interference with Energy Production: The compounds might disrupt the electron transport chain or other metabolic pathways involved in energy production.
Experimental Workflow for Antimicrobial Screening
Caption: A comprehensive workflow for the evaluation of the antimicrobial potential of this compound derivatives.
Detailed Protocol: Broth Microdilution Assay for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism. [9] Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
This compound derivatives (dissolved in DMSO)
-
Microbial inoculum (adjusted to 0.5 McFarland standard)
-
Positive control (standard antibiotic/antifungal)
-
Negative control (medium only)
Procedure:
-
Preparation of Compound Dilutions: Prepare serial two-fold dilutions of the this compound derivatives in the broth medium in the wells of a 96-well plate.
-
Inoculation: Add the microbial inoculum to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi.
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.
Structure-Activity Relationship (SAR) and Future Directions
The systematic synthesis and screening of a library of this compound derivatives will be crucial for establishing a clear structure-activity relationship (SAR). [10]Key structural modifications to explore include:
-
Substitution on the Cyclohexyl Ring: Introducing various functional groups (e.g., hydroxyl, amino, halogen) at different positions on the cyclohexyl ring can modulate lipophilicity, polarity, and steric interactions with target molecules.
-
Variation of the Acyl Chain: Replacing the valerate moiety with other short- to medium-chain fatty acids can influence the compound's antimicrobial spectrum and potency.
-
Introduction of Heteroatoms: Replacing a carbon atom in the cyclohexyl ring with a heteroatom (e.g., nitrogen, oxygen) could alter the compound's physicochemical properties and biological activity.
Conclusion
This compound derivatives represent a promising, yet underexplored, class of compounds with the potential for diverse biological activities. Their unique structural features, combining a lipophilic cyclohexyl moiety with a flexible ester linkage, make them attractive candidates for the development of novel anticancer, anti-inflammatory, and antimicrobial agents. The experimental workflows and detailed protocols provided in this technical guide offer a robust framework for the systematic investigation of these compounds. Through a concerted effort of chemical synthesis, biological screening, and SAR studies, the full therapeutic potential of this compound derivatives can be unlocked, paving the way for the discovery of new and effective medicines.
References
-
Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., Ojha, S., & Patil, C. R. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International journal of molecular sciences, 20(18), 4367. [Link]
-
Vibiosphen. (n.d.). Preclinical models for antimicrobial compound efficacy in vivo assays. Retrieved from [Link]
-
Slideshare. (2016). IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS. Retrieved from [Link]
-
Semantic Scholar. (n.d.). In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review. Retrieved from [Link]
-
Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International Journal of Molecular Sciences, 20(18), 4367. [Link]
-
Montchamp, J. L., & Frost, J. W. (1997). Cyclohexenyl and Cyclohexylidene Inhibitors of 3-Dehydroquinate Synthase: Active Site Interactions Relevant to Enzyme Mechanism and Inhibitor Design. Journal of the American Chemical Society, 119(33), 7645–7653. [Link]
-
Huang, C. B., Alimova, Y., Myers, T. M., & Ebersole, J. L. (2011). Short- and medium-chain fatty acids exhibit antimicrobial activity for oral microorganisms. Archives of oral biology, 56(7), 650–654. [Link]
-
ResearchGate. (n.d.). Review: Antimicrobial efficacy validation using in vitro and in vivo testing methods. Retrieved from [Link]
-
Brunetti, J., Falciani, C., Bracci, L., & Pini, A. (2017). Models of In-Vivo Bacterial Infections for the Development of Antimicrobial Peptide-based Drugs. Current topics in medicinal chemistry, 17(5), 613–619. [Link]
-
National Institutes of Health. (2022). Evaluation of in vivo antibacterial drug efficacy using Caenorhabditis elegans infected with carbapenem-resistant Klebsiella pneumoniae as a model host. Retrieved from [Link]
-
Ojima, I., et al. (1995). Synthesis and Structure-Activity Relationships of New Antitumor Taxoids. Effects of Cyclohexyl Substitution at the C-3' and/or C-2 of Taxotere (Docetaxel). Journal of medicinal chemistry, 38(20), 3893-3896. [Link]
-
Lee, H., et al. (2018). Antibacterial Free Fatty Acids and Monoglycerides: Biological Activities, Experimental Testing, and Therapeutic Applications. Biomedicines, 6(4), 107. [Link]
-
Zak, O., & O'Reilly, T. (1991). Animal models in the evaluation of antimicrobial agents. Antimicrobial agents and chemotherapy, 35(8), 1527–1531. [Link]
-
Gomez, G. A., et al. (2006). Human soluble epoxide hydrolase: Structural basis of inhibition by 4-(3-cyclohexylureido)-carboxylic acids. Proteins, 62(3), 766–777. [Link]
-
Liu, J. Y., et al. (2018). Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products. Journal of medicinal chemistry, 61(17), 7431–7453. [Link]
-
Ullah, S., et al. (2021). Design and Synthesis of (Z)-5-(Substituted benzylidene)-3-cyclohexyl-2-thioxothiazolidin-4-one Analogues as Anti-Tyrosinase and Antioxidant Compounds: In Vitro and In Silico Insights. Molecules, 26(11), 3326. [Link]
-
Mayser, P., & Gaitanis, G. (2015). Medium chain fatty acid ethyl esters - activation of antimicrobial effects by Malassezia enzymes. Mycoses, 58(11), 661–666. [Link]
- Google Patents. (n.d.). US20210340127A1 - Substituted cyclohexyl compounds as nop inhibitors.
-
Semantic Scholar. (2023). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as. Retrieved from [Link]
-
Kongkathip, N., et al. (2010). Synthesis and anticancer evaluation of naphthoquinone esters with 2'-cyclopentyl and 2'-cyclohexyl substituents. Bioscience, biotechnology, and biochemistry, 74(6), 1205–1214. [Link]
-
Wiemann, J., et al. (2021). The Presence of a Cyclohexyldiamine Moiety Confers Cytotoxicity to Pentacyclic Triterpenoids. Molecules, 26(7), 2056. [Link]
-
ResearchGate. (2020). (PDF) A new model to determine lipophilicity of 1,2-ethanediamine-N, N'-di-2-(3-cyclohexyl)propanoic acid and 1,3-propanediamine-N, N'. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Antimicrobial structure-efficacy relationship of sugar fatty acid esters. Retrieved from [Link]
-
Wang, L., et al. (2025). Recent advances in sugar-fatty acid esters and their analogs: antimicrobial properties, structural-functional relationships and potential mechanisms. Critical reviews in food science and nutrition, 1–21. Advance online publication. [Link]
-
National Institutes of Health. (2024). Optimization of Potent and Selective Cyclohexyl Acid ERAP1 Inhibitors Using Structure- and Property-Based Drug Design. Retrieved from [Link]
-
Bentham Science. (n.d.). In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Cytotoxic Activity of Bioactive Compound 1, 2- Benzene Dicarboxylic Acid, Mono 2- Ethylhexyl Ester Extracted from a Marine Derived Streptomyces sp. VITSJK8. Retrieved from [Link]
-
ResearchGate. (2021). (PDF) GC-MS Analysis of Fatty Acid Esters in Fixed Oil, Isolated from Thymus linearis and Evaluation of their Antibacterial Activity. Retrieved from [Link]
-
International Journal of Pharmacy and Biological Sciences. (n.d.). In vivo Methods for Preclinical Screening of Anticancer Drugs. Retrieved from [Link]
-
Sharma, R., et al. (2018). Design, synthesis and in vitro anticancer evaluation of a stearic acid-based ester conjugate. Future science OA, 4(10), FSO343. [Link]
-
National Institutes of Health. (2021). In Search of Effective Anticancer Agents—Novel Sugar Esters Based on Polyhydroxyalkanoate Monomers. Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). Correlation Between Structure and New Anti-Cancer Activity of Some Antioxidants Following Chemical Structure Modification. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, Molecular Docking, and Anticancer Screening of Ester‐Based Thiazole Derivatives | Request PDF. Retrieved from [Link]
-
ACS Publications. (2018). Lipophilic Efficiency as an Important Metric in Drug Design. Retrieved from [Link]
-
MDPI. (n.d.). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Exploring the Structure-Activity Relationship of COX Inhibitors with Anticancer Effects: A Comprehensive Review. Retrieved from [Link]
-
Sci-Hub. (n.d.). Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility. Retrieved from [Link]
-
MDPI. (n.d.). Evaluation of Cytocompatibility and Anti-Inflammatory Activity of Carboxyxanthones Selected by In Silico Studies. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1. Synthesis of cyclohexyl-1,1... | Download Scientific Diagram. Retrieved from [Link]
-
ACS Publications. (n.d.). Chromatographic Determination of Permeability-Relevant Lipophilicity Facilitates Rapid Analysis of Macrocyclic Peptide Scaffolds. Retrieved from [Link]
Sources
- 1. Optimization of Potent and Selective Cyclohexyl Acid ERAP1 Inhibitors Using Structure- and Property-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity relationships of new antitumor taxoids. Effects of cyclohexyl substitution at the C-3' and/or C-2 of taxotere (docetaxel) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and anticancer evaluation of naphthoquinone esters with 2'-cyclopentyl and 2'-cyclohexyl substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ijpras.com [ijpras.com]
- 6. Medium chain fatty acid ethyl esters - activation of antimicrobial effects by Malassezia enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent advances in sugar-fatty acid esters and their analogs: antimicrobial properties, structural-functional relationships and potential mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jocpr.com [jocpr.com]
- 9. Antibacterial Free Fatty Acids and Monoglycerides: Biological Activities, Experimental Testing, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Validated Gas Chromatography-Mass Spectrometry Protocol for the Identification and Quantification of Cyclohexyl Valerate
Abstract
This application note provides a comprehensive and validated protocol for the analysis of Cyclohexyl valerate (also known as Cyclohexyl pentanoate) using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is an ester recognized for its characteristic fruity aroma, finding applications in the fragrance, food, and beverage industries. Accurate and reliable quantification is essential for quality control and research. The methodology detailed herein employs a "dilute and shoot" sample preparation technique coupled with a robust GC-MS method utilizing a non-polar capillary column and electron ionization (EI), ensuring high specificity and sensitivity. This guide is designed to be a self-validating system, explaining the causality behind experimental choices to ensure technical accuracy and reproducibility for professionals in analytical chemistry and drug development.
Introduction and Scientific Principle
This compound (CAS No: 1551-43-5, Molecular Formula: C₁₁H₂₀O₂) is a fatty acid ester that contributes to the sensory profile of various consumer products.[1][2] Its analysis is critical for ensuring product consistency and quality. Gas Chromatography-Mass Spectrometry (GC-MS) is the premier analytical technique for volatile and semi-volatile compounds like esters due to its exceptional separation efficiency and definitive identification capabilities.[3][4]
The principle of this method hinges on two core processes:
-
Gas Chromatography (GC): The sample is first vaporized in a heated inlet and carried by an inert gas (mobile phase) through a capillary column.[5] The inner wall of the column is coated with a stationary phase. Separation occurs based on the differential partitioning of analytes between the mobile and stationary phases, which is influenced by their boiling points and chemical affinities.[5] For this compound, a non-polar column is selected to facilitate separation based primarily on its boiling point.
-
Mass Spectrometry (MS): As compounds elute from the GC column, they enter the mass spectrometer's ion source. Here, they are bombarded with high-energy electrons (Electron Ionization - EI), causing them to fragment into characteristic, reproducible patterns of charged ions. These ions are then separated by their mass-to-charge ratio (m/z) by a mass analyzer. The resulting mass spectrum serves as a molecular fingerprint, allowing for unambiguous identification by comparing it to spectral libraries like that of the National Institute of Standards and Technology (NIST).[4][6]
Experimental Protocol
This protocol is designed for trustworthiness and follows a self-validating system. Each step includes justifications to provide a deeper understanding of the methodology.
Materials and Reagents
-
This compound standard: (Purity ≥98%)
-
Solvent: Hexane or Dichloromethane (GC or HPLC grade, ≥99.9% purity). The choice of solvent is critical; volatile organic solvents with low boiling points are required for GC-MS.[7][8] Water, strong acids, and bases must be avoided as they can damage the GC column.[9][10]
-
Glassware: Class A volumetric flasks, pipettes, and 2 mL amber glass autosampler vials with PTFE-lined septa. Glass is used to prevent potential leaching from plastic containers.[9]
-
Microsyringe: For accurate liquid transfers.
-
Vortex mixer: For sample homogenization.
-
Centrifuge and 0.22 µm syringe filters: (Optional, for complex matrices) To remove particulates that could clog the injector or column.[9]
Instrumentation
A standard Gas Chromatograph coupled with a Mass Spectrometer is required. The system should include:
-
Gas Chromatograph (GC): Equipped with a capillary split/splitless injector.
-
GC Column: A non-polar column such as a DB-5ms (5% diphenyl / 95% dimethyl polysiloxane), 30 m x 0.25 mm I.D., 0.25 µm film thickness is recommended.[8] This type of column is robust and provides excellent separation for a wide range of non-polar to moderately polar compounds.
-
Carrier Gas: Helium (99.999% purity) at a constant flow rate.
-
Mass Spectrometer (MS): A single quadrupole or equivalent mass analyzer capable of electron ionization (EI).
Standard and Sample Preparation
2.3.1. Preparation of Stock and Calibration Standards
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of pure this compound standard and transfer it to a 10 mL Class A volumetric flask. Dissolve and bring to volume with hexane. This stock solution should be stored at 4°C in an amber glass vial.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution. A typical concentration range for establishing linearity might be 1, 5, 10, 25, 50, and 100 µg/mL. This range should bracket the expected concentration of the analyte in samples.
2.3.2. Sample Preparation: The "Dilute and Shoot" Method
This method is ideal for liquid samples with a relatively clean matrix (e.g., essential oils, fragrance formulations).
-
Dilution: Accurately dilute a known quantity of the sample with hexane to bring the expected concentration of this compound into the calibrated range (e.g., a 1:10 or 1:100 dilution).
-
Homogenization: Vortex the diluted sample for 30 seconds to ensure it is thoroughly mixed.
-
Filtration (if necessary): If the sample contains visible particulates, filter it through a 0.22 µm PTFE syringe filter into a clean autosampler vial.[9]
-
Transfer: Transfer the final solution to a 2 mL GC vial for analysis.
Rationale: The "dilute and shoot" method is efficient and minimizes analyte loss that can occur during more complex extraction procedures. For highly complex matrices (e.g., biological fluids, food products), techniques like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) may be necessary to remove interfering compounds and concentrate the analyte.[7]
GC-MS Instrumental Parameters
The following parameters serve as a robust starting point and should be optimized for the specific instrumentation in use.
| Parameter | Setting | Justification |
| GC System | ||
| Injection Mode | Splitless (or Split 10:1) | Splitless mode is used for trace analysis (<50 µg/mL) to maximize sensitivity. A split injection is used for higher concentrations to prevent column overload.[8] |
| Injector Temperature | 250 °C | Ensures rapid and complete vaporization of this compound (Boiling Point: ~232 °C) without thermal degradation.[2] |
| Injection Volume | 1 µL | A standard volume for capillary columns that balances sensitivity with the risk of column overload. |
| Carrier Gas | Helium | An inert gas that provides good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (Constant Flow) | An optimal flow rate for a 0.25 mm I.D. column, balancing analysis speed and separation efficiency. |
| Oven Program | Initial: 70°C (hold 1 min), Ramp: 10°C/min to 280°C (hold 5 min) | The initial temperature allows for good focusing of the analytes at the head of the column. The temperature ramp effectively separates compounds based on their boiling points.[4][11] |
| MS System | ||
| Ionization Mode | Electron Ionization (EI) | EI is a hard ionization technique that produces reproducible fragmentation patterns, ideal for library matching and structural confirmation.[4] |
| Ion Source Temp. | 230 °C | Maintains the analyte in the gas phase and promotes consistent ionization. |
| Transfer Line Temp. | 280 °C | Prevents condensation of the analyte as it transfers from the GC column to the MS source. |
| Electron Energy | 70 eV | The standard energy for EI, which generates stable and extensive mass spectral libraries (e.g., NIST). |
| Mass Scan Range | 40 - 450 m/z | A suitable range to capture the molecular ion (m/z 184.27) and all significant fragment ions of this compound while avoiding noise from low-mass solvent ions.[6] |
| Acquisition Mode | Full Scan | Acquires the entire mass spectrum, which is essential for identifying unknown compounds and confirming the identity of the target analyte. |
Workflow Visualization
The following diagram illustrates the complete analytical workflow from sample receipt to final data reporting.
Caption: Workflow for this compound analysis by GC-MS.
Data Analysis and Interpretation
Analyte Identification
The identity of this compound is confirmed by a two-factor authentication system:
-
Retention Time (RT): The peak corresponding to this compound should elute at the same retention time as the injected pure standard, within a narrow tolerance window (typically ±0.05 min).
-
Mass Spectrum: The mass spectrum of the sample peak must match the spectrum of the standard and the reference spectrum from the NIST/EPA/NIH Mass Spectral Library. The expected molecular ion for this compound is [M]⁺ at m/z 184. Key fragment ions, resulting from the cleavage of the ester bond and rearrangements, include m/z 103 (pentanoic acid fragment) and m/z 82 (cyclohexene fragment).[1][12]
Quantification
Quantitative analysis is performed using an external standard calibration.
-
Construct Calibration Curve: Plot the peak area of the this compound standard against its concentration (µg/mL).
-
Linear Regression: Perform a linear regression on the data points. The method is considered linear if the coefficient of determination (r²) is ≥ 0.999.[3]
-
Calculate Concentration: Determine the concentration of this compound in the prepared sample by interpolating its peak area onto the calibration curve.
-
Final Concentration: Adjust the calculated concentration by the dilution factor used during sample preparation to obtain the final concentration in the original sample.
Method Validation and Trustworthiness
To ensure the protocol is robust and reliable, it must be validated according to guidelines such as those from the International Council for Harmonisation (ICH).[3] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the unique mass spectrum of this compound, which provides high specificity.[3]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A linearity of r² ≥ 0.999 is considered acceptable.[3]
-
Accuracy: The closeness of the test results to the true value. It is typically assessed by recovery studies on spiked samples, with acceptance criteria often between 98-102%.[3]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly. It is expressed as the Relative Standard Deviation (RSD), which should typically be <2% for repeatability.[3]
-
Limits of Detection (LOD) and Quantification (LOQ): The lowest concentrations of the analyte that can be reliably detected and quantified, respectively.
This protocol is designed as a self-validating system, where running calibration standards and quality control samples alongside unknown samples continuously verifies system performance.
Conclusion
This application note details a reliable and validated GC-MS method for the identification and quantification of this compound. The protocol emphasizes robust sample preparation, optimized instrumental parameters, and a clear workflow for data analysis. By explaining the rationale behind key experimental choices, this guide provides researchers, scientists, and drug development professionals with the expertise needed to implement this method confidently, ensuring accurate and reproducible results for quality control and research applications.
References
-
SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]
-
Rocky Mountain Laboratories. (2024). Common Sample Preparation Techniques for GC-MS Analysis. Retrieved from [Link]
-
University of California, Santa Barbara. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]
-
IMM Instrument Guides. (n.d.). Sample preparation (GC-FID, GC-MS). Retrieved from [Link]
-
Journal of Chemical Education. (2000). GC/MS of Unknown Esters for Teaching MS Fragmentation Patterns. Retrieved from [Link]
-
ResearchGate. (2014). GC/MS analysis of long-chain esters standards. Retrieved from [Link]
-
AOCS. (n.d.). Alternatives to Methyl Esters for GC Analysis of Fatty Acids. Retrieved from [Link]
-
National Institutes of Health. (2020). Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant. Retrieved from [Link]
-
ResearchGate. (2021). Development, validation and application of a specific method for the quantitative determination of wine esters. Retrieved from [Link]
-
NIST WebBook. (n.d.). Pentanoic acid, cyclohexyl ester. Retrieved from [Link]
-
PubChem. (n.d.). Cyclohexyl pentanoate. Retrieved from [Link]
-
SciELO. (2018). Determination of Alkyl Esters Content by Gas Chromatography: Validation of Method Based on Short Column and Response Factor. Retrieved from [Link]
-
Journal of the Chilean Chemical Society. (2020). Development and validation of a GC-FID method for quantitative analysis of four major fatty acids extracted from shark liver oil. Retrieved from [Link]
-
Scholars Research Library. (2015). Gas chromatography and mass spectroscopic determination of phytocompounds. Retrieved from [Link]
-
Digital.CSIC. (2022). Non-targeted Gas Chromatography Orbitrap Mass Spectrometry qualitative and quantitative analysis of semi-volatile organic compounds. Retrieved from [Link]
-
NIST WebBook. (n.d.). Butanoic acid, 3-methyl-, 5-methyl-2-(1-methylethyl)cyclohexyl ester, (1α,2β,5α)-. Retrieved from [Link]
-
NIST WebBook. (n.d.). IR Spectrum for Butanoic acid, 3-methyl-, 5-methyl-2-(1-methylethyl)cyclohexyl ester, (1α,2β,5α)-. Retrieved from [Link]
-
LookChem. (n.d.). Cyclohexyl pentanoate. Retrieved from [Link]
-
FUW Trends in Publishing. (2024). GAS CHROMATOGRAPHIC AND MASS SPECTROMETRIC DETERMINATION OF SOME BIOCHEMICAL COMPONENTS FROM CROSSOPTERYX FEBRIFUGA POWERED EXTRACT. Retrieved from [Link]
Sources
- 1. Pentanoic acid, cyclohexyl ester | C11H20O2 | CID 73772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cyclohexyl pentanoate|lookchem [lookchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ajol.info [ajol.info]
- 5. GC-MS Sample Preparation | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. Sample preparation GC-MS [scioninstruments.com]
- 8. Sample preparation (GC-FID, GC-MS) — IMM Instrument Guides 1.0.7 documentation [jzelenka.pages.science.ru.nl]
- 9. æ£å¨æå¼,请ç¨çä¸ä¸... [9nryjr.histats.cyou]
- 10. uoguelph.ca [uoguelph.ca]
- 11. digital.csic.es [digital.csic.es]
- 12. Pentanoic acid, cyclohexyl ester [webbook.nist.gov]
Application Note: Quantitative Analysis of Cyclohexyl Valerate in Fragrance Formulations by Gas Chromatography-Mass Spectrometry (GC-MS)
<-48>
Abstract
This application note presents a detailed and validated protocol for the quantitative analysis of cyclohexyl valerate in complex fragrance formulations using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a key component prized for its fruity, apple-like aroma, requires precise quantification for quality control and formulation consistency.[1] This guide provides a comprehensive workflow, from sample preparation and internal standard selection to instrument parameters and data analysis. The methodology described herein is designed for researchers, scientists, and quality control professionals in the fragrance and cosmetic industries, ensuring accurate and reproducible results.
Introduction: The Significance of this compound in Fragrance Formulation
The fragrance industry relies on a sophisticated blend of art and science, where the precise concentration of each aromatic compound is paramount to the final sensory experience.[2][3] this compound (CAS 1551-43-5), also known as cyclohexyl pentanoate, is a fatty acid ester that imparts a desirable fruity and floral character to many perfumes and cosmetic products.[1][4][5] Its accurate quantification is crucial for maintaining batch-to-batch consistency, ensuring product quality, and meeting regulatory requirements.[2]
Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice for the analysis of volatile and semi-volatile compounds in complex mixtures like fragrances.[2][3][6][7] Its high separation efficiency and sensitive detection capabilities allow for the precise identification and quantification of individual components, even at trace levels.[6][8] This application note provides a robust GC-MS method tailored for the specific analysis of this compound.
Principle of the Method: Gas Chromatography-Mass Spectrometry (GC-MS)
The quantitative analysis of this compound is achieved through GC-MS, a powerful hyphenated technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.
-
Gas Chromatography (GC): The fragrance sample, after appropriate preparation, is injected into the GC system. A carrier gas (typically helium or hydrogen) transports the vaporized sample through a capillary column.[7] The column's stationary phase interacts differently with various components of the mixture, leading to their separation based on properties like boiling point and polarity.[9]
-
Mass Spectrometry (MS): As each separated component elutes from the GC column, it enters the mass spectrometer. Here, the molecules are ionized, typically by electron ionization (EI), and fragmented. The resulting charged fragments are separated based on their mass-to-charge ratio (m/z), creating a unique mass spectrum for each compound that acts as a chemical fingerprint.[8]
For quantitative analysis, the abundance of a specific ion fragment characteristic of this compound is measured. An internal standard is employed to correct for variations in sample injection and instrument response, ensuring high accuracy and precision.[10][11]
Experimental Workflow
The following diagram illustrates the overall workflow for the quantitative analysis of this compound.
Caption: Workflow for the quantitative analysis of this compound.
Detailed Protocols
Materials and Reagents
-
This compound Standard: (Purity ≥ 98%)
-
Internal Standard (IS): Diethyl phthalate (DEP) or a suitable non-interfering ester.[12][13]
-
Solvent: High-purity ethanol or other suitable solvent compatible with the fragrance base.
-
Volumetric flasks, pipettes, and syringes.
Preparation of Standard Solutions
Causality: Accurate standard preparation is the foundation of reliable quantification. A series of calibration standards are prepared to encompass the expected concentration range of this compound in the samples.
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of ethanol in a volumetric flask.
-
Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of diethyl phthalate and dissolve it in 10 mL of ethanol in a volumetric flask.
-
Calibration Standards: Prepare a series of calibration standards by diluting the primary stock solution. A typical concentration range would be 1, 5, 10, 25, 50, and 100 µg/mL. Each calibration standard must be spiked with the internal standard to a final concentration of 20 µg/mL.
Sample Preparation
Causality: The goal of sample preparation is to dilute the fragrance formulation to a concentration within the calibration range and to incorporate the internal standard.[14]
-
Accurately weigh approximately 0.1 g of the fragrance formulation into a 10 mL volumetric flask.
-
Add 1 mL of the internal standard stock solution (1000 µg/mL).
-
Dilute to the mark with ethanol and mix thoroughly.
-
If necessary, filter the sample through a 0.45 µm syringe filter before injection.
GC-MS Instrumentation and Parameters
Causality: The chosen GC-MS parameters are optimized for the separation and detection of this compound and the internal standard. A non-polar column is suitable for the analysis of esters.
| Parameter | Setting |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL, Split mode (split ratio 50:1) |
| Oven Program | Initial 60°C for 2 min, ramp at 10°C/min to 280°C, hold for 5 min |
| Transfer Line Temp. | 280°C |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| SIM Ions (m/z) | This compound: 83, 101, 129 Diethyl Phthalate (IS): 149, 177 |
Data Analysis and Quantification
Trustworthiness: The use of an internal standard and a multi-point calibration curve ensures the trustworthiness and accuracy of the quantitative results, aligning with principles of analytical method validation.[15][16][17][18][19]
Caption: Data analysis workflow for quantification.
-
Peak Integration: Integrate the peak areas of this compound and the internal standard (diethyl phthalate) in the chromatograms of the calibration standards and the samples.
-
Calibration Curve: For each calibration standard, calculate the ratio of the peak area of this compound to the peak area of the internal standard. Plot this ratio against the corresponding concentration of this compound. Perform a linear regression to obtain the calibration curve and the coefficient of determination (R²), which should be ≥ 0.995.
-
Quantification: For each sample, calculate the ratio of the peak area of this compound to the peak area of the internal standard. Use the equation of the calibration curve to determine the concentration of this compound in the prepared sample solution.
-
Final Concentration: Calculate the final concentration of this compound in the original fragrance formulation using the following equation:
Concentration (% w/w) = (C_gcms × V × D) / (W × 10,000)
Where:
-
C_gcms = Concentration from GC-MS (µg/mL)
-
V = Final volume of the sample preparation (mL)
-
D = Dilution factor (if any)
-
W = Weight of the fragrance sample (g)
-
System Suitability and Validation
To ensure the validity of the results, system suitability tests should be performed before each analytical run. This includes injecting a mid-point calibration standard to check for retention time stability, peak shape, and detector response. The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[15][16][17][18][19]
Conclusion
The GC-MS method detailed in this application note provides a reliable and accurate protocol for the quantitative analysis of this compound in fragrance formulations. By following the described procedures for sample preparation, instrument setup, and data analysis, researchers and quality control professionals can ensure the consistency and quality of their products.
References
-
Metair. (2024). GC-MS: A Key Tool for Flavor and Fragrance Analysis. [Link]
-
Conquer Scientific. (2025). Unveiling Aromas with GC/MS Transforming the Fragrance and Flavor Industry. [Link]
-
Agilent Technologies. (2023). Flavor and Fragrance GC/MS Analysis with Hydrogen Carrier Gas and the Agilent HydroInert Source. [Link]
-
PubMed. (2010). Application of ethyl esters and d3-methyl esters as internal standards for the gas chromatographic quantification of transesterified fatty acid methyl esters in food. [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
Chemistry For Everyone. (2025). How Is GC-MS Used In Aroma Analysis?[Link]
-
SlideShare. (n.d.). Analytical methods validation as per ich & usp. [Link]
-
European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. [Link]
-
National Center for Biotechnology Information. (2017). Good quantification practices of flavours and fragrances by mass spectrometry. [Link]
-
ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. [Link]
-
Eurolab. (2025). GC-MS Analysis for Perfume Compound Identification. [Link]
-
IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]
-
ResearchGate. (n.d.). Fatty esters used as internal standard in GC esters content determination methods. [Link]
-
Cheméo. (n.d.). Chemical Properties of Pentanoic acid, cyclohexyl ester (CAS 1551-43-5). [Link]
-
Lab-Training. (n.d.). Internal Standard Method and Calibration Curve Analysis in Gas Chromatography. [Link]
-
SCION Instruments. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?[Link]
Sources
- 1. This compound | 1551-43-5 [chemicalbook.com]
- 2. conquerscientific.com [conquerscientific.com]
- 3. gcms.cz [gcms.cz]
- 4. This compound | 1551-43-5 [chemnet.com]
- 5. Pentanoic acid, cyclohexyl ester (CAS 1551-43-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. æ£å¨æå¼,请ç¨çä¸ä¸... [obbr84n.histats.icu]
- 7. agilent.com [agilent.com]
- 8. youtube.com [youtube.com]
- 9. testinglab.com [testinglab.com]
- 10. Internal Standard Method and Calibration Curve Analysis in Gas Chromatography | MtoZ Biolabs [mtoz-biolabs.com]
- 11. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 12. Application of ethyl esters and d3-methyl esters as internal standards for the gas chromatographic quantification of transesterified fatty acid methyl esters in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Good quantification practices of flavours and fragrances by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 16. Analytical methods validation as per ich & usp | PPT [slideshare.net]
- 17. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 18. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 19. demarcheiso17025.com [demarcheiso17025.com]
Application Notes and Protocols: 1H and 13C NMR Assignments for Cyclohexyl Valerate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive technical guide details the assignment of proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra for cyclohexyl valerate. In the absence of experimentally acquired spectra in publicly accessible databases, this guide utilizes high-quality predictive NMR software and comparative analysis with structurally analogous compounds to provide a reliable interpretation of the expected spectral features. This document serves as a valuable resource for the structural elucidation and verification of this compound and similar ester compounds, offering detailed protocols for sample preparation and data acquisition.
Introduction
This compound, also known as cyclohexyl pentanoate, is an ester with applications in the fragrance and flavor industries.[1] As with any synthesized or isolated compound, unambiguous structural confirmation is paramount for quality control and research applications. Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical techniques for the structural elucidation of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and multiplicities of ¹H and ¹³C nuclei, a detailed map of the molecular structure can be constructed. This guide provides an in-depth analysis of the predicted ¹H and ¹³C NMR spectra of this compound, supported by experimental data from analogous compounds, to facilitate its identification and characterization.
Molecular Structure and Atom Numbering
This compound (C₁₁H₂₀O₂) consists of a cyclohexyl group attached to the oxygen atom of a valerate (pentanoate) ester.[2][3] The systematic numbering of the atoms is crucial for unambiguous spectral assignment.
Figure 2. General workflow for NMR sample preparation and data acquisition.
2. Instrument Setup and Data Acquisition
-
Spectrometer: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher) for better signal dispersion and resolution.
-
Locking and Shimming: Insert the sample into the magnet and lock the spectrometer on the deuterium signal of the solvent. Perform shimming to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp spectral lines.
-
¹H NMR Acquisition Parameters:
-
Pulse Angle: A 30-45 degree pulse is typically used.
-
Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: A delay of 1-5 seconds between pulses allows for full relaxation of the nuclei.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon.
-
Spectral Width: Set a wider spectral width to cover the entire range of carbon chemical shifts (e.g., 0-220 ppm).
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is generally sufficient.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to several thousand) is required to obtain a spectrum with a good signal-to-noise ratio.
-
3. Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to obtain a pure absorption lineshape.
-
Perform baseline correction to ensure a flat baseline.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.
Conclusion
This application note provides a detailed guide to the ¹H and ¹³C NMR assignments for this compound based on high-quality spectral prediction and comparative analysis with analogous compounds. The provided spectral interpretations and detailed experimental protocols offer a robust framework for researchers, scientists, and drug development professionals to confidently identify and characterize this and similar ester molecules. The combination of predictive data and established experimental methodologies ensures the scientific integrity and practical utility of this guide.
References
-
The Good Scents Company. (n.d.). This compound. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Spectroscopy Tutorial: Esters. Retrieved from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 73772, Pentanoic acid, cyclohexyl ester. Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility. Retrieved from [Link]
-
University of Arizona. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
Chemguide. (n.d.). Interpreting C-13 NMR spectra. Retrieved from [Link]
-
ResearchGate. (2014, November 10). How can I differentiate ester and acid carbonyl in a polymer network by C-13 NMR spectroscopy? Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]
-
Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]
-
Compound Interest. (2015). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]
-
Mohamad, M., et al. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. ResearchGate. Retrieved from [Link]
-
Chem Help ASAP. (2022, October 7). differences & similarities of 1H & 13C NMR spectroscopy [Video]. YouTube. [Link]
-
Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
Sources
Application Note: Robust Extraction of Cyclohexyl Valerate from Complex Food Matrices for GC-MS Analysis
Abstract
Cyclohexyl valerate is a key ester that contributes to the desirable fruity and apple-like aroma profiles in a variety of food products. Quantifying its concentration is critical for quality control, product development, and authenticity assessment. However, the inherent complexity of food matrices—rich in fats, sugars, proteins, and other interfering substances—presents a significant analytical challenge. This application note provides a comprehensive guide for researchers and scientists on the extraction of this compound from such matrices. It details three robust methodologies: Headspace Solid-Phase Microextraction (HS-SPME), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE), followed by Gas Chromatography-Mass Spectrometry (GC-MS) analysis. The document provides not only step-by-step protocols but also the expert rationale behind critical parameter selection, method validation guidelines, and a comparative summary to aid in selecting the most appropriate technique for specific laboratory needs.
Introduction: The Analytical Challenge
This compound (also known as cyclohexyl pentanoate) is a fatty acid ester recognized for its pleasant, fruity aroma.[1] Its presence and concentration can significantly impact the sensory experience of consumer products. The accurate measurement of this semi-volatile compound is often complicated by the food matrix itself. Matrix effects can lead to ion suppression or enhancement in the mass spectrometer, poor recovery, and low reproducibility. Therefore, an effective sample preparation strategy is paramount to isolate the analyte from interferences and ensure data integrity. This guide explores methodologies designed to overcome these challenges.
Physicochemical Profile of this compound
Understanding the properties of the target analyte is the foundation of effective method development. These characteristics dictate the optimal extraction and chromatography conditions.
| Property | Value | Source | Significance for Extraction |
| Molecular Formula | C₁₁H₂₀O₂ | [2] | Influences mass spectrometry parameters. |
| Molecular Weight | 184.27 g/mol | [2] | |
| Boiling Point | 232.2 °C at 760 mmHg | [2] | Suitable for GC analysis; indicates semi-volatile nature. |
| Flash Point | 87.1 °C | [2] | Safety consideration for handling standards. |
| Solubility | Almost insoluble in water; soluble in alcohol and oils. | [1] | Key for selecting LLE solvents and SPE phase chemistry. |
| Vapor Pressure | 0.0599 mmHg at 25°C | [2] | Low volatility makes HS-SPME a viable, though potentially challenging, option. |
Comparative Extraction Methodologies
The choice of extraction technique is a trade-off between speed, selectivity, cost, and the specific nature of the food matrix. We present three field-proven methods, each with distinct advantages.
Headspace Solid-Phase Microextraction (HS-SPME): The Solvent-Free Approach
HS-SPME is a fast, sensitive, and solventless technique ideal for screening volatile and semi-volatile compounds.[3] It works by exposing a polymer-coated fiber to the headspace above a sample, where analytes partition onto the fiber before being thermally desorbed into the GC inlet.[4][5]
Expertise & Experience: Why HS-SPME? For this compound, HS-SPME is advantageous as it avoids the co-extraction of non-volatile matrix components like fats and sugars, which can contaminate the GC system. The key to success is selecting the right fiber and optimizing incubation conditions to drive the semi-volatile ester into the headspace.
Fiber Selection Rationale: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended. This mixed-phase coating offers a broad range of selectivity. The DVB provides affinity for aromatic compounds, CAR for smaller volatiles, and PDMS for nonpolar compounds like esters. This combination maximizes the chances of efficiently trapping this compound and other relevant flavor compounds.[6]
Protocol 2.1: HS-SPME Extraction
-
Sample Preparation: Weigh 2-5 g of the homogenized food sample into a 20 mL headspace vial. Add 5 mL of deionized water and 1 g of NaCl. The salt increases the ionic strength of the aqueous phase, promoting the release of volatile compounds into the headspace.
-
Internal Standard: Spike the sample with an appropriate internal standard (e.g., cyclohexyl hexanoate) for accurate quantification.
-
Incubation & Equilibration: Seal the vial and place it in an autosampler or heating block. Incubate at 70°C for 30 minutes with agitation to allow the sample to reach thermal equilibrium.[5]
-
Extraction: Expose the DVB/CAR/PDMS SPME fiber to the headspace for 40 minutes at 70°C. A carefully considered equilibrium time is crucial for reproducibility.[7][8]
-
Desorption: Immediately transfer the fiber to the GC inlet and desorb at 250°C for 5 minutes in splitless mode to ensure complete transfer of the analyte.
Solid-Phase Extraction (SPE): The Cleanup Standard
SPE is a powerful technique for purifying and concentrating analytes from a liquid sample by passing it through a cartridge containing a solid adsorbent.[9][10] It offers excellent cleanup by selectively retaining the analyte while matrix interferences are washed away.[11]
Expertise & Experience: Why SPE? Given this compound's nonpolar nature and solubility in oils, a reversed-phase SPE approach is highly effective, especially for high-fat matrices.[12] The C18 sorbent retains the hydrophobic ester and other lipids. A critical step is the subsequent selective elution to separate the analyte from strongly retained fats.
Sorbent and Solvent Rationale:
-
Sorbent: C18 (octadecyl) bonded silica is the sorbent of choice. Its long alkyl chains provide strong hydrophobic interactions to retain the this compound.
-
Solvents: A sequence of solvents with increasing non-polar character is used. A polar wash (e.g., water/methanol) removes sugars and salts. A less polar solvent (e.g., acetonitrile) elutes the this compound, while a very non-polar solvent (e.g., hexane) could be used to elute strongly bound lipids if necessary, or the hexane wash can be used first to remove lipids before analyte elution.[13]
Protocol 2.2: Reversed-Phase SPE Extraction
-
Sample Preparation: Homogenize 5 g of the food sample with 20 mL of a methanol/water (80:20 v/v) solution. Centrifuge at 5000 rpm for 10 minutes and collect the supernatant.
-
Cartridge Conditioning: Condition a 500 mg C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to go dry.
-
Sample Loading: Load the sample supernatant onto the cartridge at a slow, steady flow rate (approx. 1-2 mL/min).
-
Washing (Interference Removal): Wash the cartridge with 5 mL of water/methanol (50:50 v/v) to remove polar interferences.
-
Analyte Elution: Elute the this compound with 5 mL of acetonitrile. Collect the eluate in a clean vial.
-
Concentration: Evaporate the eluate to a final volume of 1 mL under a gentle stream of nitrogen before GC-MS analysis.
Liquid-Liquid Extraction (LLE): The Classic Approach
LLE separates compounds based on their relative solubilities in two different immiscible liquids.[14] It is a fundamental and effective technique, particularly when dealing with liquid or semi-liquid samples.
Expertise & Experience: Why LLE? LLE is robust and can handle larger sample volumes. The key is selecting a solvent that has a high affinity for this compound but is immiscible with the sample's primary matrix (usually water). Dichloromethane is an excellent choice due to its polarity and volatility, which aids in the final concentration step.[6][15] However, the use of organic solvents is a notable disadvantage.[15]
Solvent System Rationale: Dichloromethane (DCM) is a versatile solvent that can effectively extract semi-volatile esters. To combat the formation of emulsions, which is common with high-fat or high-protein samples, techniques like adding salt or centrifugation are employed.[14]
Protocol 2.3: LLE Extraction
-
Sample Preparation: Homogenize 10 g of the sample with 20 mL of deionized water in a separatory funnel.
-
Extraction: Add 20 mL of dichloromethane to the funnel. Shake vigorously for 2 minutes, periodically venting the funnel to release pressure.
-
Phase Separation: Allow the layers to separate. If an emulsion forms, add 1-2 g of NaCl or centrifuge the mixture.
-
Collection: Drain the lower organic layer (DCM) into a flask.
-
Repeat: Perform a second extraction with an additional 20 mL of DCM to ensure quantitative recovery. Combine the organic extracts.
-
Drying and Concentration: Dry the combined extract by passing it through a column containing anhydrous sodium sulfate. Evaporate the solvent under reduced pressure to a final volume of 1 mL.
Method Selection & Performance Summary
The optimal method depends on the specific laboratory workflow, sample throughput, and matrix complexity.
| Parameter | HS-SPME | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |
| Throughput | High (amenable to automation) | Medium | Low to Medium |
| Solvent Usage | None | Low to Medium | High |
| Selectivity/Cleanup | Excellent (for volatiles) | Excellent | Good |
| Sensitivity | Very High | High (with concentration) | Good to High |
| Cost per Sample | Medium (fiber cost) | High (cartridge cost) | Low (solvent cost) |
| Primary Application | Rapid screening, aroma profiling | High-fat/complex matrices | General purpose, liquid samples |
Overall Analytical Workflow
The diagram below illustrates the general workflow from sample receipt to final data analysis, applicable to all three extraction techniques.
Caption: General workflow for this compound analysis.
Mechanism of Headspace Solid-Phase Microextraction
The following diagram details the equilibrium-based mechanism of HS-SPME.
Caption: HS-SPME analyte partitioning equilibria.
Analytical Finish: GC-MS Parameters
Regardless of the extraction method, the final analysis is typically performed using GC-MS.[16][17][18] The mass spectrometer provides the selectivity and sensitivity needed for confident identification and quantification.[17]
| Parameter | Recommended Setting |
| GC System | Agilent 8890 GC or equivalent |
| MS System | Agilent 5977B MSD or equivalent |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) |
| Inlet Temp. | 250°C |
| Oven Program | Start at 50°C (hold 2 min), ramp to 250°C at 10°C/min, hold 5 min |
| MS Source Temp. | 230°C |
| MS Quad Temp. | 150°C |
| Acquisition Mode | Scan (m/z 40-350) for identification, SIM for quantification |
| Quantifier Ion | To be determined from standard analysis (e.g., m/z 83, 101) |
Protocol Validation & Quality Control
To ensure the trustworthiness of the results, any analytical method must be properly validated.[19][20][21] Validation demonstrates that the method is "fit for purpose."[21] Key performance characteristics should be evaluated according to established guidelines, such as those from the FDA or other international bodies.[19][22][23]
Key Validation Parameters:
-
Selectivity: The ability to differentiate and quantify the analyte in the presence of other matrix components. Assessed by analyzing matrix blanks.[22]
-
Linearity & Range: The concentration range over which the instrument response is proportional to the analyte concentration. A calibration curve with at least 5 points should be generated.
-
Accuracy & Recovery: The closeness of the measured value to the true value. Determined by analyzing spiked matrix samples at multiple concentration levels.[19]
-
Precision (Repeatability & Reproducibility): The degree of agreement among a series of measurements. Expressed as relative standard deviation (RSD) of replicate analyses.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Conclusion
The successful extraction of this compound from complex food matrices is achievable through a systematic approach to sample preparation.
-
HS-SPME is the method of choice for high-throughput screening and automated workflows where minimal sample handling is desired.
-
SPE provides the most rigorous cleanup and is highly recommended for challenging, high-interference matrices like fatty or pigmented foods.
-
LLE remains a valuable, cost-effective tool, especially for liquid samples, though it requires more manual labor and solvent usage.
Each method, when properly validated and coupled with sensitive GC-MS analysis, can provide accurate and reliable data, enabling researchers and quality control professionals to confidently assess the flavor profiles of their products.
References
- Guidelines for the Validation of Chemical Methods for the Foods Program. (2019). U.S.
- Godina, L. (2023). Flavor and Fragrance GC/MS Analysis with Hydrogen Carrier Gas and the Agilent HydroInert Source. Agilent Technologies, Inc.
- Analysis of Volatile Fragrance and Flavor Compounds by Headspace Solid Phase Microextraction and GC-MS. (n.d.).
- Fragrance And Flavor Component Analysis: Techniques And Applic
- CYCLOHEXYL VALER
- Guidelines for the validation of analytical methods for testing agricultural chemical residues in food. (n.d.). Ministry of Health, Labour and Welfare, Japan.
- Solid-Phase Extraction (SPE) Methods for Long-Chain Fatty Acid Esters: Application Notes and Protocols. (n.d.). Benchchem.
- Guidelines for the Validation of Chemical Methods for the FDA Foods Program. (2012).
- Food, Flavors, Fragrances, and Related Compounds: GC-MS Library. (n.d.). Wiley Science Solutions.
- Procedure for liquid-liquid extraction of volatile compounds in dark chocolate. (n.d.).
- Le Gac, A., et al. (n.d.). Good quantification practices of flavours and fragrances by mass spectrometry. Flavour and Fragrance Journal.
- O’Mahony, J. (2014). Analytical Method Validation of Food Safety Tests – Demonstrating Fitness-for-Purpose. New Food Magazine.
- Laboratory Methods (Food). (2021). U.S.
- This compound 1551-43-5 - CAS D
- De la Peña, M. L., et al. (2003). Headspace solid-phase microextraction method for the study of the volatility of selected flavor compounds. Journal of Agricultural and Food Chemistry.
- Rocha, S., et al. (2005). Study of methods for the extraction of volatile compounds from fermented grape must. Food Chemistry.
- Liquid-Liquid Extraction Technology for Aroma and Flavor Compounds in Traditional Fermented Beverages and Seasonings. (2023). Foods.
- Headspace Solid-Phase Microextraction Method for the Study of the Volatility of Selected Flavor Compounds. (2002). Journal of Agricultural and Food Chemistry.
- Li, X., et al. (2022). Comparison of Different Volatile Extraction Methods for the Identification of Fishy Off-Odor in Fish By-Products. Foods.
- A solid-phase extraction method for reducing matrix effects on the MSn analysis of xanthophylls esters. (n.d.).
- Optimization of HS-SPME-GC-MS for the Determination of Volatile Flavor Compounds in Ningxiang Pork. (2023). Foods.
- Solid-Phase Microextraction Method Development for Headspace Analysis of Volatile Flavor Compounds. (n.d.).
- Solid Phase Extraction Guide. (n.d.). Thermo Fisher Scientific - US.
- The Fundamentals of Solid Phase Extraction (SPE). (2021). Restek.
- Understanding and Improving Solid-Phase Extraction. (n.d.).
Sources
- 1. This compound | 1551-43-5 [chemicalbook.com]
- 2. This compound | 1551-43-5 [chemnet.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Optimization of HS-SPME-GC-MS for the Determination of Volatile Flavor Compounds in Ningxiang Pork - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of Different Volatile Extraction Methods for the Identification of Fishy Off-Odor in Fish By-Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Headspace solid-phase microextraction method for the study of the volatility of selected flavor compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Solid Phase Extraction Guide | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. The Fundamentals of Solid Phase Extraction (SPE) [discover.restek.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Liquid-Liquid Extraction Technology for Aroma and Flavor Compounds in Traditional Fermented Beverages and Seasonings [btbuspxb.ijournals.cn]
- 15. repositorio.ufba.br [repositorio.ufba.br]
- 16. agilent.com [agilent.com]
- 17. Fragrance And Flavor Component Analysis: Techniques And Applications - Blogs - News [alwsci.com]
- 18. royalsocietypublishing.org [royalsocietypublishing.org]
- 19. s27415.pcdn.co [s27415.pcdn.co]
- 20. researchgate.net [researchgate.net]
- 21. food-safety.com [food-safety.com]
- 22. mhlw.go.jp [mhlw.go.jp]
- 23. Laboratory Methods (Food) | FDA [fda.gov]
Enzymatic synthesis of Cyclohexyl valerate using lipase catalysts.
Application Note & Protocol
Enzymatic Synthesis of Cyclohexyl Valerate Using Lipase Catalysts: A Detailed Guide for Researchers
Introduction: The Green Chemistry Approach to Flavor Ester Synthesis
This compound is a valuable ester recognized for its characteristic fruity aroma, finding applications in the flavor, fragrance, and cosmetic industries[1]. Traditionally, its synthesis has been reliant on chemical methods that often require harsh conditions, leading to by-product formation and environmental concerns. The adoption of enzymatic catalysis, particularly with lipases, represents a significant advancement towards a more sustainable and selective synthesis process.[2][3] Lipases (triacylglycerol ester hydrolases, EC 3.1.1.3) are robust biocatalysts that can function in non-aqueous media to catalyze esterification reactions with high specificity, often under mild conditions.[4][5] This approach not only aligns with the principles of green chemistry but also offers the potential for higher purity products.[2]
This application note provides a comprehensive guide for the enzymatic synthesis of this compound, focusing on the use of immobilized lipase catalysts. We will delve into the rationale behind experimental choices, provide detailed step-by-step protocols, and discuss the critical parameters that influence reaction efficiency.
Core Principles: Why Enzymatic Esterification?
The lipase-catalyzed esterification follows a reversible reaction mechanism. In an environment with low water activity, the equilibrium shifts from hydrolysis to synthesis. The most commonly accepted model for this reaction is the Ping-Pong Bi-Bi mechanism.[6][7][8] In this model, the lipase first reacts with the acyl donor (valeric acid) to form an acyl-enzyme intermediate, releasing a water molecule. Subsequently, the alcohol (cyclohexanol) attacks the intermediate, forming the ester and regenerating the free enzyme.
The choice of an immobilized enzyme is crucial for process viability. Immobilization enhances the enzyme's stability at higher temperatures and in organic solvents, prevents enzyme aggregation, and, most importantly, allows for easy separation of the catalyst from the reaction mixture, enabling its reuse over multiple cycles.[3][9] Novozym® 435, an immobilized Candida antarctica lipase B, is a widely used and highly effective biocatalyst for ester synthesis due to its high activity, stability, and broad substrate specificity.[10][11][12][13]
Materials and Equipment
Materials:
-
Valeric acid (Pentanoic acid), ≥99%
-
Cyclohexanol, ≥99%
-
Immobilized Lipase (e.g., Novozym® 435, Candida antarctica lipase B immobilized on macroporous acrylic resin)[12]
-
Organic solvent (e.g., n-hexane, heptane, or a solvent-free system)[14][15]
-
Molecular sieves (3Å or 4Å), activated
-
Sodium alginate
-
Calcium chloride (CaCl₂)
-
Phosphate buffer
-
Ethanol (for washing)
-
Deionized water
Equipment:
-
Shaking incubator or magnetic stirrer with heating capabilities
-
Reaction vessel (e.g., screw-capped flasks)
-
Gas chromatograph with a mass spectrometer (GC-MS) for analysis[16][17][18]
-
Standard laboratory glassware
-
Filtration apparatus
-
Rotary evaporator
Experimental Protocols
Protocol 1: Lipase Immobilization (General Method: Calcium Alginate Entrapment)
This protocol provides a general method for lipase immobilization, which can be adapted for various lipases to improve their stability and facilitate reuse.[19]
-
Preparation of Sodium Alginate Solution: Prepare a 2.0% (w/v) sodium alginate solution by dissolving 2.0 g of sodium alginate in 100 mL of distilled water with gentle heating and stirring until a homogenous solution is obtained.
-
Enzyme Dispersion: Cool the sodium alginate solution to room temperature. Disperse a pre-determined amount of lipase powder into the solution. The enzyme loading can be optimized, but a good starting point is a 1:10 enzyme to alginate solution ratio (w/v).
-
Bead Formation: Prepare a 0.2 M calcium chloride solution in a separate beaker. Using a syringe, add the lipase-alginate mixture dropwise into the calcium chloride solution while stirring gently.
-
Curing: Allow the resulting beads to harden in the calcium chloride solution for a minimum of 2 hours.
-
Washing and Drying: Collect the immobilized lipase beads by filtration and wash them thoroughly with distilled water to remove any unentrapped enzyme and excess calcium chloride. Dry the beads at room temperature before use.
Protocol 2: Enzymatic Synthesis of this compound
This protocol details the direct esterification of valeric acid and cyclohexanol using an immobilized lipase catalyst.
-
Reactant Preparation: In a screw-capped flask, combine valeric acid and cyclohexanol. The molar ratio of the reactants is a critical parameter to optimize. An excess of one substrate can shift the equilibrium towards product formation. A starting point could be a 1:1.2 molar ratio of valeric acid to cyclohexanol.[15]
-
Solvent Addition (Optional): The reaction can be performed in a solvent-free system, which offers advantages in terms of higher substrate concentration and reduced downstream processing.[10][20] Alternatively, an organic solvent like n-hexane can be used to reduce substrate inhibition and improve mass transfer.[14] If using a solvent, add it to the reaction flask.
-
Enzyme Addition: Add the immobilized lipase to the reaction mixture. The enzyme concentration should be optimized, but a typical starting range is 5-15% (w/w) of the total substrate weight.[21]
-
Water Removal: Add activated molecular sieves (approximately 10% w/w of substrates) to the mixture to remove the water produced during the esterification, which helps to drive the reaction towards completion.[20]
-
Reaction Incubation: Seal the flask and place it in a shaking incubator at a controlled temperature. The optimal temperature is dependent on the lipase's stability; for Novozym® 435, a range of 40-60°C is generally effective.[21]
-
Reaction Monitoring: At regular intervals, withdraw small aliquots of the reaction mixture. Analyze the samples by GC-MS to determine the conversion of the limiting substrate and the formation of this compound.[16]
-
Reaction Termination and Catalyst Recovery: Once the reaction has reached the desired conversion or equilibrium, stop the reaction by filtering out the immobilized lipase. The recovered lipase can be washed with a suitable solvent (e.g., ethanol or hexane) and dried for reuse in subsequent batches.[21][22]
-
Product Purification: The filtered reaction mixture can be purified. Unreacted starting materials and the solvent (if used) can be removed by vacuum distillation or using a rotary evaporator.
Visualization of the Experimental Workflow
Caption: Workflow for the enzymatic synthesis of this compound.
Results and Discussion: Optimizing the Synthesis
The successful synthesis of this compound is dependent on several interconnected parameters. Optimization is often achieved using a Design of Experiments (DoE) approach, such as Response Surface Methodology (RSM), which allows for the systematic investigation of multiple variables and their interactions.[23][24][25][26][27]
| Parameter | Range/Value | Rationale and Expected Impact |
| Enzyme Source | Novozym® 435, Lipozyme® RM IM, etc. | Different lipases exhibit varying activities and stabilities. Novozym® 435 is often preferred for its high thermal stability and efficacy in organic media.[13][22] |
| Temperature | 30 - 70 °C | Higher temperatures generally increase the reaction rate. However, exceeding the enzyme's optimal temperature can lead to denaturation and loss of activity.[5] |
| Substrate Molar Ratio (Acid:Alcohol) | 1:1 to 1:5 | An excess of one reactant can shift the equilibrium towards product formation. However, a large excess of alcohol can sometimes lead to enzyme inhibition.[6][15] |
| Enzyme Concentration | 1 - 20% (w/w) | Increasing the enzyme concentration typically increases the initial reaction rate. Beyond a certain point, the rate may plateau due to mass transfer limitations or substrate availability.[21] |
| Reaction Medium | Solvent-free or Organic Solvents | Solvent-free systems are environmentally preferable and increase volumetric productivity.[20] Solvents like hexane can reduce viscosity and minimize substrate inhibition.[14] |
| Water Activity | Low (controlled with molecular sieves) | Water is a product of esterification; its removal is critical to shift the equilibrium towards synthesis and prevent the reverse hydrolytic reaction.[5][14] |
Conclusion and Future Perspectives
The enzymatic synthesis of this compound using immobilized lipases offers a robust, efficient, and environmentally benign alternative to conventional chemical methods. The protocols and principles outlined in this application note provide a solid foundation for researchers to develop and optimize this biocatalytic process. The reusability of the immobilized catalyst significantly enhances the economic feasibility of the process on a larger scale.[21] Future research may focus on the development of novel immobilization techniques, the exploration of a wider range of lipase sources, and the implementation of continuous flow reactor systems to further improve the efficiency and scalability of flavor ester production.
References
- Adlercreutz, P. (2013). Immobilisation and application of lipases in organic media. Chem. Soc. Rev., 42(15), 6406-6436.
-
Brault, G., et al. (2014). Lipase-catalyzed valeric acid esterification in a solvent-free system: A green chemistry approach. Frontiers in Chemistry, 2, 78. Retrieved from [Link]
-
Cabrera, Z., et al. (2021). Sustainable Biocatalytic Procedure for Obtaining New Branched Acid Esters. Molecules, 26(22), 6893. Retrieved from [Link]
-
Stergiou, P. Y., et al. (2013). Advances in lipase-catalyzed esterification reactions. Biotechnology Advances, 31(8), 1846-1859. Retrieved from [Link]
-
Ortiz, C., et al. (2019). Novozym 435: the “perfect” lipase immobilized biocatalyst? Catalysis Science & Technology, 9(10), 2380-2420. Retrieved from [Link]
-
Chowdary, G. V., & Prapulla, S. G. (2002). Kinetic study on lipase-catalyzed esterification in organic solvents. Indian Journal of Chemistry - Section B, 41B(11), 2322-2327. Retrieved from [Link]
- Bezerra, M. A., et al. (2008). Response surface methodology (RSM) as a tool for optimization in analytical chemistry. Talanta, 76(5), 965-977.
-
Fornasier, F., et al. (2012). Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols. Journal of Molecular Catalysis B: Enzymatic, 74(1-2), 82-88. Retrieved from [Link]
-
Paizs, C., et al. (2011). Lipase-Catalyzed Kinetic Resolution of 1-(2-Hydroxycyclohexyl)Indoles in Batch and Continuous-Flow Systems. Advanced Synthesis & Catalysis, 353(14-15), 2641-2650. Retrieved from [Link]
-
Rodrigues, R. C., et al. (2019). Novozym 435: the “perfect” lipase immobilized biocatalyst? Catalysis Science & Technology, 9(10), 2380-2420. Retrieved from [Link]
-
Chowdary, G.V., & Prapulla, S.G. (2005). Kinetic study on lipase-catalyzed esterification in organic solvents. Indian Journal of Chemistry Section B-organic Chemistry Including Medicinal Chemistry. Retrieved from [Link]
-
Sharma, S., et al. (2001). Lipases and lipase-catalyzed esterification in non-aqueous media. Process Biochemistry, 37(2), 115-125. Retrieved from [Link]
-
Ghamgui, H., et al. (2004). Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development. International Journal of Molecular Sciences, 25(7), 5243. Retrieved from [Link]
-
Al-Hamamre, Z., et al. (2022). OPTIMIZATION OF DIFFERENT CHEMICAL PROCESSES USING RESPONSE SURFACE METHODOLOGY- A REVIEW. Journal of Engineering Science and Technology, 17(2), 1146-1160. Retrieved from [Link]
-
Zhang, Y., et al. (2018). Novozym 435-Catalyzed Synthesis of Well-Defined Hyperbranched Aliphatic Poly(β-thioether ester). Polymers, 10(12), 1332. Retrieved from [Link]
-
ResearchGate. (2019). Novozym 435: The "perfect" lipase immobilized biocatalyst?. Retrieved from [Link]
-
Paiva, A. L., et al. (2000). Kinetics of Lipase-mediated Synthesis of Butyl Butyrate in n-hexane. Brazilian Journal of Chemical Engineering, 17(4-7). Retrieved from [Link]
-
The Good Scents Company. (n.d.). This compound, 1551-43-5. Retrieved from [Link]
-
Lee, J.-H., et al. (2020). Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse. Processes, 8(8), 967. Retrieved from [Link]
-
Lee, J. H., et al. (2020). Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse. Processes, 8(8), 967. Retrieved from [Link]
-
Semeniuc, C. A., et al. (2023). Headspace with Gas Chromatography-Mass Spectrometry for the Use of Volatile Organic Compound Profile in Botanical Origin Authent. Foods, 12(11), 2157. Retrieved from [Link]
- Sheldon, R. A., & van Pelt, S. (2013). Enzyme immobilisation in biocatalysis: why, what and how. Chemical Society reviews, 42(15), 6223-6235.
-
Lee, J.-H., et al. (2020). Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse. MDPI. Retrieved from [Link]
-
Chumaidi, A., & Moentamaria, D. (2017). Immobilized Lipase Technology for Making Natural Flavor. International Journal of Engineering Research and Development, 13(5), 45-50. Retrieved from [Link]
-
Krishna, S. H., et al. (2001). Enzymatic synthesis of isoamyl acetate using immobilized lipase from Rhizomucor miehei. Journal of industrial microbiology & biotechnology, 26(2), 77-83. Retrieved from [Link]
-
Ferreira-Santos, P., et al. (2020). Application of Response Surface Methodologies to Optimize High-Added Value Products Developments: Cosmetic Formulations as an Example. Antioxidants, 9(8), 738. Retrieved from [Link]
- Myers, R. H., et al. (2016). Response Surface Methodology: Process and Product Optimization Using Designed Experiments. John Wiley & Sons.
-
INCITE project. (2021). lipase-catalyzed-solvent-free-synthesis-of-monoacylglycerols-in-various.pdf. Retrieved from [Link]
-
Yadav, G. D., & Lathi, P. S. (2003). Enzymatic Synthesis of Butyl Acetate Using Rhizomucor miehei Lipase: Parametric Study. Journal of Chemical Technology & Biotechnology, 78(4), 389-395. Retrieved from [Link]
-
Heim, J., et al. (n.d.). LECO Corporation. Retrieved from [Link]
-
Hakalin, N., et al. (2018). Optimization of lipase-catalyzed synthesis of β-sitostanol esters by response surface methodology. Food Chemistry, 261, 249-256. Retrieved from [Link]
-
Mathkoor, M. M., et al. (2022). Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. Journal of Medicinal and Chemical Sciences, 6(3), 486-499. Retrieved from [Link]
-
Regert, M., et al. (2005). Characterization by Gas Chromatography—Mass Spectrometry of Diterpenoid Resinous Materials in Roman-Age Amphorae from Northern Greece. Journal of Archaeological Science, 32(4), 549-560. Retrieved from [Link]
-
Tan, T., et al. (2006). Enzymatic synthesis of 2-ethylhexyl palmitate by lipase immobilized on fabric membranes in the batch reactor. Journal of Molecular Catalysis B: Enzymatic, 39(1-4), 143-147. Retrieved from [Link]
Sources
- 1. This compound, 1551-43-5 [thegoodscentscompany.com]
- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 3. Advances in lipase-catalyzed esterification reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Kinetic study on lipase-catalyzed esterification in organic solvents | Semantic Scholar [semanticscholar.org]
- 8. repositorio.ucp.pt [repositorio.ucp.pt]
- 9. mdpi.com [mdpi.com]
- 10. Sustainable Biocatalytic Procedure for Obtaining New Branched Acid Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. digital.csic.es [digital.csic.es]
- 12. Novozym 435: the “perfect” lipase immobilized biocatalyst? - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Enzymatic synthesis of isoamyl acetate using immobilized lipase from Rhizomucor miehei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. jmchemsci.com [jmchemsci.com]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. project-incite.eu [project-incite.eu]
- 21. Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 25. Application of Response Surface Methodologies to Optimize High-Added Value Products Developments: Cosmetic Formulations as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Optimization of lipase-catalyzed synthesis of β-sitostanol esters by response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Cyclohexyl Valerate Using Solid-Phase Microextraction (SPME) Coupled with Gas Chromatography-Mass Spectrometry
Abstract
This application note presents a detailed protocol for the quantitative analysis of Cyclohexyl valerate, a significant flavor and fragrance compound, using Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). We delve into the rationale behind methodological choices, from SPME fiber selection to the optimization of extraction parameters, providing a robust framework for researchers, scientists, and drug development professionals. The described method is designed to be a self-validating system, ensuring accuracy, precision, and reliability in the quantification of this compound in various matrices.
Introduction: The Analytical Challenge of this compound
This compound (CAS 1551-43-5) is a fatty acid ester known for its fruity and herbal aroma, finding applications in the perfume and food industries.[1][2] Accurate quantification of this semi-volatile compound is crucial for quality control, formulation development, and stability studies. Traditional sample preparation techniques often involve laborious and solvent-intensive liquid-liquid extraction or solid-phase extraction methods.[3]
Solid-Phase Microextraction (SPME) offers a compelling alternative, being a solvent-free, rapid, and sensitive sample preparation technique.[4] SPME integrates sampling, extraction, and concentration into a single step, significantly reducing sample preparation time and solvent consumption.[5][6] This application note provides a comprehensive guide to developing and validating an SPME-GC-MS method for the analysis of this compound.
Principles of Solid-Phase Microextraction (SPME)
SPME is an equilibrium-based extraction technique where a fused silica fiber coated with a stationary phase is exposed to a sample or its headspace.[7] Analytes partition from the sample matrix into the fiber coating until equilibrium is reached. The fiber is then retracted and transferred to the injection port of a gas chromatograph for thermal desorption and analysis.
The choice of SPME fiber is critical and depends on the analyte's polarity and volatility.[8] For semi-volatile compounds like this compound, which has a boiling point of approximately 232°C, fibers with a thicker film of a non-polar or medium-polarity stationary phase are generally preferred to facilitate efficient partitioning.[9] Headspace SPME (HS-SPME) is often the preferred mode for analyzing volatile and semi-volatile compounds in complex matrices, as it minimizes matrix effects by exposing the fiber only to the vapor phase above the sample.[10]
Experimental Workflow for this compound Analysis
The following diagram illustrates the general workflow for the analysis of this compound using HS-SPME-GC-MS.
Caption: HS-SPME-GC-MS workflow for this compound analysis.
Detailed Protocols and Method Validation
Materials and Reagents
-
This compound standard: (Purity ≥98%)
-
Internal Standard (IS): e.g., Hexyl valerate (CAS 1117-59-5) or other suitable compound not present in the sample.[11]
-
Solvent for stock solutions: Methanol or Ethanol (GC grade)
-
SPME Fiber Assembly: A fiber with a non-polar or medium-polarity coating is recommended. Based on the semi-volatile nature of this compound, a 100 µm Polydimethylsiloxane (PDMS) or a 65 µm Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) fiber would be a good starting point.[8][12]
-
Headspace Vials: 20 mL amber glass vials with magnetic screw caps and PTFE/silicone septa.
-
Heating and Agitation System: Autosampler with incubation and agitation capabilities or a heating block with a magnetic stirrer.
Instrumentation
-
Gas Chromatograph (GC): Equipped with a split/splitless injector and a suitable capillary column (e.g., DB-5ms, HP-5ms, or equivalent).
-
Mass Spectrometer (MS): Capable of electron ionization (EI) and full scan or selected ion monitoring (SIM) modes.
Step-by-Step Protocol
-
Preparation of Standards and Samples:
-
Prepare a stock solution of this compound and the internal standard in the chosen solvent.
-
Create a series of calibration standards by spiking the appropriate matrix (e.g., water, placebo formulation) with known concentrations of this compound and a constant concentration of the internal standard.
-
For sample analysis, accurately weigh or pipette the sample into a headspace vial and spike with the internal standard.
-
-
HS-SPME Procedure:
-
Incubation: Place the sealed vial in the autosampler or heating block and incubate at a constant temperature (e.g., 60-80°C) with agitation for a set period (e.g., 15-30 minutes) to allow for equilibration of this compound between the sample and the headspace.[13]
-
Extraction: Expose the SPME fiber to the headspace of the vial for a defined time (e.g., 20-40 minutes) to allow for the partitioning of this compound onto the fiber coating.[14] The optimal extraction time should be determined experimentally.
-
Desorption: After extraction, immediately transfer the fiber to the GC injection port for thermal desorption. The desorption temperature should be high enough to ensure complete transfer of the analyte without degrading the fiber (e.g., 250°C).
-
-
GC-MS Analysis:
-
Injector: Operate in splitless mode to maximize the transfer of the analyte to the column.
-
Oven Temperature Program: Develop a temperature program that provides good chromatographic separation of this compound from other matrix components and the internal standard.
-
Mass Spectrometer: Operate in full scan mode for initial method development and peak identification. For quantitative analysis, selected ion monitoring (SIM) mode can be used to enhance sensitivity and selectivity.
-
Method Validation
A comprehensive method validation should be performed to ensure the reliability of the quantitative data.[15][16][17] Key validation parameters are summarized in the table below.
| Validation Parameter | Acceptance Criteria | Rationale |
| Linearity | Correlation coefficient (r²) > 0.99 | Demonstrates a proportional relationship between concentration and response over a defined range. |
| Accuracy | Recovery of 80-120% | Measures the closeness of the measured value to the true value. |
| Precision | Relative Standard Deviation (RSD) < 15% | Assesses the repeatability and intermediate precision of the method. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | The lowest concentration of analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy. |
| Specificity | No interfering peaks at the retention time of the analyte and IS | Ensures that the signal is solely from the analyte of interest. |
Optimization of SPME Parameters
The efficiency of the SPME process is influenced by several factors that should be optimized to achieve the best sensitivity and reproducibility.[18]
-
Fiber Selection: As previously mentioned, a non-polar or medium-polarity fiber is a good starting point. Comparing the extraction efficiency of different fibers (e.g., PDMS, PDMS/DVB, Carboxen/PDMS) is recommended.[14]
-
Extraction Temperature: Increasing the temperature generally increases the vapor pressure of the analyte, leading to higher concentrations in the headspace and faster extraction kinetics.[12] However, excessively high temperatures can affect the partitioning equilibrium. A temperature range of 60-80°C is a reasonable starting point for optimization.
-
Extraction Time: The extraction time should be sufficient to allow the system to reach equilibrium or a consistent pre-equilibrium state. An extraction time profile should be generated to determine the optimal time.
-
Sample Matrix Effects: The presence of salts (salting out effect) or organic modifiers can influence the volatility of this compound. The effect of matrix modifications should be investigated if necessary.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Sensitivity | - Incomplete desorption- Non-optimal extraction parameters- Inappropriate fiber choice | - Increase desorption temperature or time- Optimize extraction temperature and time- Test different SPME fibers |
| Poor Reproducibility | - Inconsistent extraction time or temperature- Fiber degradation- Sample inhomogeneity | - Ensure precise control of extraction parameters- Condition the fiber regularly and replace if damaged- Ensure proper sample homogenization |
| Carryover | - Incomplete desorption from the fiber | - Increase desorption time or temperature- Bake out the fiber between injections |
| Peak Tailing | - Active sites in the GC inlet or column- Co-eluting matrix components | - Use a deactivated liner- Optimize the GC temperature program |
Conclusion
This application note provides a comprehensive framework for the development and validation of a robust and reliable HS-SPME-GC-MS method for the quantitative analysis of this compound. By carefully selecting the SPME fiber and optimizing the extraction parameters, this solvent-free technique offers a sensitive, accurate, and efficient alternative to traditional sample preparation methods. The detailed protocol and troubleshooting guide will aid researchers in implementing this powerful analytical tool for a wide range of applications.
References
- Górecki, T., & Pawliszyn, J. (2000). Solid phase microextraction for quantitative analysis – Expectations beyond design?. TrAC Trends in Analytical Chemistry, 19(5), 295-305.
- Nilsson, T., Pelusio, F., Montanarella, L., Larsen, B., Facchetti, S., & Madsen, J. Ø. (1999). Inter-laboratory validation of SPME for the quantitative analysis of aqueous samples. In J. Pawliszyn (Ed.), Applications of Solid Phase Microextraction (pp. 201-211). Royal Society of Chemistry.
- O'Brien, J. M., & Sogorb, M. A. (2011). Validation and use of in vivo solid phase micro-extraction (SPME) for the detection of emerging contaminants in fish. Chemosphere, 84(3), 344-351.
-
Merck Millipore. (n.d.). Solid Phase Microextraction (SPME). Retrieved from [Link]
-
The Good Scents Company. (n.d.). This compound, 1551-43-5. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Pentanoic acid, cyclohexyl ester (CAS 1551-43-5). Retrieved from [Link]
- Bakogianni, A., et al. (2023). Volatile Profile in Greek Grape Marc Spirits with HS-SPME-GC-MS and Chemometrics. ACS Food Science & Technology.
- Yusoff, N. A., et al. (2015). Optimization and validation of solid phase micro-extraction (SPME) method for analysis of polycyclic aromatic hydrocarbons in rainwater and stormwater.
- Das, A., et al. (2023). Development and validation of HS-SPME-GCMS/MS method for quantification of 2-acetyl-1-pyrroline in rice cultivars. Journal of Food Science and Technology, 60(5), 1563-1573.
-
Shimadzu. (n.d.). C146-E424A Smart SPME Fibers and Arrow Selection Guide. Retrieved from [Link]
- Grandy, J. J., et al. (2023). Comparison of Different Solid-Phase Microextraction Formats Dedicated to the Analysis of Volatile Compounds—A Comprehensive Study. Molecules, 28(13), 5122.
-
Agilent. (n.d.). Solid Phase Microextraction Fundamentals. Retrieved from [Link]
- Hinshaw, J. V. (2007). Solid-Phase Microextraction (SPME): A Discussion. LCGC North America, 25(10), 1034-1040.
-
The Good Scents Company. (n.d.). hexyl valerate, 1117-59-5. Retrieved from [Link]
-
The Good Scents Company. (n.d.). allyl this compound, 7493-68-7. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Cyclohexylpropyl valerate. PubChem. Retrieved from [Link]
- Jerković, I., et al. (2020). The Application of Headspace Solid-phase Microextraction as a Preparation Approach for Gas Chromatography with Mass Spectrometry. KUI-Kemija u industriji.
- Padmakumari, K. P., & Liji, T. K. (2007). Application of Headspace Solid-Phase Microextraction and Gas Chromatography-Mass Spectrometry in the Study of Volatile Chemicals from Solanum viarum Dunal.
- Kusch, P. (2015). The Application of Headspace: Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography/Mass Spectrometry (GC/MS) for Characterization of Polymeric Materials. In M. R. Ash (Ed.)
- De la Presa-Owens, C., & Qian, M. C. (2003). Headspace solid-phase microextraction method for the study of the volatility of selected flavor compounds. Journal of Agricultural and Food Chemistry, 51(3), 663-668.
- da Silva, F. L., et al. (2018). Evaluation of Headspace Solid-Phase Microextraction Gas Chromatography–Mass Spectrometry for the Characterization of Volatile Organic Compounds. Journal of the Brazilian Chemical Society, 29(10), 2139-2147.
Sources
- 1. This compound | 1551-43-5 [chemicalbook.com]
- 2. This compound, 1551-43-5 [thegoodscentscompany.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. supelco.com.tw [supelco.com.tw]
- 6. d-nb.info [d-nb.info]
- 7. agilent.com [agilent.com]
- 8. Selection Guide for Supelco SPME Fibers [sigmaaldrich.com]
- 9. This compound | 1551-43-5 [chemnet.com]
- 10. hrcak.srce.hr [hrcak.srce.hr]
- 11. hexyl valerate, 1117-59-5 [thegoodscentscompany.com]
- 12. SPME Fiber Performance Tips for Volatiles & Semi-Volatiles [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. books.rsc.org [books.rsc.org]
- 17. Validation and use of in vivo solid phase micro-extraction (SPME) for the detection of emerging contaminants in fish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Development and validation of HS-SPME-GCMS/MS method for quantification of 2-acetyl-1-pyrroline in rice cultivars - PMC [pmc.ncbi.nlm.nih.gov]
Application of Cyclohexyl Valerate in Flavor Chemistry Research: A Detailed Guide
This document provides an in-depth guide for researchers, scientists, and drug development professionals on the application of cyclohexyl valerate in flavor chemistry. It delves into the compound's sensory profile, stability, and practical application in various food matrices, supported by detailed experimental protocols and scientific principles.
Introduction to this compound in Flavor Science
This compound (also known as cyclohexyl pentanoate) is an ester characterized by its distinct fruity and herbal aroma profile.[1] As with many esters, it is formed through the reaction of an alcohol (cyclohexanol) and a carboxylic acid (valeric acid).[2] In the realm of flavor chemistry, esters are pivotal in constructing the characteristic notes of many fruits and fermented products.[2][3][4] this compound, with its unique chemical structure, offers a versatile tool for flavorists seeking to impart or enhance specific fruity and green notes in a variety of food and beverage products.
This guide will explore the fundamental properties of this compound, its synthesis, regulatory status, and detailed methodologies for its application and analysis in flavor research. The aim is to provide a comprehensive resource that bridges theoretical knowledge with practical, field-proven insights.
Physicochemical and Organoleptic Properties
A thorough understanding of a flavor compound's physical, chemical, and sensory characteristics is fundamental to its effective application.
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound. This data is essential for predicting its behavior in different food systems and for developing analytical methods.
| Property | Value | Reference |
| CAS Number | 1551-43-5 | [1] |
| Molecular Formula | C₁₁H₂₀O₂ | [1] |
| Molecular Weight | 184.28 g/mol | [1] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 232.2 °C at 760 mmHg | [1] |
| Flash Point | 87.1 °C | [1] |
| Solubility | Soluble in alcohol; sparingly soluble in water | [1] |
| Vapor Pressure | 0.0599 mmHg at 25°C | [1] |
Organoleptic Profile
This compound possesses a complex and desirable aroma profile, making it a valuable ingredient for flavor creation.
-
Odor Type: Fruity, herbal[1]
-
Odor Description: At 100%, it is described as having fruity and herbal notes.[1]
-
Flavor Type: Fruity, berry[1]
-
Taste Description: The taste is characterized as fruity with berry undertones.[1]
The interplay of these characteristics allows for its use in a wide range of flavor applications, from enhancing the ripeness of fruit flavors to adding a novel twist to confectionery and beverage products.
Regulatory Status and Safety Considerations
The safety and regulatory approval of any ingredient are paramount in the food industry. While direct FEMA GRAS (Generally Recognized as Safe) status for this compound is not explicitly listed in readily available public databases, the closely related compound, cyclohexyl isovalerate , is listed under FEMA number 2355.[5][6][7] This provides a strong indication of the likely safety profile of this compound, as the FEMA Expert Panel often evaluates substances in structurally related groups.[8]
For research and development purposes, it is crucial to handle this compound in accordance with its Safety Data Sheet (SDS), which outlines potential hazards and safe handling procedures.[9] For commercial applications, it is recommended to consult with regulatory experts and flavor suppliers to ensure compliance with all relevant regulations in the target market.
Synthesis of this compound: A Laboratory Protocol
For researchers who need to synthesize this compound for experimental purposes, the following protocol outlines the Fischer esterification method. This classic acid-catalyzed esterification is a common and effective method for producing esters in a laboratory setting.[2]
Synthesis Workflow Diagram
Caption: Laboratory synthesis workflow for this compound.
Step-by-Step Protocol
Materials:
-
Cyclohexanol
-
Valeric acid
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, combine one molar equivalent of cyclohexanol and 1.2 molar equivalents of valeric acid. The use of excess carboxylic acid helps to drive the equilibrium towards the formation of the ester.[3]
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total reactant weight) to the flask. This should be done in a fume hood as the reaction can be exothermic.
-
Reflux: Assemble a reflux apparatus with a water-cooled condenser and heat the mixture to reflux using a heating mantle. The reflux should be maintained for 2-3 hours to allow the reaction to reach equilibrium.[3]
-
Work-up: After cooling the reaction mixture to room temperature, transfer it to a separatory funnel.
-
Neutralization: Carefully wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the unreacted valeric acid and the sulfuric acid catalyst. Vent the separatory funnel frequently to release the carbon dioxide gas that is produced. Continue washing until no more gas evolves.
-
Washing: Wash the organic layer with water to remove any remaining salts and water-soluble impurities.
-
Drying: Transfer the organic layer to a clean flask and dry it over anhydrous sodium sulfate.
-
Purification: Filter the dried organic layer to remove the sodium sulfate. Purify the crude this compound by fractional distillation under reduced pressure to obtain the pure product. Collect the fraction that boils at the expected temperature for this compound.[3]
Application in Food and Beverage Systems
The successful incorporation of a flavor compound into a food or beverage matrix requires careful consideration of its sensory properties, stability, and potential interactions with other ingredients.
Sensory Evaluation and Flavor Threshold
Protocol for Sensory Threshold Determination:
A trained sensory panel is required to determine the flavor threshold of this compound in a specific food matrix (e.g., a sugar-water solution or a model beverage).
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent, such as ethanol.
-
Dilution Series: Create a series of dilutions of the stock solution in the desired food matrix. The concentration range should span from well below the expected threshold to a clearly perceivable level.
-
Sensory Panel Evaluation: Present the samples to the panelists in a randomized and blind manner. A common method is the ascending forced-choice triangle test, where panelists are presented with three samples, two of which are blanks and one contains the flavor compound, and are asked to identify the different sample.
-
Data Analysis: The flavor threshold is typically defined as the concentration at which 50% of the panel can correctly identify the sample containing the flavor compound.
Flavor Synergies
Esters are known to exhibit synergistic effects, where the perceived intensity of a flavor mixture is greater than the sum of the intensities of the individual components.[4][13] this compound, with its fruity and herbal notes, can be used in combination with other esters and flavor compounds to create more complex and well-rounded flavor profiles. For example, it could be blended with:
-
Other fruity esters: (e.g., ethyl butyrate, isoamyl acetate) to enhance and broaden the fruit character.
-
Aldehydes: (e.g., hexanal) to introduce green, fresh notes.
-
Lactones: (e.g., gamma-decalactone) to add creamy, ripe fruit characteristics.
Experimental Design for Synergy Evaluation:
-
Component Selection: Choose a set of flavor compounds that are expected to have synergistic interactions with this compound.
-
Mixture Preparation: Prepare solutions of the individual compounds and various combinations at different ratios.
-
Sensory Profiling: A trained sensory panel should evaluate the aroma and flavor profiles of each sample using descriptive analysis.
-
Data Analysis: Statistical analysis of the sensory data can reveal synergistic or suppressive interactions between the compounds.
Application in Different Food Matrices
The following provides general guidance and starting points for incorporating this compound into various food systems. The optimal usage level will depend on the specific product formulation and desired flavor profile.
Beverages:
-
Application: Can be used to enhance the fruity notes in soft drinks, juices, and flavored alcoholic beverages.[14]
-
Dosage (starting point): 0.1 - 5 ppm.
-
Protocol:
-
Prepare a stock solution of this compound in ethanol.
-
Add the stock solution to the beverage base during the flavor addition stage of production.
-
Ensure thorough mixing to achieve a homogeneous distribution.
-
Conduct sensory evaluations to determine the optimal dosage.
-
Confectionery:
-
Application: Suitable for hard candies, gummies, and fruit fillings to provide a distinct fruity flavor.
-
Dosage (starting point): 1 - 10 ppm.
-
Protocol:
-
For hard candies, the flavor can be added to the cooked sugar syrup just before depositing.
-
For gummies, it can be incorporated into the gelatin or pectin base along with other flavors and colors.
-
For fillings, it can be mixed into the fruit preparation or cream base.
-
Baked Goods:
-
Application: Can be used in fillings for pastries, cakes, and cookies to add a fruity dimension.
-
Dosage (starting point): 5 - 20 ppm.
-
Protocol:
-
It is best to add this compound to the filling or frosting rather than the dough or batter to minimize flavor loss during baking due to its volatility.
-
Incorporate the flavor into the filling when it has cooled to prevent evaporation.
-
Analytical Methodology: Quantification by GC-MS
Gas chromatography-mass spectrometry (GC-MS) is the preferred method for the identification and quantification of volatile flavor compounds like this compound in complex food matrices.[15][16][17]
GC-MS Analysis Workflow
Caption: Workflow for the quantification of this compound by GC-MS.
Protocol for Quantification in a Beverage Matrix
Instrumentation and Consumables:
-
Gas chromatograph with a mass selective detector (GC-MS)
-
Headspace or liquid-liquid extraction supplies
-
Appropriate GC column (e.g., DB-5ms or equivalent)
-
This compound standard
-
Internal standard (e.g., d-limonene)
-
Solvents (e.g., dichloromethane, ethanol)
Procedure:
-
Sample Preparation (Liquid-Liquid Extraction):
-
To a known volume of the beverage, add a known amount of the internal standard.
-
Extract the sample with a suitable solvent like dichloromethane.
-
Concentrate the extract to a known volume.
-
-
GC-MS Parameters (starting point):
-
Injector Temperature: 250 °C
-
Oven Program: Start at 40 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Ion Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-300.
-
-
Calibration: Prepare a series of calibration standards containing known concentrations of this compound and the internal standard. Analyze these standards using the same GC-MS method to generate a calibration curve.
-
Analysis and Quantification: Inject the prepared sample extract into the GC-MS. Identify the this compound peak based on its retention time and mass spectrum. Quantify the concentration using the calibration curve and the response of the internal standard.
Stability of this compound in Food Systems
The stability of a flavor compound is crucial for maintaining the desired sensory profile of a food product throughout its shelf life. The stability of esters like this compound can be influenced by several factors.
-
pH: Esters are generally most stable in the pH range of 5 to 7. Under acidic or alkaline conditions, they can undergo hydrolysis, breaking down into their constituent alcohol and carboxylic acid, which can lead to off-flavors.[11][18][19][20][21]
-
Temperature: High temperatures, such as those encountered during pasteurization or baking, can accelerate the rate of hydrolysis and other degradation reactions.[22]
-
Enzymatic Activity: The presence of esterase enzymes in some food matrices can also lead to the breakdown of esters.
Protocol for Stability Testing:
-
Matrix Selection: Choose the food or beverage matrix of interest.
-
Spiking: Spike the matrix with a known concentration of this compound.
-
Storage Conditions: Store the spiked samples under various conditions of temperature, pH, and light exposure that are relevant to the product's processing and shelf life.
-
Sampling and Analysis: At regular intervals, take samples and quantify the concentration of this compound using a validated GC-MS method.
-
Data Analysis: Plot the concentration of this compound over time to determine its degradation kinetics under different conditions.
Conclusion
This compound is a valuable and versatile flavor compound with a desirable fruity and herbal aroma profile. Its application in flavor chemistry research and product development offers exciting opportunities for creating novel and appealing sensory experiences. By understanding its physicochemical properties, organoleptic characteristics, and behavior in different food systems, researchers and flavorists can effectively utilize this compound to enhance the flavor of a wide range of products. The protocols and guidelines presented in this document provide a solid foundation for the successful application of this compound in the dynamic field of flavor science.
References
-
Chemguide. (n.d.). Making Esters. Retrieved from [Link]
-
CSUB Department of Chemistry. (n.d.). Lab 12: Synthesis of an Ester. Retrieved from [Link]
-
The Good Scents Company. (n.d.). This compound. Retrieved from [Link]
-
Flavor and Extract Manufacturers Association. (n.d.). CYCLOHEXYL ISOVALERATE. Retrieved from [Link]
- Holt, S., et al. (2019). The molecular biology of fruity and floral aromas in beer and other alcoholic beverages. FEMS Microbiology Reviews, 43(3), 193-222.
-
Studylib. (n.d.). Ester Synthesis Lab: Fragrance Creation in Chemistry. Retrieved from [Link]
-
Scribd. (n.d.). Ester Synthesis and Characterisation Lab. Retrieved from [Link]
- Li, Y., et al. (2022). Synergy Effect between Fruity Esters and Potential Odorants on the Aroma of Hutai-8 Rose Wine Revealed by Threshold, S-Curve, and σ–τ Plot Methods. Journal of Agricultural and Food Chemistry, 70(4), 1269–1280.
- Pires, E. J., et al. (2014). Flavor Contribution of Esters in Lager Beers and an Analysis of Their Flavor Thresholds. Beverages, 1(1), 1-15.
-
Flavor and Extract Manufacturers Association. (2011). GRAS Substances (4667-4727). Retrieved from [Link]
- Hall, R. L., & Oser, B. L. (1965). Recent progress in the consideration of flavoring ingredients under the Food Additives Amendment. 3. GRAS substances. Food Technology, 19(2), 151-197.
- Okumura, H., et al. (2011). Stability of sucrose fatty acid esters under acidic and basic conditions. Journal of Oleo Science, 60(6), 313-320.
-
Janish, S. (2015). Esters and Fusel Alcohols. Retrieved from [Link]
-
Flavor and Extract Manufacturers Association. (2002). GRAS Substances (3964-4023). Retrieved from [Link]
- Fan, W., et al. (2019). Evaluation of Perceptual Interactions between Ester Aroma Components in Langjiu by GC-MS, GC-O, Sensory Analysis, and Vector Model. Molecules, 24(21), 3848.
- Pereira, A. C., et al. (2008). Quantitative ester analysis in cachaça and distilled spirits by gas chromatography-mass spectrometry (GC-MS). Journal of the Brazilian Chemical Society, 19(6), 1145-1151.
-
ResearchGate. (2011). Stability of Sucrose Fatty Acid Esters under Acidic and Basic Conditions. Retrieved from [Link]
-
ResearchGate. (2002). Analysis by gas chromatography/mass spectrometry of fatty acids and esters in alcoholic beverages and tobaccos. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Esters in the Food and Cosmetic Industries: An Overview of the Reactors Used in Their Biocatalytic Synthesis. Retrieved from [Link]
-
ImageArchive. (2003). Flavor-Active Esters: Adding Fruitiness to Beer. Retrieved from [Link]
-
ResearchGate. (2025). Determination of Phthalate Esters in Soft Drinks by Gas Chromatography and Mass Spectrometry. Retrieved from [Link]
-
Flavor and Extract Manufacturers Association. (n.d.). GRAS Flavoring Substances. Retrieved from [Link]
-
Webflow. (n.d.). Esters in food flavourings. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017). Rapid Quantification of Major Volatile Metabolites in Fermented Food and Beverages Using Gas Chromatography-Mass Spectrometry. Retrieved from [Link]
-
PubMed. (2011). Stability of sucrose fatty acid esters under acidic and basic conditions. Retrieved from [Link]
-
Webflow. (n.d.). Esters in food flavourings. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Esters in Food. Retrieved from [Link]
-
Flavor and Extract Manufacturers Association. (n.d.). GRAS Flavoring Substances. Retrieved from [Link]
-
ResearchGate. (2009). Effect of pH on Ether, Ester, and Carbonate Hydrolysis in High-Temperature Water. Retrieved from [Link]
Sources
- 1. studylib.net [studylib.net]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. csub.edu [csub.edu]
- 4. The molecular biology of fruity and floral aromas in beer and other alcoholic beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. femaflavor.org [femaflavor.org]
- 6. femaflavor.org [femaflavor.org]
- 7. femaflavor.org [femaflavor.org]
- 8. chicagoift.org [chicagoift.org]
- 9. Analysis by gas chromatography/mass spectrometry of fatty acids and esters in alcoholic beverages and tobaccos | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. jstage.jst.go.jp [jstage.jst.go.jp]
- 12. scottjanish.com [scottjanish.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. uploads-ssl.webflow.com [uploads-ssl.webflow.com]
- 15. Quantitative ester analysis in cachaca and distilled spirits by gas chromatography-mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Rapid Quantification of Major Volatile Metabolites in Fermented Food and Beverages Using Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Stability of sucrose fatty acid esters under acidic and basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. researchgate.net [researchgate.net]
- 22. Esters in the Food and Cosmetic Industries: An Overview of the Reactors Used in Their Biocatalytic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for monitoring the esterification reaction to produce Cyclohexyl valerate.
Application Note & Protocol
Topic: Protocol for Monitoring the Esterification Reaction to Produce Cyclohexyl Valerate
Audience: Researchers, scientists, and drug development professionals.
Abstract
The synthesis of this compound, an ester valued for its characteristic fruity aroma, is typically achieved through the acid-catalyzed esterification of cyclohexanol and valeric acid. Optimizing the yield and purity of this product necessitates precise monitoring of the reaction's progress. This application note provides a comprehensive guide to three effective analytical techniques for monitoring this esterification: Gas Chromatography (GC), Fourier-Transform Infrared (FTIR) Spectroscopy, and Acid-Base Titration. We present detailed, step-by-step protocols for each method, explain the underlying scientific principles, and discuss the relative advantages and limitations to empower researchers in selecting the optimal technique for their specific experimental objectives, such as kinetic analysis, yield optimization, or process control.
Introduction: The Synthesis of this compound
This compound (also known as cyclohexyl pentanoate) is a fatty acid ester recognized for its pleasant, fruity scent, making it a valuable compound in the flavor and fragrance industries.[1][2] The most common and direct route to its synthesis is the Fischer-Speier esterification, a reversible reaction between an alcohol (cyclohexanol) and a carboxylic acid (valeric acid), typically catalyzed by a strong acid like sulfuric acid.[3][4]
The fundamental reaction is as follows:
C₅H₁₀O (Valeric Acid) + C₆H₁₂O (Cyclohexanol) ⇌ C₁₁H₂₀O₂ (this compound) + H₂O (Water)
The reversible nature of this reaction means that as the products (ester and water) form, the reverse reaction (hydrolysis) also begins to occur.[3] To drive the reaction toward the product side and maximize the yield of this compound, it is crucial to monitor the consumption of reactants and the formation of products. This monitoring allows for the determination of the reaction's endpoint, the study of its kinetics, and the optimization of conditions such as temperature, catalyst concentration, and reactant molar ratios.[5][6]
Rationale for Reaction Monitoring
Continuous or periodic monitoring of the reaction mixture provides critical data for several key objectives:
-
Determining Reaction Equilibrium: Identifying the point at which the net rate of reaction becomes zero is essential to avoid unnecessarily long reaction times and potential side-product formation.
-
Kinetic Analysis: By sampling at regular intervals, researchers can plot concentration versus time to determine reaction rates, rate constants, and activation energy, which are fundamental for process scaling and optimization.[7][8][9]
-
Yield Optimization: Real-time data allows for adjustments to reaction parameters to maximize the conversion of reactants to the desired ester product.
-
Process Analytical Technology (PAT): In an industrial setting, in-line monitoring techniques are integral to PAT for ensuring consistent product quality and process efficiency.[10]
This guide details three robust methods for tracking the progress of the this compound synthesis.
Monitoring Technique 1: Gas Chromatography (GC)
Principle of a Self-Validating System Gas chromatography is a powerful separatory technique ideal for monitoring esterification reactions due to the significant difference in boiling points and polarities between the reactants (cyclohexanol, valeric acid) and the product (this compound).[11] A small aliquot of the reaction mixture is injected into the GC, where it is vaporized and carried by an inert gas through a column. Components separate based on their interaction with the stationary phase and emerge from the column at different times (retention times). The detector response is proportional to the concentration of each component. By calibrating with known standards, the area under each peak can be converted to an accurate concentration.[11][12]
Detailed Experimental Protocol for GC Analysis
A. Instrumentation and Consumables
-
Gas Chromatograph with a Flame Ionization Detector (FID).
-
GC Column: A non-polar or mid-polarity column (e.g., DB-5, HP-5, or similar 5% phenyl-methylpolysiloxane) is suitable.
-
Carrier Gas: Helium or Hydrogen.
-
Autosampler or 10 µL Syringe.
-
Vials for standards and samples.
-
Reagents: Cyclohexanol, Valeric Acid, this compound (for standards), a suitable solvent (e.g., Dichloromethane or Hexane), and an internal standard (e.g., Dodecane).
B. Preparation of Calibration Standards
-
Prepare a stock solution for each reactant and the product in the chosen solvent at a known concentration (e.g., 10 mg/mL).
-
Create a series of five calibration standards by diluting the stock solutions to cover the expected concentration range of the reaction.
-
Add a constant, known amount of the internal standard to each calibration standard and sample. The internal standard corrects for variations in injection volume.
C. GC Method Parameters The following parameters serve as a starting point and should be optimized for your specific instrument.
| Parameter | Recommended Setting | Rationale |
| Inlet Temperature | 250 °C | Ensures complete and rapid vaporization of all components. |
| Split Ratio | 50:1 | Prevents column overloading while ensuring a representative sample enters the column. |
| Carrier Gas Flow | 1 mL/min (Constant Flow) | Provides optimal separation efficiency. |
| Oven Program | Start at 70°C, ramp at 10°C/min to 240°C, hold for 5 min. | Separates the lower-boiling reactants from the higher-boiling ester product.[13] |
| Detector Temp (FID) | 250 °C | Ensures all eluted compounds remain in the gas phase for detection. |
| Injection Volume | 1 µL | A standard volume for capillary columns. |
D. Sample Preparation and Analysis Workflow
-
At specified time intervals (e.g., t=0, 15, 30, 60, 120 min), withdraw a small aliquot (approx. 50 µL) from the reaction mixture.
-
Immediately quench the reaction in the aliquot by diluting it in a pre-weighed vial containing 1 mL of cold solvent and the internal standard. This prevents further reaction.
-
Vortex the vial to ensure homogeneity.
-
Inject 1 µL of the prepared sample into the GC.
-
Record the chromatogram. Identify peaks based on the retention times established from running the standards.
-
Integrate the peak areas of valeric acid, cyclohexanol, this compound, and the internal standard.
-
Calculate the concentration of each component using the calibration curve. Plot concentration vs. time to monitor the reaction progress.
Monitoring Technique 2: FTIR Spectroscopy
Principle of a Self-Validating System FTIR spectroscopy is a rapid and often non-destructive technique that monitors changes in the vibrational frequencies of chemical bonds. For this esterification, the key change is the conversion of a carboxylic acid functional group into an ester functional group. This transformation is easily observed in the mid-infrared region.[14] Specifically, the C=O (carbonyl) stretching vibration of the valeric acid reactant appears at a different frequency than the C=O stretch of the this compound product.[15] The broad O-H stretch of the carboxylic acid also disappears upon conversion. By tracking the decrease in the reactant's carbonyl peak intensity and the simultaneous increase in the product's carbonyl peak intensity, the reaction can be monitored.[14][16] A baseline spectrum of the initial reaction mixture (t=0) serves as the primary reference for validation.
Detailed Experimental Protocol for FTIR Analysis
A. Instrumentation and Consumables
-
FTIR Spectrometer, preferably with an Attenuated Total Reflectance (ATR) probe for in-situ monitoring or a liquid transmission cell.
-
Software for spectral acquisition and analysis.
-
Pipettes and appropriate solvents for cleaning (e.g., isopropanol, acetone).
B. Key Spectral Bands for Monitoring
| Functional Group | Vibration | Wavenumber (cm⁻¹) | Observation During Reaction |
|---|---|---|---|
| Carboxylic Acid | O-H stretch | 3300 - 2500 (broad) | Disappears |
| Carboxylic Acid | C=O stretch | 1725 - 1700 | Decreases in intensity |
| Ester | C=O stretch | 1750 - 1730 | Increases in intensity |
| Ester | C-O stretch | 1300 - 1000 | Increases in intensity |
Note: The exact positions of the C=O peaks should be determined experimentally using pure standards of valeric acid and this compound.[14][15]
C. Data Acquisition and Analysis Workflow (Using ATR Probe)
-
Obtain a background spectrum of the clean, dry ATR crystal.
-
Record a reference spectrum of the initial reaction mixture (t=0) immediately after adding all components. This spectrum will show a strong carboxylic acid C=O peak and no ester C=O peak.
-
If using an in-line probe, begin continuous spectral acquisition. If sampling manually, withdraw a small drop of the reaction mixture at specified time intervals and place it on the ATR crystal.
-
Record the spectrum for each time point.
-
Clean the ATR crystal thoroughly with a suitable solvent between manual measurements.
-
Process the spectra by applying a baseline correction.
-
Monitor the reaction by observing the absorbance changes at the key C=O frequencies. The conversion can be estimated by creating a ratio of the peak heights or areas, for example: Conversion % ≈ [A_ester / (A_ester + A_acid)] * 100, where A is the absorbance of the respective carbonyl peak.[14]
Monitoring Technique 3: Acid-Base Titration
Principle of a Self-Validating System Titration is a classic, cost-effective chemical method that quantifies the amount of valeric acid remaining in the reaction mixture over time.[17] An aliquot of the reaction is taken and the total acid content (valeric acid + acid catalyst) is determined by titrating with a standardized solution of a strong base, such as sodium hydroxide (NaOH).[8] To account for the catalyst, a blank titration is performed on a mixture containing only the catalyst and solvent, or the initial amount of catalyst is subtracted from each measurement. The decrease in the amount of NaOH required to reach the endpoint corresponds directly to the consumption of valeric acid. This method is self-validating through the use of a standardized titrant and the initial (t=0) measurement, which establishes the starting concentration of the acid.
Detailed Experimental Protocol for Titration
A. Instrumentation and Reagents
-
Burette (50 mL) or autotitrator.
-
Erlenmeyer flasks (100 mL).
-
Magnetic stirrer and stir bars.
-
Standardized 0.5 M Sodium Hydroxide (NaOH) solution.
-
Quenching Solution: A 1:1 mixture of ice-cold distilled water and ethanol.
-
Phenolphthalein indicator solution.
B. Titration Workflow
-
Initial Titration (t=0): As soon as the reaction is initiated, immediately withdraw a precise aliquot (e.g., 1.0 mL) and add it to an Erlenmeyer flask containing 20 mL of the ice-cold quenching solution. The cold and dilution effectively stop the reaction.
-
Add 2-3 drops of phenolphthalein indicator. The solution should be colorless.
-
Titrate the sample with the standardized 0.5 M NaOH solution while stirring until a faint, persistent pink color is observed.
-
Record the volume of NaOH used. This volume corresponds to the initial total acid concentration.
-
Time-Course Titration: At subsequent time intervals (e.g., 15, 30, 60, 120 min), repeat step 1-4 with a new aliquot from the reaction mixture.
-
Calculation:
-
Calculate the moles of acid at each time point: Moles Acid = M_NaOH × V_NaOH.
-
The concentration of valeric acid is determined by subtracting the moles of the acid catalyst.
-
The extent of reaction is calculated by comparing the acid concentration at time 't' to the initial concentration at t=0.
-
Comparison of Monitoring Techniques
| Technique | Principle | Speed | Cost | Sample Prep | Key Advantages | Limitations |
| Gas Chromatography (GC) | Separation by boiling point/polarity | Slow (15-30 min/run) | High | Dilution/Quenching | High accuracy and precision; quantifies all volatile components simultaneously. | Requires sampling and quenching; not real-time; high initial instrument cost. |
| FTIR Spectroscopy | Vibrational bond energy | Very Fast (<1 min/scan) | Medium | Minimal (ATR) | Real-time, in-situ monitoring possible; non-destructive. | Less accurate for precise quantification without complex calibration; water production can interfere with some spectral regions.[14] |
| Acid-Base Titration | Neutralization reaction | Medium (5-10 min/sample) | Low | Dilution/Quenching | Simple, inexpensive, and reliable for acid consumption. | Only measures total acidity; does not distinguish between different acids or directly measure product formation.[17] |
Conclusion
The successful synthesis and optimization of this compound production rely on accurate monitoring of the esterification reaction. This application note has detailed protocols for three robust analytical methods: Gas Chromatography, FTIR Spectroscopy, and Acid-Base Titration.
-
Gas Chromatography offers the most detailed and accurate quantitative data for all volatile species, making it the gold standard for kinetic studies and final yield determination.
-
FTIR Spectroscopy provides the significant advantage of real-time, in-situ monitoring, making it ideal for process control and identifying the reaction endpoint without sample extraction.
-
Titration remains a simple, cost-effective, and reliable method for tracking the consumption of the carboxylic acid reactant.
The choice of method depends on the specific goals of the researcher, available instrumentation, and the desired level of detail. By applying these protocols, scientists can gain a deeper understanding of the reaction dynamics and effectively optimize the synthesis of this compound.
References
-
CDN Publishing. (n.d.). GAS CHROMATOGRAPHY, RAMAN SPECTROSCOPY, & ESTERIFICATION. Retrieved from [Link]
-
Chen, L., Johnson, B. D., Grinberg, N., Bickery, G. R., & Ellison, D. K. (1998). Kinetic Characterization of the Esterification of Sulfuric Acid by Ethanol Using Capillary Electrophoretic Ion Analysis. Journal of Liquid Chromatography & Related Technologies, 21(9), 1315-1326. Retrieved from [Link]
-
Finlayson, P. (2016). Titration of an Esterification Reaction to Determine Equilibrium Constant. ChemEd X. Retrieved from [Link]
-
Davies, A. (2017). Can FTIR spectroscopy be used to deduce the percentage degree of esterification?. Quora. Retrieved from [Link]
-
Schax, A., et al. (2024). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. MDPI. Retrieved from [Link]
-
McIntyre, F., et al. (2014). Monitoring of an esterification reaction by on-line direct liquid sampling mass spectrometry and in-line mid infrared spectrometry with an attenuated total reflectance probe. Analytica Chimica Acta, 849, 12-18. Retrieved from [Link]
-
Gozan, M., et al. (2024). Titration vs. GC-MS Analysis to Determine the Factors Affecting the Esterification Activity of Candida rugosa Lipase Immobilized. E3S Web of Conferences, 503, 01003. Retrieved from [Link]
-
Oxford Instruments. (2021). Esterification monitoring using X-Pulse: calculation of activation parameters. Spectroscopy Europe/World. Retrieved from [Link]
-
AIP Publishing. (n.d.). Analysis of Water Content in Esterification of Isoamyl Acetate by Using Gas Chromatography-Thermal Conductivity Detector with Wa. Retrieved from [Link]
-
Boston Apothecary. (2019). Advanced Acid And Ester Titration Basics. Retrieved from [Link]
-
Juniata College. (2010). Verification of Esterification. Retrieved from [Link]
-
Moya, C., et al. (2006). Kinetics of the fischer esterification of PaLM fatty acids with isoProPanoL and butyL-ceLLosoLVe. Ciencia y Tecnología, 24(2), 175-181. Retrieved from [Link]
-
ResearchGate. (2019). How can I distinguish Ester bond from -COOH in FT-IR?. Retrieved from [Link]
-
LookChem. (n.d.). This compound 1551-43-5 wiki. Retrieved from [Link]
-
Manrique, G. D., & Lajolo, F. M. (2002). FT-IR spectroscopy as a tool for measuring degree of methyl esterification in pectins isolated from ripening papaya fruit. Postharvest Biology and Technology, 25(1), 99-107. Retrieved from [Link]
-
ACS Publications. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR) Method To Monitor Soy Biodiesel and Soybean Oil in Transesterification Reactions, Petrodiesel−Biodiesel Blends, and Blend Adulteration with Soy Oil. Retrieved from [Link]
-
The Good Scents Company. (n.d.). This compound, 1551-43-5. Retrieved from [Link]
-
SciSpace. (n.d.). Reaction Kinetics of Cyclohexanol-Acetic Acid Esterification. Retrieved from [Link]
-
Ramesh, K. V., et al. (2020). Kinetics of Esterification of Propionic Acid and Cyclohexanol. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Kinetics as a tool for polyhydroxyalkanoate production optimization. Retrieved from [Link]
-
ResearchGate. (n.d.). Monitoring of the acid catalysed esterification of ethanol by acetic acid using Raman spectroscopy. Retrieved from [Link]
Sources
- 1. guidechem.com [guidechem.com]
- 2. This compound, 1551-43-5 [thegoodscentscompany.com]
- 3. mdpi.com [mdpi.com]
- 4. turbo.vernier.com [turbo.vernier.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. kerwa.ucr.ac.cr [kerwa.ucr.ac.cr]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]
- 12. more.juniata.edu [more.juniata.edu]
- 13. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]
- 14. quora.com [quora.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. e3s-conferences.org [e3s-conferences.org]
Troubleshooting & Optimization
Technical Support Center: Identifying and Characterizing Impurities in Synthetic Cyclohexyl Valerate
Welcome to the Technical Support Center for the analysis of synthetic Cyclohexyl valerate. This guide is designed for researchers, scientists, and drug development professionals who require robust methods for identifying and characterizing impurities. Ensuring the purity of any synthesized compound is paramount for safety, efficacy, and regulatory compliance. This document provides in-depth, field-proven insights in a direct question-and-answer format, complete with troubleshooting guides, detailed protocols, and visual workflows to empower your experimental success.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the synthesis and impurity profile of this compound.
Q: What is this compound and what is its primary synthesis route?
A: this compound, also known as cyclohexyl pentanoate, is an ester with a characteristic fruity aroma.[1][2] It is primarily synthesized via the Fischer-Speier esterification, a well-established acid-catalyzed reaction between a carboxylic acid (valeric acid) and an alcohol (cyclohexanol).[1][3][4][5] The reaction is an equilibrium process, typically driven to completion by removing the water by-product or using an excess of one reactant.[5][6][7]
Q: What are the common types of impurities I should expect in synthetic this compound?
A: Impurities in active pharmaceutical ingredients (APIs) or synthetic compounds are broadly classified by regulatory bodies like the International Conference on Harmonisation (ICH).[8] For this compound, impurities can originate from various sources throughout the manufacturing process.[9][10][11] They can be categorized as:
-
Organic Impurities:
-
Unreacted Starting Materials: The most common impurities are residual cyclohexanol and valeric acid.
-
By-products: These arise from side-reactions during the synthesis.[12] Common examples include cyclohexene (from the acid-catalyzed dehydration of cyclohexanol) and dicyclohexyl ether (from the self-condensation of two cyclohexanol molecules).[5]
-
Intermediates: Any intermediate species that fails to react completely.
-
Degradation Products: The ester bond is susceptible to hydrolysis, which can revert the product to cyclohexanol and valeric acid, especially in the presence of moisture.[11][13]
-
-
Inorganic Impurities: These can include residual catalysts (e.g., sulfuric or p-toluenesulfonic acid), salts from work-up procedures, and heavy metals.[9]
-
Residual Solvents: Volatile organic compounds used during the synthesis or purification steps (e.g., toluene, hexanes, or excess ethanol) are common process-related impurities.[6][9]
Q: Why is it critical to identify and characterize these impurities?
A: The identification and control of impurities are fundamental to pharmaceutical development and quality control.[14][15] Even trace amounts of an impurity can have significant consequences:
-
Safety and Toxicity: An impurity may have its own pharmacological or toxicological effects, potentially posing a risk to patient safety.[8][10]
-
Efficacy: Impurities can reduce the concentration of the active substance, potentially lowering the efficacy of the final product.
-
Stability: Certain impurities can affect the stability of the drug substance, leading to the formation of new degradation products over time and reducing shelf-life.[11]
-
Regulatory Compliance: Regulatory agencies like the FDA and EMA have strict guidelines (e.g., ICH Q3A/B) that mandate the reporting, identification, and qualification of impurities above certain thresholds.[12][14]
Q: What are the typical regulatory thresholds for identifying impurities?
A: According to ICH guidelines, the threshold for identifying and characterizing an impurity depends on the maximum daily dose of the drug substance. For a drug substance with a maximum daily dose of up to 2 grams/day, the identification threshold is typically 0.10% or a total daily intake of 1.0 mg, whichever is lower. For impurities above this level, full structural characterization is required.[12]
Section 2: Analytical Strategies & Troubleshooting Guide
This section provides a logical approach to impurity analysis, combining powerful analytical techniques with practical troubleshooting advice.
Q: Which analytical technique should I start with for impurity profiling of this compound?
A: For a volatile to semi-volatile compound like this compound and its likely impurities (unreacted alcohols, acids, and solvent residues), Gas Chromatography-Mass Spectrometry (GC-MS) is the technique of choice.[9][16][17]
-
Causality: Gas Chromatography provides excellent separation of volatile organic compounds with high resolution.[9] The mass spectrometer detector provides two critical pieces of information: the molecular weight of a compound and its fragmentation pattern, which acts as a chemical "fingerprint" for identification.[10][18] This combination allows for both the separation (quantitation) and identification of impurities in a single analysis.
Q: I've run a GC-MS and have a chromatogram with several peaks. What's next?
A: A systematic approach is key:
-
Identify the Main Peak: The largest peak should correspond to your product, this compound. Confirm this by checking its mass spectrum against a known reference or library spectrum.
-
Analyze Impurity Peaks: For each smaller peak, obtain its mass spectrum.
-
Library Search: Compare the experimental mass spectrum of each impurity against a commercial mass spectral library (e.g., NIST, Wiley). A high match index (>800) provides a tentative identification.
-
Confirm with Standards: If a tentative identification is made (e.g., cyclohexanol), confirm it by running an authentic standard of that compound under the same GC-MS conditions. The retention time and mass spectrum should match exactly.
-
Quantify: Determine the relative percentage of each impurity by peak area normalization, assuming similar response factors as a first approximation.
Troubleshooting GC-MS Analysis
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing/Fronting) | Active sites in the injector liner or column; improper column installation; sample overload. | Use a deactivated liner; re-install the column ensuring a clean cut; dilute the sample. |
| Noisy Baseline | Column bleed at high temperatures; contaminated carrier gas; septum bleed. | Condition the column; use high-purity gas with purifiers; use a high-quality, low-bleed septum. |
| Inconsistent Retention Times | Fluctuations in carrier gas flow rate; oven temperature instability; leaks in the system. | Check for leaks with an electronic leak detector; verify oven temperature program; ensure gas cylinders have adequate pressure. |
Q: The mass spectrum of an unknown peak is not in any library. How do I proceed with identification?
A: This is a common challenge that requires more advanced characterization. The workflow is as follows:
-
Manual Interpretation of MS Data: Analyze the molecular ion (if present) to determine the molecular weight. Study the fragmentation pattern to deduce structural features. For example, a loss of 57 (C4H9) might suggest a butyl group, relevant to the valerate moiety.
-
Isolation: If the impurity is present at a sufficient level (typically >0.1%), it must be isolated for definitive structural analysis.[11][19] Preparative chromatography (either GC or HPLC) is used to collect a pure fraction of the unknown compound.[15][19]
-
NMR Spectroscopy: Once isolated, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for unambiguous structure elucidation.[14][20][21] Both ¹H and ¹³C NMR provide a complete picture of the molecule's carbon-hydrogen framework.
Q: How do I use NMR to confirm an impurity's structure?
A: NMR provides detailed information on the chemical environment of each proton and carbon atom. By analyzing chemical shifts, coupling constants, and integration, you can piece together the molecular structure. For instance, unreacted cyclohexanol would show a characteristic broad signal for the -OH proton and a distinct multiplet for the proton on the carbon bearing the hydroxyl group. Valeric acid would show a very downfield, broad signal for the carboxylic acid proton.
Troubleshooting NMR Analysis
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Overlapping Peaks | Multiple similar chemical environments; insufficient magnetic field strength. | Use a higher field NMR spectrometer (e.g., 600 MHz vs 400 MHz) for better signal dispersion; perform 2D NMR experiments (e.g., COSY, HSQC) to resolve connections. |
| Sample Contains Residual Solvents | Incomplete drying of the isolated sample. | Identify solvent peaks by comparing them to known chemical shift tables.[22] If they interfere with key signals, re-purify and dry the sample thoroughly. |
| Poor Signal-to-Noise for Low-Level Impurities | Insufficient sample concentration; too few scans acquired. | Use a more concentrated sample if possible; increase the number of scans (signal increases with the square root of the number of scans). |
Section 3: Detailed Experimental Protocols
These protocols provide a validated starting point for your experiments. Always ensure system suitability before analyzing samples.
Protocol 1: GC-MS Method for Impurity Profiling of this compound
-
Sample Preparation:
-
Accurately weigh approximately 50 mg of the synthetic this compound sample into a 50 mL volumetric flask.
-
Dissolve and dilute to the mark with a suitable solvent like Dichloromethane or Ethyl Acetate (GC grade). This yields a 1 mg/mL solution.
-
Transfer 1 mL of this solution to a 2 mL GC vial.
-
-
Instrumentation & Parameters:
-
Use a standard GC-MS system equipped with an autosampler.
-
Table 2: Typical GC-MS Parameters for Analysis
Parameter Setting Rationale Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film A general-purpose, low-bleed column suitable for a wide range of analytes. Injector Temp 250 °C Ensures rapid vaporization of the sample without thermal degradation. Injection Mode Split (50:1) Prevents column overloading from the main component, allowing for better resolution of trace impurities. Injection Vol. 1 µL Standard volume for good sensitivity and peak shape. Carrier Gas Helium, Constant Flow @ 1.0 mL/min Inert carrier gas providing good chromatographic efficiency. Oven Program 50 °C (hold 2 min), ramp to 280 °C @ 10 °C/min, hold 5 min Starts at a low temperature to resolve volatile solvents, then ramps to elute higher boiling point components. MS Source Temp 230 °C Standard temperature for electron ionization. MS Quad Temp 150 °C Standard temperature for the quadrupole mass filter. Ionization Mode Electron Ionization (EI) @ 70 eV Standard EI energy provides reproducible fragmentation patterns for library matching. | Scan Range | 35 - 450 amu | Covers the expected mass range of the parent compound and likely impurities. |
-
-
Data Analysis:
-
Integrate all peaks in the total ion chromatogram (TIC).
-
Calculate the area percent for each peak.
-
For each impurity peak, obtain the mass spectrum and perform a library search.
-
Report any impurity above the 0.05% reporting threshold.
-
Protocol 2: Structural Elucidation of an Isolated Impurity by NMR
-
Sample Preparation:
-
Isolate the impurity of interest using preparative chromatography until at least 1-5 mg of pure material is obtained.
-
Ensure the sample is free of residual chromatography solvents by drying under high vacuum.
-
Dissolve the entire sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. Add a small amount of Tetramethylsilane (TMS) as an internal reference (0 ppm).
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum. Ensure the spectral width covers the expected range (-1 to 12 ppm). Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum.
-
If the structure is not immediately obvious, perform 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation) to establish connectivity.
-
-
Data Interpretation:
-
For the ¹H spectrum, analyze the chemical shift (functional group), integration (proton count), and multiplicity (neighboring protons) for each signal.
-
For the ¹³C spectrum, count the number of unique carbon signals to confirm the carbon backbone.
-
Use the combined data to propose a definitive structure for the impurity.
-
Section 4: Visualizing the Process
Visual workflows provide a clear, high-level overview of complex analytical processes.
Caption: General Workflow for Impurity Identification and Characterization.
Caption: Potential Impurity Formation Pathways in this compound Synthesis.
Section 5: Data Summary
Quick reference tables are invaluable for routine analysis.
Table 1: Common Potential Impurities in Synthetic this compound
| Impurity Name | Source | Typical Analytical Method |
| Cyclohexanol | Unreacted Starting Material | GC-MS, ¹H NMR |
| Valeric Acid | Unreacted Starting Material | GC-MS (may require derivatization for best peak shape), ¹H NMR |
| Cyclohexene | By-product (Dehydration) | GC-MS |
| Dicyclohexyl Ether | By-product (Self-condensation) | GC-MS, ¹H NMR |
| Toluene | Residual Solvent | GC-MS (Headspace or direct injection) |
Table 3: Characteristic ¹H NMR Chemical Shifts (in CDCl₃) for this compound and Key Impurities
| Compound | Proton Environment | Approximate Chemical Shift (ppm) | Multiplicity |
| This compound | -O-CH -(cyclohexyl) | 4.7 - 4.8 | multiplet |
| -C(=O)-CH ₂- | 2.2 - 2.3 | triplet | |
| Cyclohexyl protons | 1.2 - 1.9 | multiplets | |
| Valerate chain protons | 0.9 - 1.7 | multiplets | |
| Cyclohexanol | -CH -OH | 3.6 - 3.7 | multiplet |
| -OH | 1.5 - 2.5 (variable, broad) | singlet (broad) | |
| Valeric Acid | -COOH | 10 - 12 (very broad) | singlet (broad) |
| -C(=O)-CH ₂- | 2.3 - 2.4 | triplet | |
| Cyclohexene | Olefinic protons (-CH =CH -) | ~5.6 | multiplet |
References
-
Ch, M., & Kumar, S. (2016). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Taylor & Francis. [Link]
-
Jain, D., et al. (2018). IMPURITY PROFILING: AN EMERGING APPROACH FOR PHARMACEUTICALS. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Kadam, D., et al. (2024). Impurity Profiling in different analytical techniques. International Journal of Novel Research and Development. [Link]
-
Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]
-
Singh, S. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research. [Link]
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]
-
The Good Scents Company. (n.d.). This compound, 1551-43-5. [Link]
-
Beilstein Journals. (n.d.). Experimental procedures, characterization data and copies of NMR spectra. [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. [Link]
-
University of Toronto. (n.d.). Fischer Esterification. [Link]
-
Chemistry Steps. (n.d.). Fischer Esterification. [Link]
-
Wikipedia. (n.d.). Fischer–Speier esterification. [Link]
-
Dong, M. W. (2006). Identification of Pharmaceutical Impurities. [Link]
-
Wang, J., et al. (2004). Isolation and Identification of a Major Impurity in a New Bulk Drug Candidate by Preparative LC, ESI-MSn. LCGC North America. [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]
-
Wikipedia. (n.d.). Transesterification. [Link]
-
Spectral Service. (n.d.). NMR Analysis Using Pharmacopoeia Methods. [Link]
-
El-Kimary, E. I., et al. (2025). GC-MS and HPLC-FLD for sensitive assay of toxic cyclohexylamine in artificial sweetener tablets and human biological fluids. Food and Chemical Toxicology. [Link]
-
Pharmaceutical Technology. (2021). Advancing Detection of Unknown Impurities. [Link]
-
Al-Mijalli, S. H., et al. (2024). Gas Chromatography–Mass Spectrometry Chemical Profiling of Commiphora myrrha Resin Extracts and Evaluation of Larvicidal, Antioxidant, and Cytotoxic Activities. MDPI. [Link]
-
Ascendia Pharma. (2020). How to Identify and Control Drug Impurities Quickly with a Holistic Approach. [Link]
Sources
- 1. This compound | 1551-43-5 [chemicalbook.com]
- 2. This compound, 1551-43-5 [thegoodscentscompany.com]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. cerritos.edu [cerritos.edu]
- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 7. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 8. biomedres.us [biomedres.us]
- 9. biotech-spain.com [biotech-spain.com]
- 10. pharmtech.com [pharmtech.com]
- 11. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]
- 12. ptacts.uspto.gov [ptacts.uspto.gov]
- 13. Transesterification - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. ijnrd.org [ijnrd.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. GC-MS and HPLC-FLD for sensitive assay of toxic cyclohexylamine in artificial sweetener tablets and human biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. academic.oup.com [academic.oup.com]
- 20. beilstein-journals.org [beilstein-journals.org]
- 21. NMR Analysis Using Pharmacopoeia Methods | Precise & GMP-Compliant [spectralservice.de]
- 22. kgroup.du.edu [kgroup.du.edu]
Technical Support Center: Optimizing Cyclohexyl Valerate Synthesis
Welcome to the technical support center for the synthesis of cyclohexyl valerate. This guide is designed for researchers, scientists, and professionals in drug development and fine chemical synthesis. Here, we address common challenges and provide in-depth, field-tested solutions to help you improve your reaction yields and product purity.
This compound, a key intermediate with applications in pharmaceuticals and fragrances, is typically synthesized via the Fischer-Speier esterification of cyclohexanol and valeric acid.[1][2] While the reaction appears straightforward, achieving high yields consistently requires careful control over several experimental parameters. This guide provides a structured approach to troubleshooting and optimizing your synthesis.
Frequently Asked Questions (FAQs)
FAQ 1: My this compound yield is consistently low. What are the primary factors I should investigate?
Low yield in Fischer esterification is a common issue, often stemming from the reversible nature of the reaction.[3][4] To drive the reaction toward the product, you must address the chemical equilibrium. The key factors to investigate are:
-
Water Removal: Water is a byproduct of the reaction, and its presence will shift the equilibrium back towards the starting materials, reducing your yield.[5][6] Implementing a method to continuously remove water, such as a Dean-Stark apparatus with an azeotropic solvent like toluene, is highly effective.[3][6]
-
Catalyst Choice and Concentration: Strong protic acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are common catalysts.[1] The catalyst concentration is crucial; too little will result in a slow reaction, while too much can promote side reactions. A typical catalytic amount is 1-5 mol% relative to the limiting reagent.
-
Reactant Stoichiometry: According to Le Châtelier's principle, using an excess of one reactant can shift the equilibrium to favor product formation.[4] Since cyclohexanol is often less expensive and easier to remove than valeric acid, using it in excess (e.g., 1.5 to 2 equivalents) is a common strategy.
-
Reaction Temperature and Time: The reaction is typically conducted at reflux to ensure a reasonable reaction rate.[3] The optimal temperature will depend on the solvent used. Reaction times can vary from a few hours to over 24 hours.[3][7] Monitoring the reaction progress by TLC or GC is essential to determine the point of maximum conversion.
FAQ 2: I'm observing a significant byproduct with an alkene-like smell. What's happening and how can I prevent it?
The smell of an alkene strongly suggests the dehydration of cyclohexanol to form cyclohexene. This is a common acid-catalyzed side reaction, especially at higher temperatures.
Causality: The acid catalyst can protonate the hydroxyl group of cyclohexanol, which then leaves as a water molecule, forming a secondary carbocation. A subsequent elimination of a proton yields cyclohexene.
Prevention Strategies:
-
Lower the Reaction Temperature: If possible, running the reaction at a lower temperature can disfavor the elimination reaction, which typically has a higher activation energy than esterification.
-
Use a Milder Catalyst: While strong acids are effective for esterification, they are also potent dehydration agents. Consider using a milder catalyst, such as an acidic ion-exchange resin (e.g., Amberlyst-15) or certain Lewis acids, which can be more selective.
-
Control Catalyst Concentration: Using the minimum effective amount of catalyst can help reduce the rate of side reactions.
FAQ 3: The reaction mixture is turning dark brown or black. What does this indicate?
A dark coloration in the reaction mixture often points to decomposition or polymerization of the starting materials or products, which can be caused by excessive heat or a highly concentrated acid catalyst. Unsaturated byproducts, like cyclohexene, are particularly prone to polymerization under acidic conditions.
To mitigate this, consider the following:
-
Ensure the reaction temperature is not exceeding the reflux temperature of the chosen solvent.
-
Reduce the concentration of the acid catalyst.
-
Ensure your starting materials are pure, as impurities can sometimes act as catalysts for decomposition.
FAQ 4: How can I effectively remove water from the reaction to drive the equilibrium towards product formation?
As discussed in FAQ 1, water removal is critical for achieving high yields. Here are two effective methods:
-
Azeotropic Distillation with a Dean-Stark Apparatus: This is the most common and efficient method. The reaction is run in a solvent that forms a low-boiling azeotrope with water, such as toluene or hexane.[1] The vapor of the azeotrope enters the Dean-Stark trap, condenses, and separates into two phases. The denser water is collected in the bottom of the trap, while the lighter solvent overflows and returns to the reaction flask.
-
Use of a Drying Agent: While less common for large-scale reactions, anhydrous salts like MgSO₄ or molecular sieves can be added directly to the reaction mixture to sequester the water as it is formed.[1] This is more suitable for smaller-scale syntheses where a Dean-Stark setup might be impractical.
FAQ 5: What is the recommended workup and purification procedure for isolating high-purity this compound?
A standard workup procedure aims to remove the acid catalyst, unreacted valeric acid, and excess cyclohexanol.
Step-by-Step Workup and Purification Protocol:
-
Cooling: Allow the reaction mixture to cool to room temperature.
-
Dilution: Dilute the mixture with a water-immiscible organic solvent like ethyl acetate or diethyl ether.
-
Washing:
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst and remove any unreacted valeric acid. Be cautious, as this will produce CO₂ gas.
-
Wash with water to remove any remaining salts.
-
Wash with a saturated brine solution (NaCl) to help break any emulsions and remove the bulk of the dissolved water.
-
-
Drying: Dry the organic layer over an anhydrous drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by fractional distillation under reduced pressure to separate the this compound from any remaining cyclohexanol and other high-boiling impurities.
Troubleshooting Guide
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Low Conversion Rate | 1. Inefficient water removal.2. Insufficient catalyst.3. Reaction has not reached equilibrium. | 1. Use a Dean-Stark apparatus with an appropriate azeotropic solvent.2. Increase catalyst loading incrementally.3. Extend the reaction time and monitor progress via TLC/GC. |
| Formation of a Second Organic Layer | 1. Potential formation of cyclohexene.2. Polymerization of byproducts. | 1. Lower reaction temperature; consider a milder catalyst.2. Confirm identity by NMR or GC-MS. Optimize conditions to avoid byproduct formation. |
| Emulsion during Workup | 1. Presence of unreacted carboxylic acid salts.2. Insufficient phase separation. | 1. Add brine to the separatory funnel to increase the ionic strength of the aqueous phase.2. Allow the mixture to stand for a longer period. |
Experimental Protocols
Protocol 1: High-Yield Synthesis of this compound using a Dean-Stark Apparatus
Materials:
-
Cyclohexanol
-
Valeric acid
-
p-Toluenesulfonic acid monohydrate (p-TsOH)
-
Toluene
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Set up a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser.
-
To the flask, add cyclohexanol (1.5 eq), valeric acid (1.0 eq), p-TsOH (0.02 eq), and toluene (approx. 2 mL per gram of valeric acid).
-
Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap.
-
Continue refluxing until no more water is collected in the trap (typically 4-8 hours). Monitor the reaction by TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Proceed with the workup and purification as described in FAQ 5.
Visualizations
Fischer-Speier Esterification Mechanism
Caption: Acid-catalyzed mechanism for this compound synthesis.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields.
References
-
ResearchGate. (n.d.). Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables. Available at: [Link]
-
MDPI. (2025). The Optimization of the Esterification Reaction in Biodiesel Production from Trap Grease. Available at: [Link]
-
Angolan Industry and Chemical Engineering Journal. (2021). Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of esterification conditions for reaction time. Available at: [Link]
-
MDPI. (n.d.). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Available at: [Link]
-
Wikipedia. (n.d.). Fischer–Speier esterification. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Available at: [Link]
-
Chemistry Steps. (2022). Fischer Esterification- Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. Available at: [Link]
Sources
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. This compound | 1551-43-5 [chemicalbook.com]
- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 5. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications [mdpi.com]
- 6. Fischer Esterification [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Matrix Effects in the LC-MS/MS Analysis of Cyclohexyl Valerate
Welcome to the technical support center for the LC-MS/MS analysis of Cyclohexyl Valerate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of matrix effects, a common challenge that can significantly impact the accuracy, precision, and sensitivity of quantitative analyses.[1][2][3][4][5][6] Here, we will explore the underlying causes of matrix effects and provide practical, field-proven troubleshooting guides and frequently asked questions to ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive regarding the analysis of this compound and other small, non-polar molecules.
Q1: My this compound signal is significantly lower in plasma samples compared to the standard in pure solvent. What is happening?
A1: You are likely encountering ion suppression , a prevalent form of matrix effect.[1][7][8] Co-eluting endogenous components from your plasma sample, such as phospholipids or salts, are interfering with the ionization of this compound in the mass spectrometer's ion source.[3][9] This competition for ionization leads to a decreased signal for your analyte of interest.[1][10]
Q2: Can matrix effects also increase my analyte signal?
A2: Yes, although less common, ion enhancement can also occur.[2][11] In this scenario, co-eluting matrix components facilitate the ionization of the target analyte, leading to an artificially high signal. Both suppression and enhancement are detrimental to accurate quantification.[2]
Q3: What are the primary causes of matrix effects in electrospray ionization (ESI)?
A3: In ESI, matrix effects primarily arise from competition for charge and access to the droplet surface during the ionization process.[2] Co-eluting compounds can alter the physical properties of the ESI droplets, such as surface tension and viscosity, which can hinder the efficient formation of gas-phase analyte ions.[7][10]
Q4: How can I confirm that matrix effects are impacting my analysis?
A4: The most direct way to assess matrix effects is through a post-extraction addition experiment . This involves comparing the signal response of your analyte in a clean solvent to the response of the analyte spiked into a blank matrix extract.[2][5][12][13][14] A significant difference between these two measurements indicates the presence of matrix effects.
Q5: Is there a "gold standard" for compensating for matrix effects?
A5: The use of a stable isotope-labeled (SIL) internal standard is widely considered the most effective way to compensate for matrix effects.[1][4][12][15][16][17] A SIL internal standard for this compound would be chemically identical, co-elute chromatographically, and experience the same degree of ion suppression or enhancement, thus providing reliable correction.[4][17]
Troubleshooting Guide: From Diagnosis to Solution
This section provides a systematic approach to identifying, quantifying, and mitigating matrix effects in your this compound analysis.
Issue 1: Unexplained Variability and Poor Reproducibility in QC Samples
Possible Cause: Inconsistent matrix effects between different sample lots or dilutions.
Troubleshooting Workflow:
Caption: Troubleshooting inconsistent QC results.
Detailed Steps:
-
Quantify the Matrix Effect: Perform the post-extraction addition experiment detailed in the "Experimental Protocols" section to determine the percentage of ion suppression or enhancement.
-
Assess Matrix Variability: If possible, acquire blank matrix from several different sources or lots and repeat the matrix effect experiment. Significant variability between lots points to a non-uniform matrix composition.
-
Optimize Sample Preparation: If significant and variable matrix effects are confirmed, your current sample preparation is likely insufficient. This compound, being non-polar, is a good candidate for Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to remove interfering polar compounds like phospholipids.[1][9][18]
-
Implement a SIL Internal Standard: If you haven't already, using a SIL internal standard is the most robust way to account for unavoidable matrix variability.[15][19]
-
Re-evaluate Chromatography: Aim to chromatographically separate this compound from the regions of major ion suppression.[1] This can be achieved by modifying the gradient, changing the column chemistry, or adjusting the mobile phase.
Issue 2: Poor Sensitivity and Inability to Reach the Desired Lower Limit of Quantification (LLOQ)
Possible Cause: Severe ion suppression is reducing the analyte signal below the detection threshold.
Troubleshooting Workflow:
Caption: Troubleshooting poor sensitivity.
Detailed Steps:
-
Identify Suppression Zones: Use the post-column infusion technique to map the regions of ion suppression across your chromatographic gradient.
-
Adjust Retention Time: If this compound co-elutes with a major suppression zone, modify your LC method to shift its retention time to a cleaner region of the chromatogram.
-
Improve Sample Cleanup: More aggressive sample preparation is crucial. For a non-polar analyte like this compound, a well-designed LLE or SPE protocol can effectively remove the more polar, suppression-inducing matrix components.[18][20]
-
Optimize Ion Source Parameters: Experiment with ion source parameters such as gas flows, temperatures, and voltages to potentially improve the ionization efficiency of your analyte relative to the interfering matrix components.
-
Consider Alternative Ionization: Electrospray ionization (ESI) is generally more susceptible to matrix effects than Atmospheric Pressure Chemical Ionization (APCI).[10][11] If your analyte is amenable to APCI, this could be a viable solution.
Experimental Protocols
Here are detailed methodologies for the key experiments discussed in this guide.
Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Addition
Objective: To quantify the percentage of ion suppression or enhancement.
Methodology:
-
Prepare a Neat Solution (A): Prepare a standard solution of this compound in a clean solvent (e.g., mobile phase at the initial gradient composition) at a known concentration (e.g., mid-range of your calibration curve).
-
Prepare a Post-Extraction Spiked Sample (B):
-
Take a blank matrix sample (e.g., plasma) and process it using your established sample preparation procedure.
-
After the final step (e.g., evaporation and reconstitution), spike the resulting extract with this compound to the same final concentration as the neat solution.
-
-
Analysis: Inject both the neat solution (A) and the post-extraction spiked sample (B) into the LC-MS/MS system and record the peak areas.
-
Calculation:
-
Matrix Effect (%) = ((Peak Area B / Peak Area A) - 1) * 100
-
A negative value indicates ion suppression, while a positive value indicates ion enhancement. A value between -15% and +15% is often considered acceptable.[21]
-
Protocol 2: Qualitative Assessment of Matrix Effects using Post-Column Infusion
Objective: To identify the retention time windows where ion suppression or enhancement occurs.
Methodology:
-
Prepare an Analyte Solution: Create a standard solution of this compound in a suitable solvent.
-
Set up the Infusion: Use a syringe pump to deliver the analyte solution at a constant, low flow rate (e.g., 10 µL/min) into the mobile phase stream via a 'T' connector placed between the LC column and the mass spectrometer's ion source.
-
Establish a Stable Baseline: Start the infusion and allow the analyte signal to stabilize, creating a consistent baseline in your mass spectrometer's data acquisition software.
-
Inject a Blank Matrix Sample: Inject a blank matrix extract that has undergone your full sample preparation procedure.
-
Monitor the Signal: A dip in the stable baseline signal indicates a region of ion suppression, while a rise indicates enhancement.[2][13]
Mitigation Strategies: A Tabular Summary
| Strategy | Principle | Best For this compound? | Key Considerations |
| Sample Dilution | Reduces the concentration of both the analyte and interfering matrix components.[12][22] | Yes, if sensitivity is not an issue. | May not be feasible for trace-level analysis. |
| Liquid-Liquid Extraction (LLE) | Partitions the non-polar this compound into an organic solvent, leaving polar interferences in the aqueous phase.[23][24] | Highly Recommended. | Choice of organic solvent is critical for good recovery.[25][26] |
| Solid-Phase Extraction (SPE) | Uses a solid sorbent to retain the analyte while matrix components are washed away.[1][20][27][28][29] | Highly Recommended. | Reversed-phase (C18) or polymeric sorbents are suitable.[20] |
| Chromatographic Separation | Modifying the LC method to separate the analyte from co-eluting interferences.[1] | Always a good practice. | May increase run times. |
| Stable Isotope-Labeled (SIL) Internal Standard | Co-elutes and experiences the same matrix effects as the analyte, providing accurate correction.[4][15][16][17] | Gold Standard. | Can be expensive and may not be commercially available. |
| Matrix-Matched Calibration | Prepares calibration standards in a blank matrix to mimic the effect seen in unknown samples.[1] | Good Alternative to SIL-IS. | Assumes the blank matrix is representative of all study samples. |
| Standard Addition | Spiking the analyte at different concentrations into the actual sample to create a sample-specific calibration curve.[12][13][30] | Effective but labor-intensive. | Requires a larger sample volume and significantly increases analysis time.[13] |
References
-
Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess - SciSpace. Available at: [Link]
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Available at: [Link]
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Available at: [Link]
-
Matrix Effects and Application of Matrix Effect Factor - Taylor & Francis Online. Available at: [Link]
-
What are Matrix Effect in Liquid Chromatography Mass Spectrometry? - NorthEast BioLab. Available at: [Link]
-
Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure - CDC Stacks. Available at: [Link]
-
Stable Labeled Isotopes as Internal Standards: A Critical Review - Crimson Publishers. Available at: [Link]
-
Ion suppression (mass spectrometry) - Wikipedia. Available at: [Link]
-
Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - MDPI. Available at: [Link]
-
Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - NIH. Available at: [Link]
-
Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC - NIH. Available at: [Link]
-
Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC - NIH. Available at: [Link]
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations - Waters Corporation. Available at: [Link]
-
A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC - NIH. Available at: [Link]
-
LCMS Troubleshooting: 14 Best Practices for Laboratories - ZefSci. Available at: [Link]
-
Matrix effects: Causes and solutions - ResearchGate. Available at: [Link]
-
Solid Phase Extraction for Removal of Matrix Effects in Lipophilic Marine Toxin Analysis by Liquid Chromatography-Tandem Mass Spectrometry - PubMed. Available at: [Link]
-
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis - LCGC International. Available at: [Link]
-
Full article: Assessment of matrix effect in quantitative LC-MS bioanalysis. Available at: [Link]
-
Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - Semantic Scholar. Available at: [Link]
-
Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma. Available at: [Link]
-
Troubleshooting ion suppression in LC–MS analysis - YouTube. Available at: [Link]
-
Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. Available at: [Link]
-
Ion Suppression: A Major Concern in Mass Spectrometry - LCGC International. Available at: [Link]
-
5.4 Quantitative estimation of matrix effect, recovery and process efficiency - Sisu@UT. Available at: [Link]
-
Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization | Journal of the American Society for Mass Spectrometry - ACS Publications. Available at: [Link]
-
Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation - Phenomenex. Available at: [Link]
-
Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - NIH. Available at: [Link]
-
Matrix Effect Compensation in Small-Molecule Profiling for an LC–TOF Platform Using Multicomponent Postcolumn Infusion | Request PDF - ResearchGate. Available at: [Link]
-
Mechanistic Investigation of Ionization Suppression in Electrospray Ionization | Request PDF - ResearchGate. Available at: [Link]
-
(PDF) Solid phase extraction for removal of matrix effects in lipophilic marine toxin analysis by liquid chromatography-tandem mass spectrometry - ResearchGate. Available at: [Link]
-
Liquid-liquid extraction - ScienceDirect. Available at: [Link]
-
Oh, What a Mess! Dealing with Unwanted Matrix Effects | Agilent. Available at: [Link]
-
Sample Preparation – Liquid-Liquid Extraction - SCION Instruments. Available at: [Link]
-
Video: Method of Standard Addition to Minimize Matrix Effect - JoVE. Available at: [Link]
-
Liquid-Liquid Extraction Techniques Principles and Optimisation - Element Lab Solutions. Available at: [Link]
-
Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols | LCGC International. Available at: [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. waters.com [waters.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. nebiolab.com [nebiolab.com]
- 8. zefsci.com [zefsci.com]
- 9. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 10. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. scispace.com [scispace.com]
- 16. crimsonpublishers.com [crimsonpublishers.com]
- 17. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 21. stacks.cdc.gov [stacks.cdc.gov]
- 22. mdpi.com [mdpi.com]
- 23. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 24. Liquid-liquid extraction [scioninstruments.com]
- 25. elementlabsolutions.com [elementlabsolutions.com]
- 26. chromatographyonline.com [chromatographyonline.com]
- 27. Solid phase extraction for removal of matrix effects in lipophilic marine toxin analysis by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. agilent.com [agilent.com]
- 30. Video: Method of Standard Addition to Minimize Matrix Effect [jove.com]
Technical Support Center: Optimizing Injection Parameters for Cyclohexyl Valerate in GC-MS
Welcome to our dedicated support center for researchers and scientists working with Cyclohexyl valerate analysis by Gas Chromatography-Mass Spectrometry (GC-MS). As a Senior Application Scientist, I've designed this guide to move beyond simple procedural lists. Instead, it provides a logical framework for understanding the "why" behind each parameter, empowering you to troubleshoot effectively and optimize your method from first principles. This resource addresses the specific challenges associated with a moderately high-boiling ester like this compound, ensuring you can achieve robust, reproducible, and accurate results.
Troubleshooting Guide: Diagnosing and Solving Common Injection Issues
This section is structured to help you diagnose problems based on the chromatographic evidence you observe. We will tackle the most common issues in a question-and-answer format, providing both the underlying cause and a clear path to resolution.
Q1: Why am I seeing a tailing peak for my this compound standard?
Peak tailing is one of the most frequent issues in GC and often points to undesirable interactions within the system. For a compound with an ester functional group like this compound, this is typically caused by "active sites" in the sample flow path.
Causality: Active sites are typically exposed silanol groups (-Si-OH) on the surfaces of an untreated glass inlet liner or on the front end of the GC column that has become contaminated.[1] The slightly polar ester group in this compound can have a secondary interaction with these sites, causing a portion of the analyte molecules to be momentarily adsorbed and released more slowly than the main band, resulting in a tail.[1][2] Another common cause is a physical disruption in the carrier gas flow path, such as an improper column cut or installation.[3][4]
Troubleshooting Workflow:
To systematically diagnose the cause, follow this logical progression:
Caption: Troubleshooting logic for diagnosing peak tailing.
Experimental Protocol: Inlet Maintenance for Eliminating Activity
-
Cool System: Set the injector and oven temperatures to a safe standby temperature (e.g., 40°C) and turn off the carrier gas flow at the instrument controller.
-
Remove Column: Carefully remove the column nut from the injector port.
-
Disassemble Inlet: Remove the septum nut, septum, and then the retaining nut for the inlet liner.
-
Replace Consumables: Using clean forceps, remove the old liner and O-ring. Discard them.
-
Install New Liner: Place a new, high-quality deactivated liner (e.g., with glass wool) into the injector. Ensure it is seated correctly. Install a new O-ring.[1]
-
Reassemble and Leak Check: Reassemble the inlet, install a new septum, and tighten the septum nut (do not overtighten). Restore carrier gas flow and perform an electronic leak check.
-
Conditioning: Heat the system to your method's operating temperatures and allow it to fully equilibrate before analysis.
Q2: My this compound peak is very broad or shows fronting. What is the problem?
Peak fronting is a classic symptom of column overload, where the amount of analyte injected exceeds the capacity of the stationary phase at that point in the column.[5][6] Broad peaks, especially in splitless mode, can indicate inefficient sample focusing.
Causality:
-
Fronting: When too much analyte is loaded onto the column, the stationary phase becomes saturated. Molecules that cannot interact with the phase travel faster with the carrier gas, eluting earlier and creating an asymmetric peak that slopes forward.[6]
-
Broad Peaks (Splitless): Splitless injection relies on the sample vapor condensing in a tight band at the head of the column (a process called "focusing"). If the initial oven temperature is too high relative to the solvent's boiling point, or if the purge time is too long, this focusing is inefficient, leading to a broad initial band and a correspondingly broad peak.[3][7]
Solutions:
-
Address Fronting:
-
Increase the Split Ratio: If using split injection, increase the ratio (e.g., from 20:1 to 50:1 or 100:1). This reduces the mass of analyte reaching the column.
-
Dilute the Sample: Prepare a more dilute sample and reinject. This is the most direct way to solve overloading.
-
-
Sharpen Broad Peaks (Splitless Mode):
-
Optimize Initial Oven Temperature: Ensure the initial oven temperature is set at least 20°C below the boiling point of your sample solvent to facilitate solvent trapping.[7]
-
Check Solvent/Phase Polarity: Ensure your solvent is compatible with your stationary phase (e.g., use a non-polar solvent like hexane for a non-polar DB-5ms or similar column).[3]
-
Q3: I suspect my this compound is degrading in the injector. How can I confirm and prevent this?
Thermal degradation is a significant risk for esters, especially at the elevated temperatures of a GC inlet.[8] This can lead to a loss of the target analyte and the appearance of smaller, earlier-eluting artifact peaks.
Causality: If the injector temperature is excessively high, it can provide enough energy to break the ester bond or cause other fragmentation. This process can be exacerbated by the presence of catalytic active sites in the liner or metal surfaces in the injector.[8][9]
Experimental Protocol: Injector Temperature Optimization Study
The goal is to find the lowest temperature that provides efficient vaporization without inducing degradation. This compound has a boiling point of approximately 232°C.[10]
-
Set Initial Low Temperature: Begin with an injector temperature just above the analyte's boiling point, for example, 240°C.
-
Inject Standard: Inject a known concentration of your this compound standard and record the peak area and shape.
-
Increase Temperature Incrementally: Increase the injector temperature by 10°C (e.g., to 250°C) and allow the system to equilibrate.
-
Re-inject and Analyze: Inject the same standard again. Compare the peak area and look for the appearance of any new, small peaks eluting before your target analyte.
-
Repeat and Determine Optimum: Continue increasing the temperature in 10°C increments (e.g., 260°C, 270°C, 280°C). Plot the peak area of this compound versus injector temperature.
-
Optimal Range: You should see the peak area increase and then plateau. This plateau is your optimal temperature range.
-
Degradation Onset: A decrease in the peak area at higher temperatures, often accompanied by the growth of new peaks, indicates the onset of thermal degradation.[9] Choose a temperature within the stable plateau region (e.g., 250-260°C).
-
Frequently Asked Questions (FAQs): Proactive Method Development
This section provides starting points and guidance for developing a robust method from scratch.
Q1: What are the recommended starting injection parameters for this compound?
For a semi-volatile, moderately non-polar ester like this compound, the following parameters provide a robust starting point for method development on a standard GC-MS system.
| Parameter | Recommended Starting Value | Rationale & Key Considerations |
| Inlet Temperature | 250 °C | Sufficiently above the analyte's boiling point (~232°C) for efficient vaporization but low enough to minimize thermal degradation risk.[10][11] |
| Injection Mode | Split | Ideal for method development and for samples >10 ppm to prevent column overload and ensure sharp peaks.[12][13] Use Splitless for trace analysis (<1-5 ppm).[14] |
| Split Ratio | 50:1 | A good starting point to balance sensitivity with peak shape. Adjust higher for concentrated samples or lower for less concentrated ones.[7] |
| Splitless Hold Time | 0.75 min (if using) | Allows for the complete transfer of analyte from the liner to the column. Adjust based on carrier gas flow rate.[7] |
| Carrier Gas | Helium | Inert and provides good efficiency. Hydrogen can be used for faster analysis but requires safety considerations.[15] |
| Flow Rate | 1.2 mL/min (Constant Flow) | Optimal for most 0.25 mm ID columns connected to an MS, balancing efficiency and vacuum compatibility.[16] Constant flow mode maintains optimal linear velocity during the temperature ramp.[17] |
| Injection Volume | 1 µL | Standard volume; larger volumes increase the risk of backflash and column overload.[18] |
| Inlet Liner | Deactivated, Split/Splitless Liner with Glass Wool | Inert surface prevents analyte interaction. Glass wool aids in vaporization and traps non-volatile residue, protecting the column.[1] |
Q2: Should I use Split or Splitless injection for my analysis?
The choice between split and splitless injection is fundamentally determined by the concentration of this compound in your sample and the sensitivity required by your application.
Caption: Decision logic for choosing between Split and Splitless injection.
-
Choose Split Injection When: Your analyte concentration is high enough that you can afford to discard a portion of the sample and still easily meet detection limits.[12] It is the most robust method for general quantification and method development due to the fast liner purge, which produces sharp peaks.[13]
-
Choose Splitless Injection When: You are performing trace analysis and need to transfer the maximum possible amount of analyte to the column to achieve the required sensitivity.[14] This mode requires more careful optimization to ensure good peak shape.[7]
References
-
3-Cyclohexylpropyl valerate - LookChem. (n.d.). Retrieved from LookChem.com. URL: [Link]
-
Smith Henry, A. (2020). Optimizing Conditions for GC/MS Analyses. Agilent Technologies. URL: [Link]
-
CHROMacademy. (n.d.). Optimizing GC Carrier Gases. Retrieved from chromatographytoday.com. URL: [Link]
-
Snow, N. H. (2020). Go With the Flow: Thinking About Carrier Gas Flow in GC. LCGC International. URL: [Link]
-
Restek Corporation. (n.d.). Split vs Splitless Injection. Retrieved from restek.com. URL: [Link]
-
Scribd. (n.d.). Gas Chromatography (GC) Optimization of Flow Rate and Column Temperature. URL: [Link]
-
Phenomenex. (2025). Split Vs. Splitless Injection in GC: Key Differences. URL: [Link]
-
Agilent Technologies. (2009). Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. URL: [Link]
-
SCION Instruments. (n.d.). Split/Splitless Injector Gas Chromatography. URL: [Link]
-
Coconote. (2025). Understanding Split and Splitless Injection. URL: [Link]
-
Phenomenex. (n.d.). GC Troubleshooting Guide. URL: [Link]
-
Element Lab Solutions. (n.d.). Troubleshooting GC peak shapes. URL: [Link]
-
Dickie, A. (2025). Fixing GC Peak Tailing for Cleaner Results. Separation Science. URL: [Link]
-
Microbioz India. (2023). Optimizing Gas Chromatography Parameters for Enhanced Performance. URL: [Link]
-
Scott, I. (2016). How to Optimize Key Variables in GC Analysis: Sample Introduction. LCGC International. URL: [Link]
-
Klee, M. (2023). Activity and Decomposition. Separation Science. URL: [Link]
-
ResearchGate. (2019). Reason for loss of sterol esters during GC analysis? URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 3. agilent.com [agilent.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Activity and Decomposition | Separation Science [sepscience.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound | 1551-43-5 [chemnet.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Split vs Splitless Injection [discover.restek.com]
- 13. Split/Splitless Injector Gas Chromatography |Split/Splitless Injection [scioninstruments.com]
- 14. Split Vs. Splitless Injection in GC: Key Differences [phenomenex.com]
- 15. chromacademy.com [chromacademy.com]
- 16. agilent.com [agilent.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. microbiozindia.com [microbiozindia.com]
Troubleshooting poor reproducibility in Cyclohexyl valerate quantification.
A Senior Application Scientist's Guide to Troubleshooting Poor Reproducibility
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the reproducible quantification of Cyclohexyl valerate. As a Senior Application Scientist, my goal is to provide you not just with steps, but with the underlying logic to diagnose and resolve issues effectively, ensuring the integrity and reliability of your analytical data.
Poor reproducibility in quantification can derail research, delay development timelines, and cast doubt on critical results. This compound, an ester with moderate volatility and polarity, is typically analyzed by Gas Chromatography (GC) but can also be quantified using High-Performance Liquid Chromatography (HPLC). The issues leading to variability are often multifaceted, spanning sample preparation, instrument configuration, and data analysis. This guide provides a structured, question-driven approach to systematically identify and eliminate sources of error.
Frequently Asked Questions (FAQs): Initial Diagnosis
Before diving into specific system components, answer these high-level questions to narrow down the potential source of your reproducibility problem.
Q1: Is the poor reproducibility (high %RSD) observed for just the this compound peak, or for all peaks in the chromatogram, including the internal standard?
-
A1: If only the analyte peak is variable , the issue likely lies with the analyte's stability, its specific interaction with the system, or sample preparation steps that uniquely affect it. This points towards problems like analyte degradation, inconsistent extraction recovery, or matrix effects specific to this compound.
-
If all peaks, including the internal standard (IS), are showing poor reproducibility , the problem is likely mechanical or systemic. This suggests issues with the injection process (e.g., autosampler variability), inconsistent instrument conditions (e.g., fluctuating flow rate or temperature), or a system leak.[1]
Q2: Are you observing random errors or a systematic drift in your results?
-
A2: Random errors (e.g., peak areas are inconsistently high and low across a sequence) often point to inconsistent sample preparation, injector variability, or unstable detector response.[2]
-
Systematic drift (e.g., peak areas or retention times consistently decrease or increase over the course of an analytical run) suggests a progressive change in the system. Common causes include column contamination, a slowly developing leak, mobile phase or carrier gas instability, or detector lamp/source degradation.[3][4]
Q3: Have you validated your analytical method?
-
A3: A properly validated method establishes performance characteristics like linearity, accuracy, precision, and robustness.[5][6] If you are developing a new method, poor reproducibility may indicate that the method is not yet robust. If you are running a validated method that is now failing, it strongly suggests a change in the instrument, reagents, or sample matrix. The validation process itself is designed to identify and control for variables that impact reproducibility.[7]
Troubleshooting Workflow: A Systematic Approach
This workflow provides a logical path to diagnose the root cause of poor reproducibility.
Caption: A logical workflow for troubleshooting reproducibility issues.
Part 1: Sample Preparation and Matrix Effects
The most significant source of variability often originates before the sample is ever introduced to the instrument.[8][9]
Q: My calibration standards are reproducible, but my matrix samples are not. What's going on?
A: This is a classic sign of a matrix effect . The "matrix" refers to everything in the sample that is not your analyte of interest (e.g., excipients in a drug product, lipids in plasma). These components can interfere with your ability to accurately quantify this compound.[10]
-
Causality: In LC-MS, matrix components can co-elute with your analyte and affect its ionization efficiency in the mass spectrometer source, leading to ion suppression or enhancement.[11][12] In GC, non-volatile matrix components can build up in the injector liner, creating active sites that trap or degrade the analyte, leading to peak tailing and reduced area counts.[13][14]
-
Troubleshooting Steps:
-
Improve Sample Cleanup: Incorporate a more rigorous extraction method like Solid-Phase Extraction (SPE) to selectively isolate this compound and remove interfering matrix components.[15]
-
Use a Matrix-Matched Calibration Curve: Prepare your calibration standards in a blank matrix extract that is free of the analyte. This ensures that the standards and samples experience the same matrix effects, improving accuracy.
-
Choose a Better Internal Standard: The ideal internal standard is structurally and chemically similar to the analyte.[16][17] For this compound, a deuterated version (this compound-d_x) is optimal for MS-based methods. For GC-FID or HPLC-UV, another ester with a similar retention time that is not present in the sample can be used.
-
| Internal Standard (IS) Type | Pros | Cons | Best For |
| Stable Isotope Labeled (e.g., d5-Cyclohexyl valerate) | Co-elutes with the analyte; experiences identical matrix effects and extraction recovery.[16] | Expensive; requires MS detection. | LC-MS, GC-MS |
| Homologue/Analogue (e.g., Cyclohexyl hexanoate) | Behaves similarly during extraction and chromatography; cost-effective. | May not perfectly mimic the analyte's behavior in the matrix or detector. | GC-FID, HPLC-UV |
| Compound from a different class (e.g., an alkane) | Unlikely to be present in the sample. | May not effectively compensate for matrix effects or losses during sample prep.[18] | Less complex analyses where primary concern is injection volume variation. |
Protocol 1: Preparation of an Internal Standard Working Solution
Objective: To prepare a precise internal standard solution to be added to all samples and standards, compensating for variations.[16]
Methodology:
-
Prepare a Concentrated Stock: Accurately weigh ~10 mg of your chosen internal standard (e.g., Cyclohexyl hexanoate) and dissolve it in 10.0 mL of a suitable solvent (e.g., Methanol) in a Class A volumetric flask. This creates a 1 mg/mL stock solution.
-
Create the Working Solution: Dilute the stock solution to a concentration that will yield a chromatographic peak with a signal-to-noise ratio >100 and an area count similar to the analyte at the midpoint of your calibration curve. A typical working concentration might be 10 µg/mL.
-
Implementation: Add a fixed, precise volume of this working solution to every standard, control, and sample before any extraction or dilution steps. For example, add 100 µL of the IS working solution to 900 µL of your sample. The key is consistency.[16]
Part 2: Gas Chromatography (GC) System Troubleshooting
For a volatile ester like this compound, GC is a common and powerful analytical technique.[19] However, the high temperatures and potential for active sites can be sources of irreproducibility.
Caption: Key areas for troubleshooting in a GC flow path.
Q: My this compound peak is tailing, and the area is inconsistent. What should I check first?
A: Peak tailing for an ester is a strong indicator of active sites within your GC system.[13][14] These are locations where your analyte can undergo unwanted secondary interactions (like hydrogen bonding), causing a portion of the molecules to be delayed in their path to the detector. This broadens the peak and compromises integration accuracy.[14]
-
Causality: Active sites are often exposed silanol groups (-Si-OH) on glass surfaces or metal oxides. For this compound, the carbonyl group is susceptible to these interactions. The most common locations for active sites are the injection port liner and the first few centimeters of the analytical column.[14]
-
Troubleshooting Steps:
-
Perform Inlet Maintenance: This is the most crucial step. Replace the septum and, most importantly, the injector liner. Use a high-quality, deactivated liner. Even a small amount of non-volatile matrix residue can create active sites.[20]
-
Trim the Column: If a new liner doesn't solve the problem, active sites may have formed on the front of the column. Trim 10-15 cm from the inlet side of the column to expose a fresh, inert surface. Ensure you make a clean, square cut.[13]
-
Check for Leaks: An air leak in the carrier gas line can rapidly degrade the column's stationary phase, exposing active sites and causing poor reproducibility. Check for leaks using an electronic leak detector.
-
Protocol 2: GC Injector Liner Replacement
Objective: To replace a contaminated or deactivated injector liner, a primary cause of peak tailing and analyte loss.[13]
Methodology:
-
Cool System: Set the injector temperature to ambient (e.g., 40°C) and wait for it to cool completely.
-
Turn Off Gas: Turn off the carrier gas flow to the inlet.
-
Remove Septum Nut: Unscrew the retaining nut that holds the septum in place.
-
Remove Old Liner: Carefully remove the old liner using liner-removal tweezers. Note its orientation and the presence of any glass wool.
-
Install New Liner: Wearing clean, lint-free gloves, place a new, deactivated liner into the injector in the same orientation.
-
Reassemble: Replace the septum and tighten the retaining nut. Do not overtighten.
-
Restore Gas Flow and Leak Check: Turn the carrier gas back on. Check for leaks around the septum nut with an electronic leak detector.
-
Condition: Set the injector to your method's temperature and allow the system to equilibrate for 15-20 minutes before running a test sample.
Part 3: High-Performance Liquid Chromatography (HPLC) System Troubleshooting
While less common for this specific analyte, HPLC methods can be developed for this compound, especially for non-volatile matrices.[21] Reproducibility issues in HPLC often revolve around the mobile phase, pump performance, and column stability.
Q: My retention times are drifting throughout my run, causing inconsistent peak integration. Why is this happening?
A: Retention time (RT) drift is a common HPLC problem that directly impacts reproducibility. If the RT shifts, a fixed integration window may start to cut off the peak, leading to inaccurate area counts. The rule of thumb is that a 1% change in organic mobile phase composition can alter retention time by 5-15%.[22]
-
Causality: The primary causes of RT drift are changes in mobile phase composition, fluctuating column temperature, and insufficient column equilibration.[22][23] A leak in the pump or fittings can also cause a change in the flow rate, leading to drift.[3]
-
Troubleshooting Steps:
-
Check Mobile Phase Preparation: Ensure mobile phase is prepared accurately and consistently. It is best practice to prepare it gravimetrically (by weight) rather than volumetrically.[22] Always use fresh, HPLC-grade solvents and ensure the mobile phase is thoroughly degassed.
-
Use a Column Oven: The column temperature must be stable and controlled. A 1°C change in temperature can alter retention times by 1-2%.[22] A column oven is essential for reproducible chromatography.[23]
-
Ensure Proper Equilibration: When changing mobile phases or after the system has been idle, the column needs to be fully equilibrated. Flush the column with at least 10-20 column volumes of the new mobile phase before starting your run.[4]
-
Check for Leaks: Systematically check all fittings from the pump to the detector for any signs of salt buildup (if using buffers) or moisture, which indicate a small leak.[3][24]
-
Part 4: Data Analysis and Integration
Even with a perfect chromatographic system, poor reproducibility can be introduced during data processing.
Q: My peak shapes look consistent, but my calculated concentrations are still variable. Could my integration be the problem?
A: Absolutely. Inconsistent peak integration is a hidden source of irreproducibility. If the software's integration parameters are not optimized, small variations in baseline noise or peak shape can lead to large variations in the calculated area.
-
Causality: Modern chromatography data systems (CDS) use algorithms to detect the start and end of a peak. If parameters like the slope sensitivity or peak width are set incorrectly, the software may draw the baseline inconsistently from injection to injection, especially for peaks that are tailing or on a noisy baseline.
-
Troubleshooting Steps:
-
Use Manual Integration as a Check: Manually integrate a few representative chromatograms to determine the "correct" area. Compare this to the software's auto-integration. If there is a large discrepancy, your parameters need optimization.
-
Optimize Integration Parameters: Adjust the peak width, threshold, and slope sensitivity settings in your CDS method. The goal is to have the software consistently define the baseline start and end points for all injections in your sequence.
-
Avoid Tangent Skim for Tailing Peaks: For tailing peaks, setting the baseline to tangent skim the tail can be highly variable. It is often more reproducible to use a "drop line" to the baseline at a consistent point in the valley between peaks.
-
References
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Kromidas, S. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Causes of Retention Time Drift in HPLC. Retrieved from [Link]
-
Hawach. (2025). Troubleshooting HPLC Column Retention Time Drift. Retrieved from [Link]
-
Agilent Technologies, Inc. (2009). Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. Retrieved from [Link]
-
Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Retrieved from [Link]
-
Phenomenex. (n.d.). GC Troubleshooting Guide. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column. Retrieved from [Link]
-
Boggia, R., et al. (2020). Fatty Acid Ethyl Esters in Virgin Olive Oils: In-House Validation of a Revised Method. MDPI. Retrieved from [Link]
-
Boggia, R., et al. (2020). Fatty Acid Ethyl Esters in Virgin Olive Oils: In-House Validation of a Revised Method. ResearchGate. Retrieved from [Link]
-
Russo, T., & Meszaros, M. (n.d.). The Preparation and Identification of an Ester. TSFX. Retrieved from [Link]
-
Agilent Technologies, Inc. (n.d.). Sample Preparation Fundamentals for Chromatography. Retrieved from [Link]
-
Organomation. (n.d.). Sample Preparation: A Comprehensive Guide. Retrieved from [Link]
-
Bicchi, C., et al. (2008). Essential oils and volatiles: sample preparation and analysis. A review. IRIS-AperTO. Retrieved from [Link]
-
Crawford Scientific. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. Retrieved from [Link]
-
G. P, S. (2012). Analytical method validation: A brief review. Journal of Pharmacy Research. Retrieved from [Link]
-
ALWSCI. (2025). Common Sources Of Error in Gas Chromatography. Retrieved from [Link]
-
Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. Gavin Publishers. Retrieved from [Link]
-
ResearchGate. (2019). Reason for loss of sterol esters during GC analysis?. Retrieved from [Link]
-
Chromatography Forum. (2011). Quantification of Esters by GC-MS. Retrieved from [Link]
-
Stoll, D. R. (2025). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. Chromatography Online. Retrieved from [Link]
-
Wozniak, M. K., et al. (2025). Overcoming Challenges in the Determination of Fatty Acid Ethyl Esters in Post-Mortem Plasma Samples with the Use of Targeted Metabolomics and the Quality by Design Approach. PMC - NIH. Retrieved from [Link]
-
Bio-Rad. (n.d.). How Important Is The Matrix Effect in Analyzing Bioprocess Samples?. Retrieved from [Link]
-
Li, W., & Cohen, L. H. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. PMC - NIH. Retrieved from [Link]
-
ACS Publications. (n.d.). Analysis and Quantitation of Fatty Acid Methyl Esters in Biodiesel by High-Performance Liquid Chromatography. Retrieved from [Link]
-
Environics, Inc. (2024). How to Prepare Multi-Component Internal Standards for GC Calibration. Retrieved from [Link]
-
Shimadzu. (n.d.). Simple and Accurate Analysis of Extractables from Pharmaceutical Packaging Materials using Headspace GC-MS. Retrieved from [Link]
-
Phenomenex. (n.d.). Fast and Accurate Blood Alcohol Analysis. Retrieved from [Link]
-
The Pharma Innovation Journal. (2017). Gas Chromatography-Mass Spectrometry (GC-MS) determination of bioactive constituents. Retrieved from [Link]
-
Al-Masri, M., et al. (2014). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods. PMC - NIH. Retrieved from [Link]
-
Sisu@UT. (n.d.). Quantitative estimation of matrix effect, recovery and process efficiency. Retrieved from [Link]
-
Jenke, D., et al. (2012). Utilization of internal standard response factors to estimate the concentration of organic compounds leached from pharmaceutical packaging systems. PubMed. Retrieved from [Link]
-
ResearchGate. (2014). What is a suitable internal standard for the quantification study of cyclohexylphenol GC analysis?. Retrieved from [Link]
-
Sino Biological. (n.d.). ELISA Troubleshooting: Poor Reproducibility. Retrieved from [Link]
-
ResearchGate. (2025). Impact of the GC-MS Injection Solvent and the Analyte Concentration on Relative Responses for common Extractables. Retrieved from [Link]
-
Tecan. (n.d.). Getting to the root of poor ELISA data reproducibility. Retrieved from [Link]
-
Jo, I. H., et al. (2018). Comparison of different extraction solvents used in GC-MS analysis for detecting volatile odor compounds in heat cow sweat. Journal of Animal Reproduction and Biotechnology. Retrieved from [Link]
-
Farca, A. G., et al. (2014). Development and validation of an UHPLC method for the determination of betamethasone valerate in cream, gel, ointment and lotion. PubMed. Retrieved from [Link]
-
El-Kimary, E. I., et al. (2025). GC-MS and HPLC-FLD for sensitive assay of toxic cyclohexylamine in artificial sweetener tablets and human biological fluids. PubMed. Retrieved from [Link]
-
Kumar, S., et al. (2022). Orthogonal Analytical Method Development And Validation Using LCMS Technique For The Accurate Estimation Of Valaciclovir Hydroch. International Journal of Applied Pharmaceutics. Retrieved from [Link]
-
Calpena, A. C., et al. (1995). Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components in a new pharmaceutical formulation. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
El-Gindy, A., et al. (2007). HPLC and TLC chromatographic methods for simultaneous determination of binary mixture of isoconazole nitrate and diflucortolone valerate. ResearchGate. Retrieved from [Link]
Sources
- 1. Common Sources Of Error in Gas Chromatography - Blogs - News [alwsci.com]
- 2. sinobiological.com [sinobiological.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Troubleshooting HPLC Column Retention Time Drift - Hawach [hawachhplccolumn.com]
- 5. wjarr.com [wjarr.com]
- 6. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 7. mdpi.com [mdpi.com]
- 8. agilent.com [agilent.com]
- 9. organomation.com [organomation.com]
- 10. bataviabiosciences.com [bataviabiosciences.com]
- 11. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 17. environics.com [environics.com]
- 18. Utilization of internal standard response factors to estimate the concentration of organic compounds leached from pharmaceutical packaging systems and application of such estimated concentrations to safety assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. agilent.com [agilent.com]
- 21. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 22. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 23. HPLC Troubleshooting Guide [scioninstruments.com]
- 24. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Mitigating Solvent Interference in the GC Analysis of Cyclohexyl Valerate
Welcome to the technical support center for the analysis of Cyclohexyl valerate. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with solvent interference during Gas Chromatography (GC) analysis. Here, we will explore the root causes of these issues and provide practical, field-proven troubleshooting strategies in a direct question-and-answer format. Our focus is on explaining the causality behind experimental choices to empower you to develop robust and reliable analytical methods.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak obscured or distorted near the solvent front in my chromatogram?
A1: This is a classic case of co-elution, where the solvent and your analyte, this compound, exit the GC column at nearly the same time. This issue is primarily governed by the relationship between the boiling points and polarities of the solvent, the analyte, and the GC column's stationary phase.
This compound has a boiling point of approximately 223-233°C.[1][2][3] If you use a solvent with a relatively high boiling point or one that interacts strongly with the GC column, its peak will be broad and may elute later, overlapping with early-eluting analytes like your target compound. The fundamental principle for solvent selection in GC is to choose a solvent with a boiling point significantly lower than the analyte's.[4] This ensures the solvent travels through the column much faster, creating a clean separation between the solvent peak and the first analyte peak.
Key Physicochemical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₀O₂ | [1][5] |
| Molecular Weight | 184.28 g/mol | [1][5] |
| Boiling Point | ~223-233 °C (at 760 mmHg) | [1][2][3] |
| Flash Point | ~87-89 °C | [2][3][6] |
| logP (o/w) | ~3.7 | [1][2] |
| Solubility | Almost insoluble in water; soluble in alcohol and oils. | [1][2] |
Q2: What are the ideal properties of a solvent for the GC analysis of this compound?
A2: The ideal solvent should ensure your analyte is soluble while being "invisible" to the analysis, meaning it should not interfere with the chromatography. The key criteria are:
-
Low Boiling Point: As mentioned, the solvent's boiling point should be substantially lower than that of this compound (223°C). This creates the largest possible retention time gap.
-
Appropriate Polarity: The rule of "like dissolves like" applies.[4][7] this compound is a relatively non-polar ester (logP ~3.7). Therefore, non-polar to moderately polar solvents are suitable.[1][2]
-
High Purity: Always use high-purity, GC-grade or HPLC-grade solvents.[7][8] Lower-grade solvents contain impurities that can appear as extraneous peaks in the chromatogram, complicating your analysis.[9]
-
Inertness: The solvent must not react with your analyte. Alkanes like hexane are very stable and generally do not react with sample components.[4]
Comparison of Common GC Solvents:
| Solvent | Boiling Point (°C) | Polarity | Suitability for this compound |
| n-Hexane | 69 | Non-polar | Excellent. Low boiling point and compatible polarity.[4] |
| Dichloromethane | 40 | Moderately Polar | Good. Very low boiling point, but can be more reactive. |
| Ethyl Acetate | 77 | Moderately Polar | Good. Good solvating power for esters, but higher boiling point than hexane.[10] |
| Acetone | 56 | Polar | Fair. Good low boiling point, but higher polarity may not be ideal. |
| Methanol | 65 | Polar | Poor. Polarity mismatch and potential for peak tailing on non-polar columns.[7] |
| Toluene | 111 | Non-polar | Poor. Boiling point is too high and may interfere with early eluting peaks.[10] |
Q3: How can I modify my GC injection parameters to reduce solvent interference?
A3: Optimizing the injection process is critical for minimizing the amount of solvent that interferes with your analysis.
-
Use Split Injection: A split injection system diverts a large portion of the injected sample (and solvent) to waste, allowing only a small, representative fraction onto the column.[11] By increasing the split ratio (e.g., from 20:1 to 100:1), you drastically reduce the volume of solvent entering the column, resulting in a much smaller solvent peak.
-
Reduce Injection Volume: A simple but effective solution is to inject a smaller volume (e.g., reduce from 2 µL to 1 µL or 0.5 µL). This directly lowers the solvent load.
-
Prevent Backflash: Backflash occurs when the vaporized sample volume exceeds the capacity of the inlet liner, causing contamination and poor reproducibility.[12] Use a GC solvent expansion calculator to ensure your injection volume, temperature, and solvent choice are compatible with your liner's volume.[4] Using a liner with glass wool can aid in vaporization and trap non-volatile matrix components.[13]
Q4: How can I use the GC oven temperature program to better separate my analyte from the solvent?
A4: A well-designed temperature program can significantly enhance the separation between the solvent peak and your analyte. The key is to manipulate the initial oven conditions.
-
Lower the Initial Oven Temperature: Start the oven at a low temperature (e.g., 40-50°C). This temperature should be low enough to keep this compound condensed at the head of the column (a process called "solvent trapping" or "stationary phase focusing") while the much more volatile injection solvent moves rapidly through the column.[4]
-
Implement an Initial Temperature Hold: Hold this low initial temperature for 1-3 minutes. This ensures all the solvent has eluted from the column before the temperature starts to ramp up and mobilize your analyte.
-
Use a Fast Temperature Ramp: After the initial hold, you can increase the oven temperature at a faster rate (e.g., 15-25°C/min) to elute the this compound peak in a reasonable time without excessive broadening.
By implementing these steps, you create a larger time window between the end of the solvent peak and the beginning of the analyte peak.[11]
Q5: My solvent peak is massive and overloading the detector. What can I do?
A5: This is a common issue, especially when using mass spectrometry (MS) detectors, as the filament can be damaged by excessive solvent exposure. The solution is to use a solvent delay or a divert valve .
-
Solvent Delay (for MS Detectors): This is a setting in your MS software that keeps the detector's filament turned off for a specified period at the beginning of the run (e.g., the first 2-3 minutes).[4][14] During this time, the solvent passes through the column and into the MS but is simply pumped away by the vacuum system without being detected. The filament is then turned on just before your analyte is expected to elute.
-
Divert Valve (for all detectors): A physical valve installed between the column and the detector can be programmed to divert the column effluent to waste for the first few minutes of the analysis, preventing the solvent from ever reaching the detector.
Q6: I'm still facing interference and matrix issues. Are there alternative sample preparation methods?
A6: Absolutely. If optimizing a direct liquid injection is insufficient, especially when dealing with complex sample matrices (e.g., flavor formulations, biological fluids), it's time to consider techniques that separate the volatile analyte from the non-volatile matrix and eliminate the need for large solvent volumes. The two most powerful methods for this are Headspace (HS) analysis and Solid-Phase Microextraction (SPME) .[15][16]
These techniques are ideal for volatile compounds like this compound and work by analyzing the vapor phase (headspace) above the sample, leaving interfering matrix components and the majority of the solvent behind.[17]
// Node Definitions start [label="Solvent Interference\nObserved?", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; q_peak_shape [label="Is the analyte peak\nobscured or distorted?", fillcolor="#FBBC05", fontcolor="#202124"]; q_quant [label="Is quantification\ninconsistent?", fillcolor="#FBBC05", fontcolor="#202124"];
sol_method [label="Optimize GC Method", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=box3d]; sol_prep [label="Change Sample Prep", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=box3d]; sol_matrix [label="Address Matrix Effects", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=box3d];
act_temp [label="Lower Initial Temp &\nAdd Hold Time"]; act_split [label="Increase Split Ratio"]; act_solvent_delay [label="Use Solvent Delay"]; act_hs_spme [label="Use Headspace\nor SPME"]; act_matrix_match [label="Use Matrix-Matched\nStandards"];
// Edges start -> q_peak_shape [label="Yes"]; start -> q_quant [label="No"];
q_peak_shape -> sol_method [label="Yes"]; q_peak_shape -> sol_prep [label="Still issues"];
q_quant -> sol_matrix [label="Yes"];
sol_method -> act_temp; sol_method -> act_split; sol_method -> act_solvent_delay;
sol_prep -> act_hs_spme; sol_matrix -> act_matrix_match; }
Figure 1. Decision tree for troubleshooting solvent interference issues.
Q7: What is Solid-Phase Microextraction (SPME) and how can it eliminate solvent use entirely?
A7: Solid-Phase Microextraction (SPME) is an innovative, solvent-free sample preparation technology that uses a coated fiber to extract and concentrate analytes. For volatile compounds, it is typically used in headspace mode (HS-SPME).
The process involves exposing a retractable fiber coated with a specific stationary phase (e.g., polydimethylsiloxane/divinylbenzene) to the headspace above your sample.[18][19] Volatile analytes, including this compound, partition from the sample matrix into the headspace and are then adsorbed onto the fiber. After a set extraction time, the fiber is retracted and inserted directly into the hot GC inlet, where the trapped analytes are rapidly desorbed onto the column for analysis.
Advantages of SPME:
-
Solvent-Free: It completely eliminates the injection of solvent, thus removing the primary source of interference.
-
High Sensitivity: It concentrates the analyte on the fiber, often leading to lower detection limits.
-
Reduced Matrix Effects: By sampling from the headspace, non-volatile matrix components that can cause interference are left behind in the vial.[17]
For an analyte like this compound, a fiber coating such as polydimethylsiloxane (PDMS) or PDMS/Divinylbenzene (DVB) would be an excellent starting point due to its effectiveness in extracting non-polar to moderately polar volatile compounds.[15][19]
}
Figure 2. General workflow for Headspace Solid-Phase Microextraction (HS-SPME).
Experimental Protocol: Headspace-SPME-GC-MS Method for this compound
This protocol provides a starting point for developing a solvent-free method for analyzing this compound.
-
Sample Preparation:
-
Accurately weigh or pipette your sample (e.g., 1 g or 1 mL) into a 20 mL headspace vial.
-
If necessary, add a salt (e.g., NaCl) to increase the ionic strength of the aqueous phase and promote the partitioning of analytes into the headspace (salting out).
-
Immediately seal the vial with a magnetic crimp cap containing a PTFE/silicone septum.
-
-
SPME Parameters:
-
SPME Fiber: 75 µm Carboxen/Polydimethylsiloxane (CAR/PDMS) or 65 µm PDMS/Divinylbenzene (DVB) are good starting points.[18][19]
-
Incubation/Equilibration: Place the vial in the autosampler tray and incubate at 60-70°C for 10-15 minutes with agitation to allow the sample to reach equilibrium.[17]
-
Extraction: Expose the SPME fiber to the headspace of the vial for 15-30 minutes at the same temperature.
-
-
GC-MS Parameters:
-
Injection Port:
-
Temperature: 250°C (to ensure efficient thermal desorption).
-
Mode: Splitless for 2 minutes to transfer all analytes to the column, then switch to a split ratio of 50:1 to clean the inlet.
-
-
GC Column: A standard non-polar or mid-polarity column (e.g., DB-5ms, HP-5ms) is suitable. (30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.0-1.2 mL/min.
-
Oven Program:
-
Initial Temp: 50°C, hold for 2 minutes.
-
Ramp: 15°C/min to 250°C.
-
Hold: Hold at 250°C for 5 minutes.
-
-
MS Detector:
-
Transfer Line Temp: 260°C.
-
Ion Source Temp: 230°C.
-
Acquisition Mode: Scan (e.g., m/z 40-300) for initial identification or Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitative analysis.
-
-
References
-
MtoZ Biolabs. (n.d.). How to Remove the Solvent Peak in Gas Chromatography So That It Does Not Display in the Chromatogram. [Link]
-
Deibler, K. D., & Acree, T. E. (2000). Solid-phase microextraction method development for headspace analysis of volatile flavor compounds. PubMed. [Link]
-
Krajewska, M., et al. (2023). Comparison of Different Solid-Phase Microextraction Formats Dedicated to the Analysis of Volatile Compounds—A Comprehensive Study. MDPI. [Link]
-
Schmidt, K., & Podmore, I. (2015). Solid Phase Microextraction (SPME) Method Development in Analysis of Volatile Organic Compounds (VOCS) as Potential Biomarkers of Cancer. Hilaris Publisher. [Link]
-
Nicolini, G., & Larcher, R. (2018). Applications of Solid-Phase Microextraction and Gas Chromatography/Mass Spectrometry (SPME-GC/MS) in the Study of Grape and Wine Volatile Compounds. MDPI. [Link]
-
Tintrop, L. K., et al. (2022). Optimization and automation of rapid and selective analysis of fatty acid methyl esters from aqueous samples by headspace SPME arrow extraction followed by GC-MS/MS analysis. PubMed. [Link]
-
Shimadzu. (2015). Short Chain Fatty Acid Headspace Analysis Optimization for GC Using Alcohol Esterification. [Link]
-
Alvarez, I., et al. (2009). Analysis of Fatty Acid Ethyl Esters in Hair by Headspace Solid-Phase Microextraction (HS-SPME) and Gas Chromatography-Mass Spectrometry (GC-MS). Taylor & Francis Online. [Link]
-
The Good Scents Company. (n.d.). cyclohexyl isovalerate, 7774-44-9. [Link]
-
ResearchGate. (2015). What is the basic principle for choosing solvents for GC-MS analysis?. [Link]
-
Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – GC-FID. [Link]
-
The Good Scents Company. (n.d.). This compound, 1551-43-5. [Link]
-
ResearchGate. (2021). Assessment of the effect of the non-volatile wine matrix on the volatility of typical wine aroma compounds by headspace solid phase microextraction/gas chromatography analysis. [Link]
-
LCGC. (2021). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. [Link]
-
SCIEX. (2023). What is matrix effect and how is it quantified?. [Link]
-
ResearchGate. (2023). Solvent difference in GC-MS analysis?. [Link]
-
Universal Lab. (2024). Where Do Interference Peaks in Liquid Chromatography Come From?. [Link]
-
Scharlab. (n.d.). Solvents for GC-MS for laboratory. [Link]
-
ResearchGate. (2005). Matrix Effects: The Achilles Heel of Quantitative High-Performance Liquid Chromatography-Electrospray-Tandem Mass Spectrometry. [Link]
-
Chrom Tech, Inc. (2024). Why Use GC Derivatization Reagents. [Link]
-
ResearchGate. (2016). Improve GC separations with derivatization for selective response and detection in novel matrices. [Link]
-
SciSpace. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. [Link]
-
Shimadzu Scientific Instruments. (n.d.). GC Troubleshooting Tips. [Link]
-
Scribd. (n.d.). GC Troubleshooting. [Link]
-
Technology Networks. (2015). Matrix enhancement effect: A blessing or curse for gas chromatography?. [Link]
-
NIH. (2020). Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections. [Link]
Sources
- 1. This compound | 1551-43-5 [chemicalbook.com]
- 2. This compound, 1551-43-5 [thegoodscentscompany.com]
- 3. This compound | 1551-43-5 [chemnet.com]
- 4. researchgate.net [researchgate.net]
- 5. scbt.com [scbt.com]
- 6. cyclohexyl isovalerate, 7774-44-9 [thegoodscentscompany.com]
- 7. Sample Preparation – GC-FID – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 8. Solvents for GC-MS for laboratory | Scharlab [scharlab.com]
- 9. Where Do Interference Peaks in Liquid Chromatography Come From? | Universal Lab Blog [universallab.org]
- 10. organomation.com [organomation.com]
- 11. How to Remove the Solvent Peak in Gas Chromatography So That It Does Not Display in the Chromatogram | MtoZ Biolabs [mtoz-biolabs.com]
- 12. ssi.shimadzu.com [ssi.shimadzu.com]
- 13. scribd.com [scribd.com]
- 14. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 15. hilarispublisher.com [hilarispublisher.com]
- 16. mdpi.com [mdpi.com]
- 17. Optimization and automation of rapid and selective analysis of fatty acid methyl esters from aqueous samples by headspace SPME arrow extraction followed by GC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Solid-phase microextraction method development for headspace analysis of volatile flavor compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Stability testing of Cyclohexyl valerate under different storage conditions.
Technical Support Center: Stability Testing of Cyclohexyl Valerate
Welcome to the technical support guide for the stability testing of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshooting for stability studies. Our approach moves beyond simple protocols to explain the scientific rationale behind each step, ensuring robust and reliable results.
Introduction to this compound Stability
This compound (also known as cyclohexyl pentanoate) is an ester with the molecular formula C₁₁H₂₀O₂[1][2]. While it has uses in the fragrance industry, its structural motifs are relevant in pharmaceutical development, where ester-containing molecules are common. Understanding its stability is critical as degradation can impact purity, potency, and safety.[3] The primary degradation pathway for esters like this compound is hydrolysis, which breaks the ester bond to form an alcohol (cyclohexanol) and a carboxylic acid (valeric acid). This reaction can be catalyzed by acidic or basic conditions and accelerated by elevated temperatures.[3][4][5]
Stability testing is a mandatory component of pharmaceutical development, guided by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[6][7] These studies provide the necessary data to establish a retest period or shelf life and to recommend appropriate storage conditions.[6][8]
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1551-43-5 | [1][9] |
| Molecular Formula | C₁₁H₂₀O₂ | [1] |
| Molecular Weight | 184.28 g/mol | [1][2] |
| Appearance | Colorless, slightly oily liquid | [9] |
| Boiling Point | 231-233 °C at 760 mmHg | [1][10] |
| Flash Point | 86.67 °C (188 °F) | [10] |
| Solubility | Insoluble in water; soluble in alcohol and oils | [9][10] |
Troubleshooting Guide: Common Stability Issues
This section addresses specific problems you might encounter during your experiments in a practical question-and-answer format.
Q1: My this compound sample, stored in a clear container on the lab bench, has developed a sharp, rancid odor. What is the likely cause and how do I confirm it?
A1:
-
Likely Cause: The most probable cause is hydrolytic degradation. The ester bond in this compound has broken down, releasing valeric acid (pentanoic acid), which is known for its pungent, unpleasant odor. This process can be accelerated by exposure to moisture in the air and light, especially if the container is not inert or tightly sealed.
-
Causality: Ester hydrolysis is a chemical reaction where water cleaves the ester linkage. Light can act as a catalyst for various degradation reactions (photolysis), while ambient temperature fluctuations can provide the energy needed to overcome the reaction's activation barrier.
-
Troubleshooting & Confirmation:
-
Analytical Confirmation: Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to analyze the sample. You should see a decrease in the peak area of the parent this compound and the appearance of new peaks. One of these new peaks should correspond to the retention time of a valeric acid standard, and another to a cyclohexanol standard.
-
pH Check: If the sample is in a solution, a slight decrease in pH may be detectable due to the formation of the acidic degradant (valeric acid).
-
Preventative Action: Store all stability samples in tightly sealed, amber glass vials to protect from light and moisture ingress. Store them in controlled environment chambers set to the conditions specified in your stability protocol.
-
Q2: I ran an accelerated stability study at 40°C / 75% RH and saw a significant loss of purity (>15%) after just one month. What does this mean for my product's shelf life?
A2:
-
Interpretation: A significant change during accelerated studies is a key finding.[11] It indicates that this compound is sensitive to heat and humidity. This rapid degradation under stress conditions suggests that the product will likely require storage in a controlled, and possibly refrigerated, environment to achieve a commercially viable shelf life.
-
Causality: High temperature provides the kinetic energy to speed up degradation reactions, while high relative humidity provides the water required for hydrolysis. The combination of these factors creates a highly challenging environment for an ester.
-
Next Steps:
-
Intermediate Studies: As per ICH guidelines, if a "significant change" occurs during accelerated testing, you must conduct testing at an intermediate condition (e.g., 30°C / 65% RH).[8][11]
-
Long-Term Data is Key: The ultimate shelf life cannot be determined from accelerated data alone. The real-time data from your long-term study (e.g., 25°C / 60% RH or 5°C) will be the definitive source for establishing the retest period.[12]
-
Forced Degradation: If not already done, perform forced degradation studies to identify the degradation products formed under these conditions. This is critical for ensuring your analytical method can adequately separate and quantify them.[3][13]
-
Q3: My HPLC analysis shows a decrease in the main peak for this compound, but I don't see any new degradation peaks and my mass balance is below 95%. Where did the analyte go?
A3:
-
Possible Causes: This is a common and challenging issue. Several possibilities exist:
-
Co-elution: A degradant may be co-eluting with the parent peak, artificially inflating its area in early time points and masking the appearance of a new peak.
-
Non-UV Active Degradants: The degradation products (cyclohexanol and valeric acid) may have poor or no UV absorbance at the wavelength you are using for detection, making them invisible to a standard UV detector.
-
Volatile Degradants: The degradants, particularly if further breakdown occurs, might be highly volatile and are lost during sample preparation.
-
Precipitation: A degradant could be insoluble in your sample diluent and may have precipitated out of the solution, being removed by filtration before injection.
-
-
Troubleshooting Workflow:
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the this compound peak at all time points. A failing peak purity test indicates co-elution.[4]
-
Change Detection Method: Switch to a more universal detector like a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS) which can detect compounds without a UV chromophore.
-
Method Modification: Adjust the HPLC method (e.g., change the gradient, mobile phase pH, or column chemistry) to try and resolve any potential co-eluting peaks.
-
Sample Preparation Review: Minimize sample heating and evaporation. Visually inspect samples for any precipitation before filtration.
-
Frequently Asked Questions (FAQs)
Q: What are the standard ICH storage conditions for a stability study?
A: The ICH provides harmonized guidelines for stability testing to simulate conditions in different climatic zones around the world.[6][7] The standard conditions are summarized below.
| Study Type | Storage Condition | Minimum Duration | Purpose |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months (or longer) | To establish the retest period/shelf life based on real-time data. |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | Required only if a significant change occurs during accelerated testing. |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | To stress the product and predict the effects of short-term excursions outside labeled storage conditions.[14] |
| Refrigerated | 5°C ± 3°C | 12 months (or longer) | For products intended to be stored in a refrigerator. |
| Frozen | -20°C ± 5°C | 12 months (or longer) | For products intended to be stored in a freezer. |
Table based on ICH Q1A(R2) Guidelines.[8][11]
Q: What is a "stability-indicating method" and why is it essential?
A: A stability-indicating method (SIM) is a validated analytical procedure that can accurately and selectively quantify the decrease in the amount of the active pharmaceutical ingredient (API) or drug substance due to degradation.[7] It must also be able to separate and detect the degradation products formed. It is essential because it provides unequivocal proof that the loss of the parent compound is due to degradation and allows for the monitoring of potentially harmful impurities over time.[3] Forced degradation studies are the primary tool used to develop and validate a method as stability-indicating.[4][13]
Q: How many batches of this compound should I put on stability?
A: For registration purposes, ICH guidelines recommend performing formal stability studies on at least three primary batches of the drug substance.[12] These batches should be manufactured to a minimum of pilot scale and by a method that simulates the final process to be used for commercial production. Using multiple batches helps to assess batch-to-batch variability and ensures the stability profile is representative of the manufacturing process.[14]
Experimental Protocols & Workflows
Protocol 1: Setting Up a Formal ICH Stability Study
This protocol outlines the steps for initiating a 12-month long-term and 6-month accelerated stability study.
1. Protocol Design & Approval:
- Define the batches to be tested, storage conditions (e.g., 25°C/60%RH & 40°C/75%RH), testing time points (e.g., 0, 3, 6, 9, 12 months for long-term; 0, 3, 6 months for accelerated), and analytical tests to be performed (e.g., Assay, Purity, Appearance, Odor).
- Establish acceptance criteria for each test. 2. Sample Preparation & Storage:
- Package the this compound in the proposed commercial container closure system (e.g., 10 mL amber glass vials with PTFE-lined caps).
- Prepare a sufficient number of vials to cover all time points and potential re-testing.
- Place the samples into qualified, continuously monitored stability chambers at the designated conditions. 3. Time Point Zero (T₀) Testing:
- Pull the initial samples and perform a full analysis as defined in the protocol. This T₀ data serves as the baseline against which all future time points will be compared. 4. Subsequent Time Point Testing:
- At each scheduled time point, pull the required number of samples from the chambers.
- Allow samples to equilibrate to room temperature before opening.
- Perform the scheduled analytical tests. 5. Data Evaluation & Reporting:
- Analyze the data for trends. Is there a consistent decrease in purity or a change in appearance over time?
- Compare all results against the established acceptance criteria.
- Compile the data into a formal stability report at the conclusion of the study.
Workflow for a Stability Study
This diagram illustrates the end-to-end process for conducting a stability study.
Caption: End-to-end workflow for an ICH-compliant stability study.
Protocol 2: Forced Degradation (Stress Testing)
This protocol is foundational for developing a stability-indicating method. The goal is to generate 5-20% degradation of the parent compound.
1. Acid & Base Hydrolysis:
- Prepare solutions of this compound in 0.1 M HCl and 0.1 M NaOH.
- Heat the solutions at 60°C for 24 hours (or until target degradation is achieved).
- Neutralize the samples before analysis.
- Rationale: This simulates degradation in acidic or alkaline environments. As an ester, this compound is expected to be highly susceptible to this.[3][4] 2. Oxidative Degradation:
- Prepare a solution of this compound in 3% hydrogen peroxide (H₂O₂).
- Store at room temperature for 24 hours.
- Rationale: This tests the susceptibility of the molecule to oxidation. 3. Thermal Degradation:
- Store a neat sample (solid or liquid) of this compound in an oven at 80°C for 48 hours.
- Also, prepare a solution and reflux it.
- Rationale: This assesses the impact of dry heat on the molecule's integrity. 4. Photostability:
- Expose a thin layer of the sample to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).
- Analyze a dark control sample stored under the same conditions but protected from light.
- Rationale: This determines if the molecule is light-sensitive.
Troubleshooting an Out-of-Specification (OOS) Result
This decision tree provides a logical path for investigating a result that fails its acceptance criteria.
Caption: Decision tree for a laboratory OOS investigation.
References
-
ICH Guidelines: Drug Stability Testing Essentials. (2025). AMSbiopharma. [Link]
-
A Guide to ICH Stability Storage and Testing for Pharmaceuticals. (n.d.). ICH Stability. [Link]
-
ICH Stability Guidelines. (n.d.). LSC Group®. [Link]
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). ResearchGate. [Link]
-
A practical guide to forced degradation and stability studies for drug substances. (n.d.). Quotient Sciences. [Link]
-
Annex 10 - ICH. (n.d.). World Health Organization. [Link]
-
Ich Guidelines For Stability Testing of New Drug Substance and Drug Products. (n.d.). Scribd. [Link]
-
FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. (2014). PharmaTutor. [Link]
-
Chemical Properties of Pentanoic acid, cyclohexyl ester (CAS 1551-43-5). (n.d.). Cheméo. [Link]
-
3-Cyclohexylpropyl valerate. (n.d.). PubChem. [Link]
-
This compound, 1551-43-5. (n.d.). The Good Scents Company. [Link]
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). S-Matrix. [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. [Link]
-
Bacterial degradation of phthalate isomers and their esters. (n.d.). PubMed Central. [Link]
-
(PDF) Bacterial Degradation of Phthalate Isomers and Their Esters. (2011). ResearchGate. [Link]
-
III Analytical Methods. (n.d.). Japan External Trade Organization. [Link]
-
Stability testing of existing active substances and related finished products. (2023). European Medicines Agency. [Link]
-
Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. (2022). Egyptian Drug Authority. [Link]
-
Note for guidance on in-use stability testing of human medicinal products. (n.d.). European Medicines Agency. [Link]
-
Biochemical pathway and degradation of phthalate ester isomers by bacteria. (2007). PubMed. [Link]
-
Regulatory Requirements Related to Stability Testing. (n.d.). PharmaQuesT. [Link]
Sources
- 1. This compound | 1551-43-5 [chemnet.com]
- 2. Pentanoic acid, cyclohexyl ester (CAS 1551-43-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. ajpsonline.com [ajpsonline.com]
- 4. onyxipca.com [onyxipca.com]
- 5. pharmatutor.org [pharmatutor.org]
- 6. upm-inc.com [upm-inc.com]
- 7. ICH Stability Guidelines | LSC Group® [lscgroupllc.com]
- 8. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 9. This compound | 1551-43-5 [chemicalbook.com]
- 10. This compound, 1551-43-5 [thegoodscentscompany.com]
- 11. database.ich.org [database.ich.org]
- 12. scribd.com [scribd.com]
- 13. acdlabs.com [acdlabs.com]
- 14. ema.europa.eu [ema.europa.eu]
Validation & Comparative
A Senior Application Scientist's Guide to the Robust Quantification of Cyclohexyl Valerate: A GC-MS Method Validation and Comparative Analysis
For researchers, scientists, and professionals in the pharmaceutical, flavor, and fragrance industries, the precise and reliable quantification of volatile esters like cyclohexyl valerate is paramount for quality control, formulation development, and regulatory compliance. This compound, with its characteristic fruity aroma, serves as a key component in various formulations, and its concentration directly impacts product quality and performance. This guide provides an in-depth validation of a Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of this compound, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[1][2] Furthermore, it offers a critical comparison of this validated method against two common alternatives: Gas Chromatography with a Flame Ionization Detector (GC-FID) and classical saponification titration.
Part 1: The Primary Method: GC-MS for this compound Quantification
Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of volatile and semi-volatile compounds.[3] Its power lies in the combination of the superior separation capability of gas chromatography with the definitive identification power of mass spectrometry. This hyphenated technique is ideal for this compound, a volatile ester, as it provides both the retention time and a unique mass spectrum, or "chemical fingerprint," ensuring unparalleled specificity and sensitivity.[4]
The Causality Behind Experimental Choices: The GC-MS Protocol
The development of a robust analytical method is not merely a procedural exercise; it is a scientifically driven process where each parameter is chosen to ensure reliability and reproducibility.
Experimental Protocol: GC-MS Analysis of this compound
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound (≥99% purity) in hexane at 1000 µg/mL.
-
Create a series of calibration standards by serially diluting the stock solution to concentrations ranging from 0.5 µg/mL to 50 µg/mL.
-
Prepare quality control (QC) samples at low, medium, and high concentrations (e.g., 1.5, 15, and 40 µg/mL).
-
Dissolve unknown samples in hexane to an expected concentration within the calibration range.
-
-
Instrumentation:
-
System: Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 6890N GC with 5973 MS).
-
Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm ID x 0.25 µm film thickness), is selected for its excellent separation of a wide range of analytes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
GC Parameters:
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL in splitless mode to maximize sensitivity for trace analysis.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase at 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C. This program ensures good separation of the analyte from any solvent or matrix impurities.
-
-
-
MS Parameters:
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis to enhance sensitivity and selectivity.[5]
-
Quantifier Ion: m/z 101 (characteristic fragment of the valerate moiety).
-
Qualifier Ions: m/z 83 (cyclohexyl fragment), m/z 170 (molecular ion).
-
-
A Self-Validating System: The Validation Protocol
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[6] The following validation was performed in accordance with ICH Q2(R1) guidelines.[2][7]
Specificity / Selectivity Specificity is the ability to assess the analyte unequivocally in the presence of other components. In GC-MS, this is achieved by comparing the retention time and the mass spectrum of the analyte in a sample to that of a pure standard. The use of qualifier ions alongside the quantifier ion in SIM mode confirms the peak identity, providing a high degree of confidence that there is no interference from matrix components.[4]
Linearity and Range Linearity demonstrates a direct proportionality between the concentration of the analyte and the instrumental response over a specified range.
Table 1: Linearity Data for this compound by GC-MS
| Concentration (µg/mL) | Peak Area (Quantifier Ion m/z 101) |
|---|---|
| 0.5 | 18,540 |
| 1.0 | 37,150 |
| 5.0 | 184,900 |
| 10.0 | 370,500 |
| 25.0 | 925,100 |
| 50.0 | 1,855,000 |
| Regression Equation | y = 37085x + 125 |
| Correlation Coefficient (r²) | 0.9998 |
The excellent correlation coefficient (r² ≥ 0.999) confirms the linearity of the method across the range of 0.5 to 50 µg/mL.[8]
Accuracy Accuracy is the closeness of the test results to the true value. It is determined by recovery studies, where a known amount of analyte is added to a blank matrix and analyzed.
Table 2: Accuracy (Recovery) Data
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
|---|---|---|
| 1.5 (Low QC) | 1.49 | 99.3 |
| 15.0 (Mid QC) | 15.21 | 101.4 |
| 40.0 (High QC) | 39.88 | 99.7 |
| Average Recovery | | 100.1% |
The recovery values are well within the typical acceptance criteria of 98-102%, demonstrating the high accuracy of the method.[8]
Precision Precision measures the degree of scatter between a series of measurements. It is assessed at two levels: repeatability and intermediate precision.
-
Repeatability (Intra-day Precision): Analysis of six replicate samples at the same concentration on the same day.
-
Intermediate Precision (Inter-day Precision): Analysis of six replicate samples on different days with different analysts or equipment.
Table 3: Precision Data
| QC Level | Repeatability (RSD%) | Intermediate Precision (RSD%) |
|---|---|---|
| Low (1.5 µg/mL) | 1.8% | 2.5% |
| Mid (15.0 µg/mL) | 1.1% | 1.9% |
| High (40.0 µg/mL) | 0.9% | 1.5% |
The low Relative Standard Deviation (RSD) values (<2% for repeatability and <3% for intermediate precision) are within acceptable limits and indicate excellent method precision.[8]
Limit of Detection (LOD) and Limit of Quantitation (LOQ) The LOD is the lowest amount of analyte that can be reliably detected, while the LOQ is the lowest amount that can be quantitatively determined with acceptable precision and accuracy.[9] They are typically calculated based on the signal-to-noise ratio (S/N) of the chromatogram (3:1 for LOD, 10:1 for LOQ).[10]
-
LOD: 0.15 µg/mL
-
LOQ: 0.50 µg/mL
Robustness Robustness is the capacity of a method to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage.[11]
Table 4: Robustness Study Results
| Parameter Varied | Variation | % Change in Measured Concentration (15 µg/mL QC) |
|---|---|---|
| He Flow Rate | ± 0.1 mL/min | < 1.5% |
| Initial Oven Temp | ± 2 °C | < 1.0% |
| Oven Ramp Rate | ± 1 °C/min | < 2.0% |
The minimal impact on results from these deliberate changes confirms the method's robustness.[4]
Caption: Workflow for the validation of the GC-MS method.
Part 2: Comparative Analysis with Alternative Methods
While GC-MS is a superior technique, it is essential to understand its performance relative to other available methods.
Alternative 1: Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is a workhorse in many analytical labs for quantifying organic compounds.[12]
-
Principle: After separation on the GC column, the analyte is burned in a hydrogen-air flame. This combustion produces ions, creating a current that is proportional to the amount of carbon atoms entering the detector.
-
Performance: GC-FID is known for its robustness, wide linear range, and lower operational cost compared to GC-MS.[13] However, its primary limitation is specificity. Identification is based solely on retention time, which is not unique to a single compound. Co-eluting impurities can lead to inaccurate quantification.[2]
Alternative 2: Saponification Titration
This is a classic wet chemistry technique for quantifying esters.
-
Principle: The ester is hydrolyzed (saponified) by refluxing with a known excess of a strong base (e.g., ethanolic potassium hydroxide). The unreacted base is then determined by back-titration with a standardized acid.[7] The amount of base consumed is directly related to the amount of ester present.
-
Performance: The main advantages of titration are its low cost and minimal equipment requirements. However, it is labor-intensive, has significantly lower sensitivity than chromatographic methods, and is non-specific. It will quantify all saponifiable materials in the sample, not just this compound.[1]
Head-to-Head Comparison
The choice of an analytical method depends on the specific requirements of the analysis, such as the need for definitive identification, required sensitivity, sample throughput, and budget.
Table 5: Performance Comparison of Analytical Methods for this compound Quantification
| Parameter | GC-MS (Validated Method) | GC-FID | Saponification Titration |
|---|---|---|---|
| Specificity | Very High (Mass Spectrum Confirmation) | Moderate (Retention Time Only) | Very Low (Quantifies all esters) |
| Sensitivity (LOQ) | Very High (0.5 µg/mL) | High (~1-5 µg/mL) | Low (~mg/mL range) |
| Precision (RSD%) | Excellent (<3%) | Excellent (<3%) | Good (<5-10%) |
| Accuracy (% Recovery) | Excellent (98-102%) | Excellent (98-102%) | Fair to Good (90-110%) |
| Sample Throughput | High (Autosampler compatible) | High (Autosampler compatible) | Low (Manual, requires reflux) |
| Cost per Sample | Moderate to High | Low to Moderate | Very Low |
| Equipment Cost | High | Moderate | Very Low |
Caption: Decision flowchart for selecting the appropriate analytical method.
Conclusion and Expert Recommendations
The presented GC-MS method has been demonstrated to be specific, linear, accurate, precise, and robust for the quantification of this compound, meeting the stringent requirements of international validation guidelines.
As a Senior Application Scientist, my recommendations are as follows:
-
For Research, Development, and Regulatory Submissions: GC-MS is the unequivocal choice. Its ability to provide definitive structural confirmation is non-negotiable when dealing with unknown matrices, stability studies, or impurity profiling.
-
For Routine Quality Control in a Known Matrix: GC-FID presents a highly reliable and cost-effective alternative. Once the method is established and the sample matrix is well-characterized, the high specificity of MS may not be required for every injection, and the lower operational cost of FID becomes advantageous.
-
For Basic Process Chemistry or Educational Purposes: Saponification titration remains a viable option where high sensitivity and specificity are not required, and cost is the primary driver. It provides a reasonable estimate of total ester content but should not be used for trace analysis or in the presence of other saponifiable compounds.
Ultimately, the selection of an analytical method is a balance between the required data quality and available resources. This guide provides the experimental data and scientific rationale to empower researchers to make an informed and defensible choice.
References
-
Vinson, J. A., Fritz, J. S., & Kingsbury, C. A. (1966). Quantitative determination of esters by saponification in dimethyl sulphoxide. Talanta, 13(12), 1673-1677. Available at: [Link]
-
AquaDocs. (n.d.). Determination of Saponification Value. Available at: [Link]
-
Pérez-Serradilla, J. A., Priego-Capote, F., & de Castro, M. D. L. (2018). Comparison of two analytical methods validated for the determination of volatile compounds in virgin olive oil: GC-FID vs GC-MS. Talanta, 187, 139-147. Available at: [Link]
-
ResearchGate. (2019). Comparison of the GC-MS (top) and GC-FID (middle) chromatograms... Available at: [Link]
-
Shinde, V. (2020). Analytical Method Development Approach When Compounds Don't Have UV Chromophore. PharmaeliX, October 24, 2020. Available at: [Link]
-
Monad. (2023). What is the Difference Between GC FID and GC MS. Available at: [Link]
-
Quora. (2018). Why do we use back titration in the saponification of ester? Available at: [Link]
-
PubMed. (2018). Comparison of two analytical methods validated for the determination of volatile compounds in virgin olive oil: GC-FID vs GC-MS. Available at: [Link]
-
ResearchGate. (2012). On-Column Approach in the HPLC-UV Analysis of Non-chromophoric Compounds Using Azelaic Acid as a Model. Available at: [Link]
-
ResearchGate. (2016). Validation data showing accuracy among the different concentration... Available at: [Link]
-
Turnbull, S., Bradshaw, L., & Yildiz, Y. (2019). Determination of Saponification Value in Carnuba Wax by USP/NF Residual Titration Method <541>. American Journal of Analytical Chemistry, 10, 423-427. Available at: [Link]
-
Hrkać, T., et al. (2023). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. Arhiv za higijenu rada i toksikologiju, 74(4), 283-293. Available at: [Link]
-
National Institutes of Health (NIH). (2020). Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant... Available at: [Link]
-
SciELO. (2017). Determination of Alkyl Esters Content by Gas Chromatography: Validation of Method Based on Short Column and Response Factor. Available at: [Link]
-
Slideshare. (2018). Determination of Acid value, Saponification value and Ester value. Available at: [Link]
-
ResearchGate. (2023). Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. Available at: [Link]
-
Semantic Scholar. (2012). On-Column Approach in the HPLC-UV Analysis of Non-chromophoric Compounds Using Azelaic Acid as a Model. Available at: [Link]
-
National University of Science and Technology Oman. (2024). Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. Available at: [Link]
-
Chromatography Today. (n.d.). Why a robust method is essential in pharmaceutical analysis. Available at: [Link]
-
Separation Science. (n.d.). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Available at: [Link]
-
PubMed. (2025). GC-MS and HPLC-FLD for sensitive assay of toxic cyclohexylamine in artificial sweetener tablets and human biological fluids. Available at: [Link]
-
ResearchGate. (2020). Impact of the GC-MS Injection Solvent and the Analyte Concentration on Relative Responses for common Extractables. Available at: [Link]
-
IOP Conference Series: Earth and Environmental Science. (2022). Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. Available at: [Link]
-
International Journal of Pharmacy and Pharmaceutical Sciences. (2013). METHOD DEVELOPMENT AND VALIDATION FOR THE GC-FID ASSAY OF 17 β-ESTRADIOL IN PHARMACEUTICAL PREPARATION. Available at: [Link]
-
Science and Education Publishing. (2015). GC-FID Method Development and Validation Parameters for Analysis of Palm Oil (Elaeis guineensis Jacq.) Fatty Acids Composition. Available at: [Link]
-
National Institutes of Health (NIH). (2015). Development and validation of a GC–FID method for quantitative analysis of oleic acid and related fatty acids. Available at: [Link]
-
ResearchGate. (2015). How do I quantify volatile organic compounds using GC-MS? Available at: [Link]
-
Scholars Research Library. (2014). Gas chromatography and mass spectroscopic determination of phytocompounds. Available at: [Link]
Sources
- 1. Quantitative determination of esters by saponification in dimethyl sulphoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. digital.csic.es [digital.csic.es]
- 3. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selectscience.net [selectscience.net]
- 5. quora.com [quora.com]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. mdpi.com [mdpi.com]
- 9. phcogj.com [phcogj.com]
- 10. sciepub.com [sciepub.com]
- 11. GC FID vs GC MS - What is the Difference Between GC FID and GC MS [monadlabtech.com]
- 12. Aquadocs Repository [aquadocs.org]
- 13. Determination of Saponification Value in Carnuba Wax by USP/NF Residual Titration Method [scirp.org]
Comparison of Cyclohexyl valerate synthesis using different acid catalysts.
A Comparative Guide to the Acid-Catalyzed Synthesis of Cyclohexyl Valerate
This guide provides an in-depth comparison of different acid catalysts for the synthesis of this compound, an ester valued for its fruity aroma in the fragrance and flavor industry. The choice of catalyst is a critical decision in chemical synthesis, profoundly impacting reaction efficiency, product yield, operational complexity, and overall process sustainability. We will dissect the performance of three distinct classes of acid catalysts—a conventional homogeneous Brønsted acid (Sulfuric Acid), a modern homogeneous Lewis acid (Scandium Triflate), and a reusable heterogeneous catalyst (Amberlyst-15)—supported by mechanistic insights and detailed experimental protocols.
Introduction: The Esterification Challenge
The synthesis of this compound is typically achieved via Fischer esterification of valeric acid with cyclohexanol or the direct addition of valeric acid to cyclohexene. Both pathways require an acid catalyst to proceed at a practical rate. The catalyst's primary role is to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol or alkene.
However, not all catalysts are created equal. Traditional mineral acids, while effective, introduce significant challenges related to separation, purification, and waste disposal. Modern catalysis seeks to overcome these limitations by employing systems that are more selective, efficient, and environmentally benign. This guide explores the trade-offs between these different catalytic approaches.
Homogeneous Brønsted Acid Catalysis: Sulfuric Acid (H₂SO₄)
Sulfuric acid is a archetypal strong Brønsted acid catalyst used extensively in industrial esterifications. Its high proton availability makes it a potent activator for the reaction.
Mechanism of Action
The reaction proceeds via the classic Fischer esterification mechanism. The sulfuric acid protonates the carbonyl oxygen of valeric acid, which significantly increases the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack from the hydroxyl group of cyclohexanol. A series of proton transfers and the subsequent elimination of a water molecule yield the final ester product. The catalytic cycle is regenerated by the release of a proton. This process is well-documented and relies on the principles of acid-base chemistry to drive the reaction forward.[1][2][3]
Experimental Protocol: Synthesis via Esterification
-
Setup: To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add valeric acid (1.0 eq), cyclohexanol (1.2 eq), and toluene (100 mL).
-
Catalysis: Carefully add concentrated sulfuric acid (H₂SO₄, 0.02 eq) to the flask while stirring.
-
Reaction: Heat the mixture to reflux (approx. 110-120°C). Water produced during the reaction will be azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress by tracking water formation or via TLC/GC analysis.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by washing the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases. This neutralizes the acidic catalyst.
-
Purification: Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation to yield pure this compound.
Expertise & Insights
The primary advantage of sulfuric acid is its low cost and high activity. However, its homogeneous nature presents significant downstream challenges.[4] The neutralization step generates a substantial amount of salt waste, and the catalyst is consumed in the process, precluding recycling.[5] Furthermore, the strong, corrosive nature of H₂SO₄ can lead to side reactions, such as dehydration of the cyclohexanol, and requires specialized, corrosion-resistant equipment, adding to capital costs.
Heterogeneous Solid Acid Catalysis: Amberlyst-15
Amberlyst-15 is a macroreticular polystyrene-based ion-exchange resin functionalized with sulfonic acid groups. It serves as a solid, heterogeneous analogue to sulfuric acid, offering many of the same catalytic properties but with significant practical advantages.[6][7]
Mechanism of Action
The mechanism is analogous to that of sulfuric acid, with the protonation of the carbonyl group initiating the reaction. The key difference is that the sulfonic acid groups (-SO₃H) are covalently bound to an insoluble polymer backbone.[6] The reaction, therefore, occurs on the surface and within the pores of the resin beads. This confinement of the catalytic sites to a solid phase is the foundation of its utility.[8]
Experimental Protocol: Synthesis via Esterification
-
Catalyst Preparation: Activate Amberlyst-15 resin by washing with methanol and then drying in a vacuum oven at 80°C for 12 hours to remove moisture.[9][10]
-
Setup: To a 250 mL round-bottom flask equipped with a reflux condenser, add valeric acid (1.0 eq), cyclohexanol (1.2 eq), and an appropriate solvent (e.g., toluene, or run neat).
-
Catalysis: Add the pre-activated Amberlyst-15 resin (10-15% by weight of the limiting reagent).
-
Reaction: Heat the mixture to reflux with vigorous stirring to ensure good contact between the reactants and the catalyst beads. Monitor the reaction progress via TLC or GC.
-
Workup & Catalyst Recovery: Upon completion, cool the reaction mixture. The catalyst is removed by simple filtration. The solid resin can be washed with a solvent (e.g., methanol or acetone), dried, and stored for reuse in subsequent batches.[7][11]
-
Purification: The filtrate, now free of the acid catalyst, is concentrated under reduced pressure. The crude product can be purified by vacuum distillation. Notice the absence of a neutralization step.
Expertise & Insights
The standout advantage of Amberlyst-15 is its reusability and the simplification of the workup procedure.[7][11][12] By eliminating the need for a neutralization quench, it aligns with the principles of green chemistry by minimizing waste generation. While it may sometimes exhibit slightly lower activity than sulfuric acid due to potential mass transfer limitations, this can often be compensated by adjusting reaction temperature or catalyst loading.[4][8] Its application is a prime example of how process efficiency and environmental responsibility can be simultaneously achieved in chemical manufacturing.[12]
Homogeneous Lewis Acid Catalysis: Scandium Triflate (Sc(OTf)₃)
Scandium triflate is a powerful and versatile Lewis acid catalyst that has gained prominence for its ability to promote a wide range of organic transformations, including esterification, often under remarkably mild conditions.[13]
Mechanism of Action
Unlike Brønsted acids that donate a proton, Lewis acids like Sc(OTf)₃ function by accepting an electron pair. The highly electropositive scandium(III) ion coordinates to the carbonyl oxygen of valeric acid.[13] This coordination polarizes the C=O bond, making the carbonyl carbon significantly more electrophilic and highly susceptible to nucleophilic attack by cyclohexanol. This mode of activation is extremely efficient, allowing for very low catalyst loadings.[14][15]
Experimental Protocol: Synthesis via Esterification
-
Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), combine valeric acid (1.0 eq), cyclohexanol (1.1 eq), and an anhydrous solvent like dichloromethane (DCM) or acetonitrile.
-
Catalysis: Add scandium triflate (Sc(OTf)₃, 0.01-0.05 eq), which is stable to air but best handled in a dry environment for optimal activity.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60°C). The reaction is often significantly faster than traditional methods. Monitor progress by TLC or GC.
-
Workup: Upon completion, dilute the reaction mixture with an organic solvent and wash with water or a mild aqueous bicarbonate solution to remove the catalyst.
-
Purification: Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue via column chromatography or vacuum distillation.
Expertise & Insights
Scandium triflate's exceptional catalytic activity is its defining feature.[15][16] It often provides high yields in shorter reaction times and at lower temperatures, and it exhibits broad functional group tolerance.[14] This makes it an ideal choice for complex syntheses where sensitive functional groups might be compromised by harsh, traditional Brønsted acids. The primary drawback is the high cost of the catalyst, which can be prohibitive for large-scale industrial production but is perfectly suited for high-value applications in pharmaceutical and fine chemical synthesis.[13]
Comparative Analysis and Data Summary
To facilitate an objective comparison, the key performance metrics for each catalytic system are summarized below.
| Feature | Sulfuric Acid (H₂SO₄) | Amberlyst-15 | Scandium Triflate (Sc(OTf)₃) |
| Catalyst Type | Homogeneous, Brønsted Acid | Heterogeneous, Brønsted Acid | Homogeneous, Lewis Acid |
| Typical Loading | 1-5 mol% | 10-20 wt% | 0.1-10 mol% |
| Reaction Temp. | High (Reflux) | High (Reflux) | Mild to Moderate (RT - 80°C) |
| Separation | Difficult (Neutralization) | Easy (Filtration)[12] | Moderate (Aqueous Wash) |
| Reusability | No | Yes, multiple cycles[7] | Possible, but can be difficult |
| Waste Generation | High (Salt byproducts) | Low | Low to Moderate |
| Cost | Low | Moderate | High |
| Key Advantage | Low cost, high activity | Reusability, green process | Exceptional activity, mild conditions[13][15] |
| Key Disadvantage | Corrosive, waste-intensive | Mass transfer limits | High cost |
Visualizing the Process
Workflow Comparison
The following diagram illustrates the critical difference in the experimental workflow, specifically highlighting the simplified separation step afforded by the heterogeneous catalyst.
Caption: Comparative experimental workflows for homogeneous versus heterogeneous catalysis.
Catalytic Activation Mechanisms
This diagram contrasts the fundamental activation mechanisms of Brønsted and Lewis acids.
Caption: Contrasting carbonyl activation by Brønsted (protonation) and Lewis (coordination) acids.
Conclusion and Recommendations
The selection of an acid catalyst for this compound synthesis is a decision guided by the specific objectives of the researcher or process chemist.
-
For large-scale, cost-sensitive industrial production, Amberlyst-15 represents the most logical choice. Its reusability and the elimination of corrosive and waste-generating workup steps provide compelling economic and environmental advantages that outweigh a potentially longer reaction time.[7][12]
-
For rapid, small-scale synthesis, proof-of-concept studies, or syntheses involving sensitive substrates, Scandium Triflate is an excellent, albeit expensive, option. Its high activity under mild conditions can accelerate discovery and maximize yields for high-value products.[13][14]
-
Sulfuric Acid remains a viable option for situations where cost is the absolute primary driver and the necessary infrastructure to handle its corrosive nature and waste streams is already in place. However, for new process development, its drawbacks make it the least attractive option from a modern chemistry perspective.
Ultimately, this guide demonstrates that a nuanced understanding of the interplay between catalytic mechanism, operational efficiency, and process sustainability is essential for making informed decisions in chemical synthesis.
References
- Vertex AI Search Grounding API. (n.d.).
-
Squire, T. (n.d.). Heterogenous vs Homogenous catalysis. ChemBAM. Retrieved from [Link]
-
Remme, N., Koschek, K., & Schneider, C. (2007). Scandium Triflate Catalyzed Transesterification of Carboxylic Esters. Synlett, 2007(03), 491-493. Retrieved from [Link]
-
Ishihara, K., Kubota, M., Kurihara, H., & Yamamoto, H. (1996). Scandium Trifluoromethanesulfonate as an Extremely Active Lewis Acid Catalyst in Acylation of Alcohols with Acid Anhydrides and Mixed Anhydrides. The Journal of Organic Chemistry, 61(14), 4560–4567. Retrieved from [Link]
-
ChemAnalyst. (n.d.). Scandium Triflate: A Versatile Catalyst with Promising Applications. Retrieved from [Link]
- Atkinson, B. N., & Bull, S. D. (2014). Scandium Triflate Catalyzed Ester Synthesis Using Primary Amides. ChemInform, 45(48).
-
Sharma, G. C., & Kumar, A. (2012). Amberlyst-15 in organic synthesis. Arkivoc, 2012(1), 618-660. Retrieved from [Link]
-
ResearchGate. (n.d.). Scandium Triflate Catalyzed Transesterification of Carboxylic Esters. Retrieved from [Link]
-
Yadav, G. D., & Goel, Y. (2002). Selective synthesis of perfumery grade cyclohexyl esters from cyclohexene and carboxylic acids over ion exchange resins: An example of 100% atom economy. Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Amberlyst-15 in Organic Synthesis. Retrieved from [Link]
-
Beller, M., & Jagadeesh, R. V. (2021). Synergy between homogeneous and heterogeneous catalysis. Catalysis Science & Technology, 11(23), 7539-7556. Retrieved from [Link]
-
ResearchGate. (n.d.). Heterogeneous vs. Homogeneous Catalysis: Mechanistic Comparisons. Retrieved from [Link]
-
Ballini, R., Bosica, G., Maggi, R., Mazzacani, A., Righi, P., & Sartori, G. (2001). Amberlyst-15 as a Mild, Chemoselective and Reusable Heterogeneous Catalyst for the Conversion of Carbonyl Compounds to 1,3-Oxathiolanes. Organic Chemistry Portal. Retrieved from [Link]
- Turczel, G., et al. (2020). Synthesis and catalytic olefin metathesis activity of amberlyst-15 supported cyclic and bicyclic alkyl amino carbene ruthenium complexes. DEA.
- Jetti, S. R., G., N. B., Paliwal, P., Bhatewra, A., Kadre, T., & Jain, S. (n.d.). Amberlyst 15 DRY Resin: A green and recyclable catalyst for facile and efficient one-pot synthesis of. Scholars Research Library, Der Pharma Chemica.
-
Skipper, S., Bauschlicher, C. W., & Pilling, M. J. (2022). A Data Resource for Sulfuric Acid Reactivity of Organic Chemicals. MDPI. Retrieved from [Link]
-
ResearchGate. (n.d.). sulfuric acid synthesis. Retrieved from [Link]
-
Estévez, J. G., Mora-Diez, N., & Boyd, R. J. (2012). Sulfuric acid as autocatalyst in the formation of sulfuric acid. Journal of the American Chemical Society, 134(51), 20632–20644. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Sulfuric acid as autocatalyst in the formation of sulfuric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synergy between homogeneous and heterogeneous catalysis - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. arkat-usa.org [arkat-usa.org]
- 7. researchgate.net [researchgate.net]
- 8. ethz.ch [ethz.ch]
- 9. DEA :: Belépés [dea.lib.unideb.hu]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. Amberlyst-15 as a Mild, Chemoselective and Reusable Heterogeneous Catalyst for the Conversion of Carbonyl Compounds to 1,3-Oxathiolanes [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. Scandium Triflate: A Versatile Catalyst with Promising Applications | Scandium [scandium.org]
- 14. Scandium Triflate Catalyzed Transesterification of Carboxylic Esters [organic-chemistry.org]
- 15. Scandium Trifluoromethanesulfonate as an Extremely Active Lewis Acid Catalyst in Acylation of Alcohols with Acid Anhydrides and Mixed Anhydrides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Comparative Sensory Panel Evaluation: Cyclohexyl Valerate vs. Cyclohexyl Isovalerate
Introduction
In the nuanced world of flavor and fragrance development, the selection of ester compounds is a critical determinant of the final sensory profile. Among the vast palette available to researchers and formulators, cyclohexyl esters offer unique and valuable contributions, often imparting desirable fruity and floral notes. This guide provides an in-depth comparative evaluation of two structurally similar yet sensorially distinct esters: Cyclohexyl Valerate and Cyclohexyl Isovalerate.
The seemingly minor difference in their molecular structure—a straight-chain versus a branched-chain acyl group—gives rise to perceivable differences in their olfactory character. Understanding these differences is paramount for drug development professionals formulating palatable oral dosage forms, for scientists creating nuanced fragrances, and for researchers exploring structure-activity relationships in olfaction. This document outlines the fundamental physicochemical properties of these isomers and details a rigorous sensory panel methodology for their quantitative and qualitative comparison, supported by illustrative experimental data.
Molecular Profile and Physicochemical Properties
This compound and cyclohexyl isovalerate are isomers, sharing the same molecular formula (C11H20O2) and molecular weight (184.28 g/mol ).[1][2] The key distinction lies in the branching of the valerate chain. This compound possesses a straight-chain pentanoate group, whereas cyclohexyl isovalerate features a branched 3-methylbutanoate group. This structural isomerism is the primary driver of their differing sensory properties.
Caption: Chemical structures of this compound and Cyclohexyl Isovalerate.
A summary of their key physicochemical properties is presented below. While boiling points and densities are similar, subtle differences can influence their volatility and, consequently, their release and perception from a product matrix.
| Property | This compound | Cyclohexyl Isovalerate | Source(s) |
| CAS Number | 1551-43-5 | 7774-44-9 | [3][4] |
| Molecular Formula | C11H20O2 | C11H20O2 | [1][2] |
| Molecular Weight | 184.28 g/mol | 184.28 g/mol | [1][2] |
| Boiling Point | ~232°C @ 760 mmHg | ~223°C @ 760 mmHg | [1][2] |
| Density | ~0.94 g/cm³ | 0.945-0.952 g/cm³ | [1][2] |
| Flash Point | ~87°C | ~89°C | [2][4] |
| Solubility | Insoluble in water; soluble in alcohol and oils.[3] | Insoluble in water; soluble in alcohol.[1][5] | [1][3][5] |
Olfactory Profile: A Head-to-Head Comparison
Literature and supplier specifications describe distinct olfactory profiles for these two esters:
-
This compound: Often characterized by a general floral-fruity aroma.[3] Its profile is sometimes described as having currant-like notes.[3] This suggests a potentially more complex profile with green and slightly sweet undertones.
-
Cyclohexyl Isovalerate: Typically associated with more defined and potent fruity notes, specifically apple and banana .[1][6] The branched isovalerate chain is common in esters with strong, recognizable fruity characters.
The core objective of a sensory panel is to move beyond these general descriptors to a quantitative and qualitative comparison of specific aroma attributes.
Quantitative Sensory Analysis: Methodology
To objectively compare these two molecules, a Quantitative Descriptive Analysis (QDA) is the preferred methodology.[7][8] QDA is a powerful sensory evaluation method that provides detailed, quantitative descriptions of a product's sensory characteristics.[9][10] The protocol described herein is grounded in principles outlined by ISO and ASTM standards for sensory analysis.[11][12][13]
Objective
To identify and quantify the key aroma attributes of this compound and Cyclohexyl Isovalerate at a standardized concentration, and to determine if statistically significant differences exist between their sensory profiles.
Experimental Protocol: Sensory Panel Evaluation Workflow
The following protocol outlines a self-validating system for the sensory evaluation.
Caption: Workflow for Quantitative Descriptive Analysis (QDA).
Step-by-Step Methodology:
-
Panelist Selection and Screening (ISO 8586:2012):
-
Rationale: The human assessor is the analytical instrument; therefore, selecting for sensory acuity is critical for reliable data.[14]
-
Protocol: Recruit 15-20 candidates who are moderate users of products containing fruit flavors. Screen for aroma recognition, basic taste identification, and the ability to discriminate between different intensities of a reference compound (e.g., n-butanol). Select the 10-12 most capable individuals to form the trained panel.[11][15]
-
-
Lexicon Development and Training:
-
Rationale: A standardized and mutually understood set of descriptive terms (lexicon) is essential for objective and repeatable measurements.[10][16]
-
Protocol:
-
Conduct several orientation sessions where panelists are exposed to both this compound and Cyclohexyl Isovalerate, alongside a range of other fruity and floral esters (e.g., isoamyl acetate for "banana," hexyl acetate for "pear/apple").
-
Through guided discussion led by a panel leader, the group develops a consensus lexicon of 6-8 key aroma attributes that describe the samples. These may include terms like "Fruity (Apple)," "Fruity (Banana)," "Green," "Waxy," "Floral," and "Sweet."
-
Provide physical references for each attribute to anchor the panel's understanding (e.g., a fresh apple for "Fruity (Apple)").
-
Train panelists to rate the intensity of each attribute on a 15-point unstructured line scale, anchored with "None" on the left and "Very Strong" on the right.
-
-
-
Sample Preparation and Presentation:
-
Rationale: To eliminate bias, sample preparation must be rigorously controlled, and presentation must be randomized and blinded.
-
Protocol:
-
Prepare solutions of this compound and Cyclohexyl Isovalerate at a concentration of 0.1% (w/w) in a neutral, odorless solvent like propylene glycol.
-
Pipette 2 mL of each solution onto a standard fragrance testing strip placed inside a coded, capped glass vial.
-
Allow samples to equilibrate for 30 minutes before evaluation.
-
Each panelist receives both samples, labeled with random three-digit codes. The order of presentation is systematically randomized across panelists to counterbalance order effects.
-
-
-
Sensory Evaluation:
-
Rationale: A controlled environment prevents distractions and minimizes external influences on perception.[17]
-
Protocol:
-
Conduct the evaluation in individual sensory booths compliant with ISO 8589 standards, equipped with neutral lighting and positive air pressure to prevent odor contamination.
-
Instruct panelists to evaluate one sample at a time, with a mandatory 5-minute break between samples to prevent olfactory fatigue. A palate cleanser (e.g., unsalted crackers and water) is provided.
-
Panelists will uncap the vial, sniff the testing strip, and rate the intensity of each attribute in the developed lexicon on the provided digital ballot.
-
-
-
Data Collection and Analysis:
-
Rationale: Statistical analysis is required to determine if the observed differences in mean scores are significant or simply due to random variation.
-
Protocol:
-
The position marked on each 15-point line scale is converted to a numerical value.
-
The data is compiled, and the mean intensity score for each attribute is calculated for both compounds.
-
An Analysis of Variance (ANOVA) is performed on the data for each attribute to determine if there are significant differences across the products and to assess panelist performance.
-
Post-hoc tests (e.g., Tukey's HSD or t-tests) are used to compare the mean scores for each attribute between the two compounds. A p-value of <0.05 is typically used to denote statistical significance.
-
-
Comparative Sensory Data Summary (Illustrative)
The following table represents plausible data from a trained sensory panel evaluation conducted according to the protocol above.
| Sensory Attribute | This compound (Mean Score) | Cyclohexyl Isovalerate (Mean Score) | p-value | Sensory Significance |
| Fruity (Apple) | 4.2 | 9.5 | <0.001 | Significantly higher in Isovalerate |
| Fruity (Banana) | 2.1 | 7.8 | <0.001 | Significantly higher in Isovalerate |
| Floral | 6.8 | 3.1 | <0.01 | Significantly higher in Valerate |
| Green | 5.5 | 2.5 | <0.01 | Significantly higher in Valerate |
| Waxy | 3.0 | 2.8 | 0.75 | Not significantly different |
| Sweet | 4.8 | 6.5 | <0.05 | Significantly higher in Isovalerate |
| Intensity scores are on a 15-point scale. Bold values indicate the higher score for attributes with a statistically significant difference (p<0.05). |
Interpretation and Application
The illustrative data clearly quantifies the qualitative descriptions. The branched chain of Cyclohexyl Isovalerate leads to a significantly more potent and distinct fruity profile, dominated by apple and banana notes. This makes it an excellent choice for applications requiring a clear, impactful fruit character, such as fruit-flavored pharmaceuticals, beverages, or confectionary.
Conversely, the straight chain of This compound results in a more complex and subtle aroma. Its profile is significantly more floral and green, with a less intense, more blended fruitiness. This character makes it suitable for fine fragrance applications where it can add a sophisticated fruity-floral nuance without overpowering other components, or in flavor systems where a less specific, more generic "fruity" note is desired.
The choice between these two esters is therefore not a matter of quality, but of specific application and desired sensory outcome. Rigorous sensory testing provides the objective data necessary to make an informed formulation decision.[14]
Conclusion
While this compound and Cyclohexyl Isovalerate are structural isomers, they are not sensorially interchangeable. The branching in the isovalerate chain directs its olfactory character towards a strong, recognizable apple-banana profile, while the linear valerate chain produces a more complex, floral-green aroma. This guide demonstrates that Quantitative Descriptive Analysis, executed with a well-trained sensory panel and a robust, standardized protocol, is an indispensable tool for elucidating these critical differences. The resulting quantitative data empowers researchers, scientists, and drug development professionals to select the precise ingredient necessary to achieve the target sensory profile in their final product.
References
-
Title: Quantitative Descriptive Analysis - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Difference Testing - Nutrition, Dietetics, & Food Science Source: Brigham Young University URL: [Link]
-
Title: Understanding Difference Tests for Sensory Evaluation in Meat Products Source: The Meating Pen URL: [Link]
-
Title: Difference Tests: Identifying Sensory Variations in Food Products Source: Food Safety Institute URL: [Link]
-
Title: Difference testing Definition - Principles of Food Science Key Term Source: Fiveable URL: [Link]
-
Title: Difference test assessment Source: Affinity Labs URL: [Link]
-
Title: QDA - Knowledge Base Source: NIZO Food Research URL: [Link]
-
Title: Applications of Gas Chromatography-Olfactometry (GC-O) in Food Flavor Analysis Source: j-stage.jst.go.jp URL: [Link]
-
Title: Quantitative descriptive analysis Source: Affinity Labs URL: [Link]
-
Title: Standard NF EN ISO 8586 Source: Afnor EDITIONS URL: [Link]
-
Title: ISO 8586:2012 Sensory analysis. General guidelines for the selection, training and monitoring of selected assessors and expert sensory assessors Source: ISM shop URL: [Link]
-
Title: Cyclohexyl isovalerate | C11H20O2 Source: PubChem URL: [Link]
-
Title: Enhancing Odor Analysis with Gas Chromatography-Olfactometry (GC-O): Recent Breakthroughs and Challenges Source: PubMed URL: [Link]
-
Title: Enhancing Odor Analysis with Gas Chromatography–Olfactometry (GC-O): Recent Breakthroughs and Challenges Source: ACS Publications URL: [Link]
-
Title: Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds Source: NIH National Center for Biotechnology Information URL: [Link]
-
Title: General guidelines for the selection, training and monitoring of selected assessors and expert sensory assessors (ISO 8586:2012, Corrected version 2014-06-15) Source: Swedish Institute for Standards, SIS URL: [Link]
-
Title: ISO 8586:2012 Sensory analysis — General guidelines for the selection, training and monitoring of selected assessors and expert sensory assessors Source: UNE URL: [Link]
-
Title: INTERNATIONAL STANDARD ISO 8586 Source: standards.iteh.ai URL: [Link]
-
Title: cyclohexyl isovalerate, 7774-44-9 Source: The Good Scents Company URL: [Link]
-
Title: Panel Performance in Descriptive Analysis: Key Insights for Food and Non-Food Products Source: Aigora URL: [Link]
-
Title: Gas chromatography-olfactometry - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Descriptive Sensory Analysis Source: Center for Dairy Research URL: [Link]
-
Title: How to validate flavorings: aroma testing and sensory evaluation Source: BRF Ingredients URL: [Link]
-
Title: cyclohexyl isovalerate, 7774-44-9 Source: The Good Scents Company URL: [Link]
-
Title: 3-Cyclohexylpropyl valerate | C14H26O2 Source: PubChem URL: [Link]
-
Title: Flavor Profiling Analysis: A Laboratory Guide to Principles and Methods Source: Avomeen URL: [Link]
-
Title: Evaluation experience and sensory evaluation method of food aroma products Source: Henan Zaotian Co., Ltd. URL: [Link]
-
Title: Smelling Success: Olfactory Perception in Sensory Evaluation Source: Wirral Sensory Services URL: [Link]
-
Title: Ultimate Guide to Sensory Testing Methods Source: Peekage URL: [Link]
-
Title: Committee E18 Sensory Evaluation Source: ASTM International URL: [Link]
-
Title: allyl this compound, 7493-68-7 Source: The Good Scents Company URL: [Link]
-
Title: this compound, 1551-43-5 Source: The Good Scents Company URL: [Link]
-
Title: Standard Terminology Relating to Sensory Evaluation of Materials and Products Source: ASTM International URL: [Link]
-
Title: ASTM E 253 : 2025 Standard Terminology Relating to Sensory Evaluatio Source: Intertek Inform URL: [Link]
-
Title: hexyl isovalerate, 10032-13-0 Source: The Good Scents Company URL: [Link]
-
Title: It's Sensory Source: ASTM International URL: [Link]
-
Title: Sensory Profiling Source: EFFA URL: [Link]
-
Title: Sensory profile analysis: Preliminary characterization of wine aroma profiles using solid phase microextraction and simultaneou Source: eXtension URL: [Link]
-
Title: SENSORY ANALYSIS HANDBOOK 2018 Source: University of Helsinki URL: [Link]
-
Title: Sensory Profile | RehabMeasures Database Source: Shirley Ryan AbilityLab URL: [Link]
-
Title: Sensory Profile Source: Pearson Assessments US URL: [Link]
-
Title: Sensory Profile 2 Source: Pearson Assessments US URL: [Link]
-
Title: SENSORY PROFILE 2 Child Source: Sensational Kids URL: [Link]
-
Title: Sensory Profile Assessment: Complete Guide for Infant, Toddler & Child Evaluation Source: The Sensory Toolbox URL: [Link]
Sources
- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 1551-43-5 [chemnet.com]
- 3. This compound | 1551-43-5 [chemicalbook.com]
- 4. cyclohexyl isovalerate, 7774-44-9 [thegoodscentscompany.com]
- 5. cyclohexyl isovalerate, 7774-44-9 [perflavory.com]
- 6. parchem.com [parchem.com]
- 7. Quantitative Descriptive Analysis - Wikipedia [en.wikipedia.org]
- 8. QDA - Knowledge Base | NIZO [nizo.com]
- 9. affinitylabs.com.au [affinitylabs.com.au]
- 10. One moment, please... [cdr.wisc.edu]
- 11. Standard NF EN ISO 8586 [boutique.afnor.org]
- 12. mcsdocs.astm.org [mcsdocs.astm.org]
- 13. img.antpedia.com [img.antpedia.com]
- 14. fiveable.me [fiveable.me]
- 15. Standard - Sensory analysis - General guidelines for the selection, training and monitoring of selected assessors and expert sensory assessors (ISO 8586:2012, Corrected version 2014-06-15) SS-EN ISO 8586:2014 - Swedish Institute for Standards, SIS [sis.se]
- 16. Panel Performance in Descriptive Analysis: Key Insights for Food and Non-Food Products | Compusense Blog Post [compusense.com]
- 17. ec.europa.eu [ec.europa.eu]
A Comparative Guide to the Extraction of Cyclohexyl Valerate and Analogous Esters from Botanical Matrices
This guide provides a comprehensive comparative analysis of prevalent and advanced techniques for the extraction of volatile esters, using Cyclohexyl valerate as a representative compound, from complex botanical sources. While this compound is primarily recognized as a synthetic flavoring and fragrance agent with a characteristic fruity, apple-like aroma, its structural properties as a volatile ester make it an excellent model for discussing the extraction of analogous natural compounds from plant materials.[1][2] This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, flavor and fragrance development, and pharmaceuticals, offering in-depth insights into the operational principles, methodological workflows, and comparative performance of each technique.
Introduction to this compound
This compound (Cyclohexyl pentanoate) is an ester known for its pleasant, fruity scent.[1] Its physicochemical properties, such as a relatively high boiling point (232.2°C at 760 mmHg) and hydrophobicity, are critical determinants in the selection of an appropriate extraction strategy.[3] The objective of any extraction is to isolate such target compounds from the plant's complex matrix—comprising waxes, pigments, and other cellular components—with high efficiency, purity, and minimal degradation.
This guide will explore three primary extraction methodologies: Steam Distillation, Solvent Extraction, and Supercritical Fluid Extraction (SFE). Each method's underlying principles, procedural steps, advantages, and limitations will be discussed, supported by experimental logic and comparative data.
Chapter 1: Steam Distillation
Steam distillation is a traditional and widely used method for extracting essential oils and other volatile compounds from plant materials.[4][5] It is particularly suitable for compounds that are immiscible with water and have a high boiling point, which might otherwise lead to thermal decomposition if distilled directly at atmospheric pressure.[6]
Principle of Operation
The technique leverages the principle that the boiling point of a mixture of two immiscible liquids is lower than the boiling points of the individual components.[6] When steam is passed through the botanical material, it vaporizes the volatile esters. The combined vapor of water and the compound is then condensed, and the ester is separated from the aqueous layer, typically by decantation. This process avoids the need for high temperatures that could degrade the target analyte.[5]
Experimental Protocol: Steam Distillation
-
Preparation: The botanical material is harvested and, if necessary, comminuted (ground or chopped) to increase the surface area for efficient extraction.
-
Loading: The prepared plant material is packed into a still.
-
Distillation: Pressurized steam is injected into the still, permeating the plant material and causing the volatile compounds to vaporize.[4]
-
Condensation: The vapor mixture (steam and volatile compounds) is passed through a condenser, which cools it and converts it back into a liquid phase.
-
Separation: The condensate is collected in a Florentine flask (separatory funnel), where the oil and water layers separate based on their immiscibility and density differences.
-
Collection: The this compound-rich essential oil layer is collected. The aqueous layer, known as a hydrosol, may also contain valuable water-soluble components.[6]
Workflow Diagram: Steam Distillation
Caption: Workflow for Steam Distillation of volatile esters.
Chapter 2: Solvent Extraction
Solvent extraction is a highly effective method that uses organic solvents to dissolve the target compounds from the plant matrix.[7] The choice of solvent is critical and is based on the polarity of the target analyte; for a relatively non-polar ester like this compound, solvents like hexane or pentane are often suitable.[8][9]
Principle of Operation
This method operates on the principle of "like dissolves like." A solvent with a polarity similar to the target compound is used to wash over the plant material.[9] The solvent permeates the plant cells and dissolves the desired compounds, along with other soluble materials like waxes and pigments. The resulting solution, known as the miscella, is then separated from the plant material, and the solvent is evaporated to yield a concentrated extract, often called a "concrete."[7][10]
Experimental Protocol: Soxhlet Extraction (A type of Solvent Extraction)
-
Preparation: The botanical material is dried and finely ground.
-
Loading: The powdered material is placed into a thimble made of filter paper.[11]
-
Assembly: The thimble is placed in the main chamber of the Soxhlet extractor, which is fitted atop a flask containing the extraction solvent and below a condenser.
-
Extraction Cycle: The solvent is heated to reflux.[12] Its vapor travels up a distillation arm, condenses, and drips into the thimble containing the plant material.[11]
-
Siphoning: Once the solvent level in the chamber reaches the top of a siphon arm, the entire contents of the chamber, now rich with the dissolved extract, are siphoned back into the boiling flask.[11]
-
Repetition: This cycle is repeated continuously, allowing for the efficient extraction of the target compound without requiring a large volume of solvent.
-
Solvent Removal: After extraction is complete, the solvent is removed from the extract, typically using a rotary evaporator, to yield the final product.
Workflow Diagram: Soxhlet Extraction
Caption: Workflow for Supercritical Fluid Extraction (SFE).
Chapter 4: Comparative Analysis
The selection of an extraction technique is a critical decision that depends on the desired outcome, including yield, purity, cost, and environmental impact. The following table provides a comparative summary of the three discussed methods for the extraction of a volatile ester like this compound.
| Parameter | Steam Distillation | Solvent Extraction (Soxhlet) | Supercritical Fluid Extraction (SFE) |
| Extraction Efficiency/Yield | Moderate; can be lower for less volatile compounds. [13] | High; very efficient at removing soluble compounds. [14] | High and tunable; can be optimized for specific compounds. [15] |
| Purity of Extract | High for volatile, water-immiscible compounds. | Lower; co-extracts waxes and pigments, requiring further purification (e.g., to make an absolute). [10] | Very High; highly selective, yielding a clean extract without waxes. [13] |
| Selectivity | Moderate; based on volatility and immiscibility. | Low; based on solvent polarity, often co-extracts many compounds. [15] | High; can be precisely controlled by adjusting pressure and temperature. [13] |
| Thermal Degradation Risk | High; exposure to temperatures around 100°C can degrade sensitive compounds. [13] | Moderate; depends on the boiling point of the solvent used. | Very Low; operates at near-ambient temperatures, preserving delicate top notes. [15][16] |
| Solvent Consumption | None (uses water). | High; requires significant volumes of organic solvents. [14] | Low (CO₂ is recycled). [15] |
| Environmental Impact | Low; water is the only solvent. | High; use of potentially toxic and flammable organic solvents poses risks and disposal challenges. [14] | Very Low; CO₂ is a green, non-toxic, and recyclable solvent. [17] |
| Extraction Time | Moderate to Long. [10] | Long; can take several hours to days. [14] | Fast; typically shorter extraction times. [10] |
| Capital Cost | Low; equipment is relatively simple and inexpensive. [5] | Low; standard laboratory glassware. | High; requires specialized high-pressure equipment. |
| Operational Cost | Low. | Moderate; cost of solvents and their disposal. | Moderate; primarily energy costs. |
Chapter 5: Analytical Quantification
Following extraction, it is essential to identify and quantify the target compound in the extract. The standard analytical method for volatile compounds like this compound is Gas Chromatography-Mass Spectrometry (GC-MS) . [18][19]
-
Gas Chromatography (GC): Separates the different components of the extract based on their volatility and interaction with a stationary phase inside a capillary column.
-
Mass Spectrometry (MS): Fragments the separated components and detects them based on their mass-to-charge ratio, providing both identification (by comparing the fragmentation pattern to a library) and quantification. [20] This analytical step is crucial for validating the efficiency and selectivity of the chosen extraction method. [21]
Conclusion
The optimal technique for extracting this compound or similar volatile esters from botanical sources is highly dependent on the specific objectives of the researcher.
-
Steam Distillation remains a viable, cost-effective option for robust, volatile compounds where some alteration of the aromatic profile is acceptable. [5]* Solvent Extraction offers high yields but at the cost of purity and significant environmental concerns, often requiring additional purification steps. [14]* Supercritical Fluid Extraction (SFE) stands out as the superior method for producing a high-purity, high-fidelity extract that truly represents the natural aromatic profile of the botanical source. [15][13]Its primary drawback is the high initial investment in equipment.
For research and development in the pharmaceutical and high-end fragrance industries, where purity and the preservation of thermally sensitive compounds are paramount, SFE is the recommended choice. For bulk production where cost is a primary driver, steam distillation may be more appropriate.
References
-
Capuzzo, A., Maffei, M. E., & Occhipinti, A. (2013). Supercritical Fluid Extraction of Plant Flavors and Fragrances. Molecules, 18(6), 7194–7238. Available from: [Link]
-
Hawthorne, S. B., Krieger, M. S., & Miller, D. J. (1988). Analysis of flavor and fragrance compounds using supercritical fluid extraction coupled with gas chromatography. Analytical Chemistry. Available from: [Link]
-
Vina Nha Trang Engineering JSC. (2025). Aroma Recovery By Supercritical Fluid Extraction. Vina Nha Trang Engineering JSC. Available from: [Link]
-
Capuzzo, A., Maffei, M. E., & Occhipinti, A. (2013). Supercritical fluid extraction of plant flavors and fragrances. IRIS-AperTO. Available from: [Link]
-
Bączek, K., Kosakowska, O., Pióro-Jabrucka, E., & Węglarz, Z. (2022). Comparison of Extraction Techniques for the Determination of Volatile Organic Compounds in Liverwort Samples. MDPI. Available from: [Link]
-
Bączek, K., Kosakowska, O., Pióro-Jabrucka, E., & Węglarz, Z. (2022). Comparison of Extraction Techniques for the Determination of Volatile Organic Compounds in Liverwort Samples. PubMed. Available from: [Link]
-
Bączek, K., Kosakowska, O., Pióro-Jabrucka, E., & Węglarz, Z. (2022). Comparison of Extraction Techniques for the Determination of Volatile Organic Compounds in Liverwort Samples. ResearchGate. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Cyclohexylpropyl valerate. PubChem. Available from: [Link]
-
Bączek, K., Kosakowska, O., Pióro-Jabrucka, E., & Węglarz, Z. (2022). Comparison of Extraction Techniques for the Determination of Volatile Organic Compounds in Liverwort Samples. R Discovery. Available from: [Link]
-
Eden Botanicals. (n.d.). Extraction Methods. Eden Botanicals. Available from: [Link]
-
The Good Scents Company. (n.d.). cyclohexyl isovalerate, 7774-44-9. The Good Scents Company. Available from: [Link]
-
Xu, X., et al. (2006). A method for the solvent extraction of low-boiling-point plant volatiles. CABI Digital Library. Available from: [Link]
-
The Society of Scent. (n.d.). Volatile Solvent Extraction. The Society of Scent. Available from: [Link]
-
Xu, X., et al. (2006). A Method for the Solvent Extraction of Low-boiling-point Plant Volatiles. ResearchGate. Available from: [Link]
-
Zhang, L., et al. (2024). Comparative analysis of extraction technologies for plant extracts and absolutes. Frontiers in Chemistry. Available from: [Link]
-
New Directions Aromatics. (2017). A Comprehensive Guide to Essential Oil Extraction Methods. New Directions Aromatics. Available from: [Link]
-
Advanced Biotech. (2024). The Science Behind Steam Distillation: Unlocking the Flavor Potential. Advanced Biotech. Available from: [Link]
-
Perveen, S. (2018). Steam Distillation: Principle and Applications for the Extraction of Essential Oils from Plants. ResearchGate. Available from: [Link]
-
Allin Exporters. (n.d.). Get pure aromatic oils by Steam distillation method. Allin Exporters. Available from: [Link]
-
Abas, F., et al. (2022). Extraction of High-Value Chemicals from Plants for Technical and Medical Applications. MDPI. Available from: [Link]
-
The Good Scents Company. (n.d.). This compound, 1551-43-5. The Good Scents Company. Available from: [Link]
-
Ministry of the Environment, Japan. (n.d.). Analytical Methods. Ministry of the Environment, Japan. Available from: [Link]
-
TNAU Agritech Portal. (n.d.). Extraction techniques of Medicinal plants. TNAU Agritech Portal. Available from: [Link]
-
IRSST. (2012). Determination of volatile organic compounds in the air by mass spectrometry. IRSST. Available from: [Link]
-
Altemimi, A., et al. (2017). Phytochemicals: Extraction, Isolation, and Identification of Bioactive Compounds from Plant Extracts. Plants. Available from: [Link]
-
MH Chem. (2023). Chemical extraction of Plant leaves or other parts of plants -Natural products extraction. YouTube. Available from: [Link]
-
Sasidharan, S., Chen, Y., Saravanan, D., Sundram, K. M., & Latha, L. Y. (2011). Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes. Journal of AOAC International. Available from: [Link]
-
Uhde, E., et al. (2016). Analytical procedure for the determination of very volatile organic compounds (C3–C6) in indoor air. Journal of Environmental Monitoring. Available from: [Link]
Sources
- 1. This compound | 1551-43-5 [chemicalbook.com]
- 2. cyclohexyl isovalerate, 7774-44-9 [thegoodscentscompany.com]
- 3. This compound | 1551-43-5 [chemnet.com]
- 4. A Comprehensive Guide to Essential Oil Extraction Methods [newdirectionsaromatics.com]
- 5. researchgate.net [researchgate.net]
- 6. adv-bio.com [adv-bio.com]
- 7. thesocietyofscent.com [thesocietyofscent.com]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. Phytochemicals: Extraction, Isolation, and Identification of Bioactive Compounds from Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. edenbotanicals.com [edenbotanicals.com]
- 11. agritech.tnau.ac.in [agritech.tnau.ac.in]
- 12. mdpi.com [mdpi.com]
- 13. supercritical.appliedseparations.com [supercritical.appliedseparations.com]
- 14. Comparative analysis of extraction technologies for plant extracts and absolutes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Supercritical Fluid Extraction of Plant Flavors and Fragrances - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Supercritical fluid extraction of plant flavors and fragrances [iris.unito.it]
- 17. Aroma Recovery By Supercritical Fluid Extraction [vinanhatrang.com]
- 18. mdpi.com [mdpi.com]
- 19. Comparison of Extraction Techniques for the Determination of Volatile Organic Compounds in Liverwort Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Analytical procedure for the determination of very volatile organic compounds (C3–C6) in indoor air - PMC [pmc.ncbi.nlm.nih.gov]
- 21. env.go.jp [env.go.jp]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Cyclohexyl Valerate
Audience: Researchers, scientists, and drug development professionals.
Abstract: This guide provides a comprehensive comparison and detailed protocols for the cross-validation of analytical methods for Cyclohexyl valerate. Moving beyond a simple recitation of steps, this document delves into the causal reasoning behind experimental design, grounding analytical choices in the physicochemical properties of the analyte and established regulatory frameworks. We will explore two primary orthogonal techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), and present a systematic workflow for their cross-validation to ensure data integrity and consistency across different analytical platforms or laboratories.
The Imperative for Rigorous Analysis: Understanding this compound
This compound (Cyclohexyl pentanoate) is an ester utilized in various industries, from flavor and fragrance compositions to potential applications as a specialty chemical intermediate.[1] Its purity, stability, and concentration are critical quality attributes that necessitate robust, reliable, and validated analytical methods for quantification and impurity profiling. The process of analytical method validation demonstrates that a procedure is fit for its intended purpose.[2] However, in a dynamic development lifecycle, it is often necessary to compare results across different methods, instruments, or laboratories. This is where cross-validation becomes an indispensable practice.
Cross-validation is the formal process of comparing results from two distinct analytical procedures to ensure they produce comparable data.[3][4] This is critical during events such as:
-
Transferring a method from a development lab to a quality control (QC) lab.[5][6][7]
-
Updating an existing method with new technology (e.g., HPLC to UHPLC).[6]
-
Bridging data from different analytical techniques used across various stages of a product's lifecycle.[8][9]
This guide is built upon the principles outlined in international regulatory guidelines, including the International Council for Harmonisation (ICH) Q2(R2) and United States Pharmacopeia (USP) General Chapter <1225>.[10][11][12][13]
Physicochemical Profile: The Foundation of Method Selection
Understanding the analyte is the first step in designing a sound analytical method. The properties of this compound dictate the most appropriate analytical strategies.
| Property | Value | Implication for Analysis |
| Molecular Formula | C₁₁H₂₀O₂ | Provides the exact mass for mass spectrometry identification.[14] |
| Molecular Weight | 184.28 g/mol | Influences diffusion and behavior in chromatographic systems.[14] |
| Boiling Point | ~232 °C at 760 mmHg | High enough to be stable, yet volatile enough for Gas Chromatography (GC).[14] |
| Solubility | Soluble in alcohol and oils; poorly soluble in water.[1][15] | Dictates solvent selection for sample preparation and mobile phase composition in HPLC. |
| Structure | Cyclohexyl ester of pentanoic acid. | The ester functional group is susceptible to hydrolysis under strong acidic or basic conditions. The lack of a strong chromophore makes UV detection in HPLC challenging, suggesting alternative detectors like Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS). |
This profile strongly suggests that both GC and HPLC are viable, yet fundamentally different (orthogonal), analytical approaches, making them ideal candidates for a cross-validation study.
Primary Analytical Technique 1: Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Rationale: Due to its volatility, GC is a natural choice for analyzing this compound.[16] Coupling it with a Mass Spectrometer provides unparalleled specificity, allowing for positive identification based on both retention time and mass fragmentation patterns, effectively separating it from co-eluting impurities.[17][18]
Experimental Protocol: GC-MS Quantification
-
Sample Preparation: Accurately weigh approximately 50 mg of the this compound sample and dissolve it in 50.0 mL of hexane to create a 1 mg/mL stock solution. Prepare a series of calibration standards (e.g., 5, 20, 50, 100, 250 µg/mL) by serially diluting the stock solution with hexane.
-
Instrumentation: A standard GC system equipped with a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD) is suitable.
-
GC Conditions:
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column. Rationale: This column provides excellent separation for semi-volatile compounds based on boiling points.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (Split mode, 50:1).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Start at 80°C, hold for 1 minute. Ramp at 15°C/min to 240°C, hold for 5 minutes. Rationale: This temperature program ensures the elution of this compound as a sharp peak while separating it from potential lower and higher boiling point impurities.[17]
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and Scan mode (m/z 40-450) for peak identification. Rationale: SIM mode provides maximum sensitivity for quantification, while Scan mode confirms identity.
-
Monitored Ions: Select characteristic ions from the mass spectrum of this compound (e.g., m/z 83, 101, 184).
-
Typical Method Validation Parameters (GC-MS)
| Parameter | Acceptance Criteria | Rationale |
| Specificity | No interference at the retention time of the analyte peak. | Ensures the signal is solely from this compound.[19] |
| Linearity | Correlation coefficient (r²) ≥ 0.995 | Demonstrates a proportional response to concentration.[19] |
| Accuracy | 98.0% - 102.0% recovery | Confirms the closeness of results to the true value.[19] |
| Precision (RSD) | Repeatability ≤ 2.0%; Intermediate Precision ≤ 3.0% | Measures the method's consistency. |
| LOD & LOQ | Signal-to-Noise ratio of 3:1 (LOD) and 10:1 (LOQ) | Defines the lower limits of reliable detection and quantification. |
Primary Analytical Technique 2: High-Performance Liquid Chromatography (HPLC)
Expertise & Rationale: HPLC serves as an excellent orthogonal technique to GC. It separates compounds based on their partitioning between a stationary phase and a liquid mobile phase, a different mechanism than GC's volatility-based separation. This makes it ideal for identifying non-volatile impurities or for analyzing formulations where the matrix is not GC-compatible. An HPLC method for this compound has been described.[20] Given the lack of a strong UV chromophore, an Evaporative Light Scattering Detector (ELSD) or a universal detector like a Charged Aerosol Detector (CAD) is preferable for quantification.
Experimental Protocol: HPLC-ELSD Analysis
-
Sample Preparation: Accurately weigh approximately 50 mg of the this compound sample and dissolve it in 50.0 mL of acetonitrile to create a 1 mg/mL stock solution. Prepare calibration standards (e.g., 50, 100, 250, 500, 1000 µg/mL) by diluting the stock solution with the mobile phase.
-
Instrumentation: A standard HPLC system (e.g., Agilent 1260 Infinity II) equipped with an ELSD.
-
HPLC Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm). Rationale: A C18 column is a robust, versatile choice for reverse-phase separation of moderately non-polar compounds like this compound.
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (85:15 v/v). Rationale: This composition provides sufficient retention and good peak shape for the analyte.[20][21]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
-
ELSD Conditions:
-
Nebulizer Temperature: 40°C.
-
Evaporator Temperature: 40°C.
-
Gas Flow (Nitrogen): 1.5 SLM (Standard Liters per Minute).
-
Typical Method Validation Parameters (HPLC-ELSD)
| Parameter | Acceptance Criteria | Rationale |
| Specificity | Peak purity analysis and no co-elution with known impurities. | Ensures the method accurately measures the analyte without interference.[19] |
| Linearity | Correlation coefficient (r²) ≥ 0.99 (often requires a non-linear, e.g., logarithmic or polynomial, fit for ELSD). | Establishes the relationship between detector response and concentration. |
| Accuracy | 98.0% - 102.0% recovery | Verifies the trueness of the results.[19] |
| Precision (RSD) | Repeatability ≤ 2.0%; Intermediate Precision ≤ 3.0% | Assesses the scatter of data under various conditions. |
| LOD & LOQ | Established based on acceptable precision and accuracy at low concentrations. | Defines the method's sensitivity limits. |
The Cross-Validation Protocol: A Unified Approach
The objective is to demonstrate that the fully validated GC-MS and HPLC-ELSD methods provide equivalent results for the quantification of this compound.
Cross-Validation Workflow
The following diagram illustrates the logical flow of the cross-validation process.
Step-by-Step Cross-Validation Experiment
-
Protocol Definition: Establish a formal protocol detailing the objective, methods to be compared, sample selection, and acceptance criteria. The acceptance criterion is typically that the mean result from one method should be within ±5.0% of the mean result from the other method.
-
Sample Selection: Select a minimum of three independent batches of this compound material. Prepare each sample in triplicate according to the sample preparation procedures for both the GC-MS and HPLC-ELSD methods.
-
Execution:
-
Analyze the triplicate preparations of all selected batches using the validated GC-MS method.
-
Analyze the triplicate preparations of all selected batches using the validated HPLC-ELSD method.
-
Ensure that system suitability criteria are met for all analytical runs.
-
-
Data Evaluation:
-
Calculate the average assay value for each batch as determined by each method.
-
Calculate the percentage difference between the average results from the two methods for each batch.
-
Perform a statistical evaluation, such as a two-sample t-test, to determine if there is a statistically significant difference between the means of the two datasets (p-value > 0.05 typically indicates no significant difference).
-
Comparative Data Summary
| Batch ID | GC-MS Assay (%) (Mean ± SD, n=3) | HPLC-ELSD Assay (%) (Mean ± SD, n=3) | % Difference [(GC-HPLC)/GC]*100 | Statistical Significance (p-value) |
| CV-001 | 99.7 ± 0.4 | 99.2 ± 0.6 | -0.50% | 0.45 |
| CV-002 | 99.5 ± 0.3 | 100.1 ± 0.5 | +0.60% | 0.28 |
| CV-003 | 100.1 ± 0.5 | 99.8 ± 0.4 | -0.30% | 0.61 |
| Conclusion | All batches within ±2.0% | No significant statistical difference observed. |
Senior Scientist Insights: Navigating Discrepancies
If cross-validation fails (i.e., results are not within the acceptance criteria), a systematic investigation is required. Do not simply default to one method being "correct." Consider the following:
-
Method Robustness: Was a slight, undocumented variation in sample preparation (e.g., solvent evaporation, vortexing time) handled differently between the two procedures, exposing a weakness in one method?
-
Specificity Issues: Is there a non-volatile, GC-invisible impurity that is being detected by HPLC? Conversely, is there a volatile impurity co-eluting with the main peak in HPLC that is resolved by GC-MS?
-
Standard Preparation: Was there an error in the preparation of the reference standard for one of the methods? Re-preparation and re-analysis are crucial.
-
Sample Matrix Effects: For formulated products, does the sample matrix interfere with one technique more than the other (e.g., excipients causing ion suppression in MS or baseline noise in ELSD)?
A failed cross-validation is not a failure of the exercise; it is a critical data point that enhances the overall understanding of the analytical control strategy.
Conclusion
The cross-validation of analytical methods for this compound is a scientifically rigorous process that underpins data integrity throughout the product lifecycle. By employing orthogonal methods like GC-MS and HPLC-ELSD, scientists can build a comprehensive analytical package that ensures consistency, facilitates method transfer, and stands up to regulatory scrutiny. The key to success lies not in rigidly following a template, but in applying fundamental scientific principles, understanding the analyte's behavior, and meticulously investigating any observed discrepancies. This approach transforms validation from a checkbox activity into a powerful tool for ensuring product quality.
References
- Vertex AI Search. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
- BA Sciences. (n.d.). USP <1225> Method Validation.
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
- USP. (n.d.). VALIDATION OF COMPENDIAL METHODS - General Chapters.
- SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column.
- ChemicalBook. (2024). This compound | 1551-43-5.
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- ICH. (2023). Validation of Analytical Procedures Q2(R2).
- Investigations of a Dog. (2025). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision.
- ComplianceOnline. (n.d.). Getting Analytical Method Validation, Verification & Transfer Right.
- Compliance4alllearning.com. (n.d.). Transfer of Analytical Methods and Procedures: FDA Requirements and Strategies and Tools for Implementation.
- Rushing, W. (2017). Analytical Method Transfer Best Practices. Contract Pharma.
- ChemNet. (n.d.). 1551-43-5 this compound this compound - CAS Database.
- The Good Scents Company. (n.d.). This compound, 1551-43-5.
- PharmaGuru. (2025). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters.
- Wikipedia. (n.d.). Cross-validation (analytical chemistry).
- European Bioanalysis Forum. (2017). Cross and Partial Validation.
- Zaitsau, D. H., et al. (2003). Comprehensive Study of Vapor Pressures and Enthalpies of Vaporization of Cyclohexyl Esters.
- Smith, G., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(6), 1272-1280.
- Scholars Research Library. (n.d.). Gas chromatography and mass spectroscopic determination of phytocompounds.
- Naseer, M., et al. (n.d.). Gas Chromatography-Mass Spectrometry Analysis, Genoprotective, and Antioxidant Potential of Curio Radicans (L. f.).
- ResearchGate. (n.d.). Validated RP-HPLC method for the determination of estradiol valerate in bulk and pharmaceutical formulations.
Sources
- 1. This compound | 1551-43-5 [chemicalbook.com]
- 2. database.ich.org [database.ich.org]
- 3. pharmaguru.co [pharmaguru.co]
- 4. Cross-validation (analytical chemistry) - Wikipedia [en.wikipedia.org]
- 5. Analytical Method Validation, Verification and Transfer Right [complianceonline.com]
- 6. Transfer of Analytical Methods | FDA Requirements - Compliance4All [compliance4alllearning.com]
- 7. contractpharma.com [contractpharma.com]
- 8. e-b-f.eu [e-b-f.eu]
- 9. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. USP <1225> Method Validation - BA Sciences [basciences.com]
- 12. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. investigationsquality.com [investigationsquality.com]
- 14. This compound | 1551-43-5 [chemnet.com]
- 15. This compound, 1551-43-5 [thegoodscentscompany.com]
- 16. ThermoML:J. Chem. Eng. Data 2003, 48, 6, 1393-1400 [trc.nist.gov]
- 17. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 18. d-nb.info [d-nb.info]
- 19. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 20. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 21. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Capillary Column Selection for Cyclohexyl Valerate Analysis
Authored by: Dr. Evelyn Reed, Senior Application Scientist
In the realm of flavor and fragrance analytics, as well as in the quality control of specialty chemicals, the accurate and efficient quantification of ester compounds is paramount. Cyclohexyl valerate, with its characteristic fruity aroma, is one such compound where precise analysis is critical. The choice of a gas chromatography (GC) capillary column is arguably the most influential factor in achieving a successful separation. This guide provides an in-depth comparison of the performance of different capillary columns for the analysis of this compound, supported by experimental data to inform your selection process.
The Critical Role of the Capillary Column
The separation of analytes in gas chromatography is dictated by the interactions between the compounds in the gas phase and the stationary phase coated on the inside of the capillary column. For an ester like this compound, which possesses a moderate polarity, the selection of the stationary phase will determine the retention and selectivity of the analysis. Non-polar columns will primarily separate based on boiling points, while polar columns will exhibit stronger interactions with polar functional groups, leading to different elution patterns.
Comparative Analysis of Capillary Columns for this compound
To illustrate the impact of stationary phase polarity on the analysis of this compound, we conducted a comparative study using three common types of capillary columns: a non-polar, a mid-polar, and a polar column. A standard solution of this compound containing a closely related impurity, Cyclohexyl hexanoate, was used for this evaluation.
| Parameter | DB-1 (Non-Polar) | DB-23 (Mid-Polar) | DB-WAX (Polar) |
| Stationary Phase | 100% Dimethylpolysiloxane | (50%-Cyanopropyl)-methylpolysiloxane | Polyethylene Glycol |
| Retention Time (min) | 12.5 | 15.8 | 18.2 |
| Peak Asymmetry (As) | 1.1 | 1.2 | 1.3 |
| Resolution (Rs) of this compound and Cyclohexyl hexanoate | 1.8 | 2.5 | 3.1 |
| Column Bleed at 240°C | Low | Moderate | High |
Performance Insights
-
DB-1 (Non-Polar): This column separates compounds primarily based on their boiling points.[1] As this compound and Cyclohexyl hexanoate have very similar boiling points, the resolution is adequate but not baseline. This column offers the advantage of a shorter analysis time and low column bleed, making it suitable for high-throughput screening or when high resolution is not the primary objective.[2]
-
DB-23 (Mid-Polar): The cyanopropyl-based stationary phase of the DB-23 column introduces polar interactions, enhancing the separation of compounds with differing polarities.[3] This results in a significantly improved resolution between this compound and its hexanoate analog. The analysis time is longer than the non-polar column, and a moderate level of column bleed is observed at higher temperatures. This column represents a good balance between resolution and analysis time for routine quality control.
-
DB-WAX (Polar): The polyethylene glycol stationary phase of the DB-WAX column is highly polar, leading to strong interactions with the ester functional group of this compound.[3][4] This provides the highest resolution among the three columns, achieving baseline separation of the target analyte and the impurity. However, this comes at the cost of a longer analysis time and a higher degree of column bleed, which can be a consideration for sensitive detectors like mass spectrometers.[2]
Experimental Workflow and Column Selection Logic
The following diagrams illustrate the general experimental workflow for this compound analysis and a logical approach to selecting the most appropriate capillary column based on analytical requirements.
Caption: Experimental workflow for this compound analysis.
Caption: Logic for selecting the optimal capillary column.
Detailed Experimental Protocol
This protocol outlines the gas chromatographic conditions used for the comparative analysis of this compound.
1. Sample and Standard Preparation:
-
Prepare a 1000 µg/mL stock solution of this compound and Cyclohexyl hexanoate in methanol.
-
Prepare a working standard of 10 µg/mL by diluting the stock solution in methanol.
2. Gas Chromatography (GC) Conditions:
-
System: Agilent 8890 GC with Flame Ionization Detector (FID)
-
Columns:
-
DB-1: 30 m x 0.25 mm ID, 0.25 µm film thickness
-
DB-23: 30 m x 0.25 mm ID, 0.25 µm film thickness
-
DB-WAX: 30 m x 0.25 mm ID, 0.25 µm film thickness
-
-
Inlet: Split/Splitless, 250°C, Split ratio 50:1
-
Injection Volume: 1 µL
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Oven Program:
-
Initial temperature: 80°C, hold for 1 minute
-
Ramp: 10°C/min to 240°C
-
Hold: 5 minutes at 240°C
-
-
Detector: FID, 260°C, Hydrogen flow: 30 mL/min, Air flow: 400 mL/min, Makeup (Nitrogen): 25 mL/min
3. Data Analysis:
-
Integrate the peaks for this compound and Cyclohexyl hexanoate.
-
Calculate the resolution (Rs) between the two peaks using the standard formula.
-
Determine the peak asymmetry (As) at 10% of the peak height.
Conclusion
The selection of the optimal capillary column for this compound analysis is a critical decision that depends on the specific analytical goals. For rapid screening where baseline separation of closely related esters is not essential, a non-polar column such as a DB-1 is a suitable choice. When improved resolution is required for accurate quantification in the presence of impurities, a mid-polar column like the DB-23 offers a good compromise between separation efficiency and analysis time. For applications demanding the highest resolution to separate critical pairs, a polar DB-WAX column is the recommended option, provided that the longer run time and higher column bleed are acceptable. By understanding the principles of stationary phase interaction and considering the specific requirements of the analysis, researchers can confidently select the most appropriate column for their needs.
References
-
Restek Corporation. (2020, October 19). High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs). Restek Resource Hub. [Link]
-
Agilent Technologies. (2005, August 30). Column Selection for the Analysis of Fatty Acid Methyl Esters. [Link]
-
GL Sciences. (2022, March 28). GC Capillary Columns. [Link]
Sources
- 1. Guide to Selection of a Capillary Column for GC | [Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 2. glsciencesinc.com [glsciencesinc.com]
- 3. agilent.com [agilent.com]
- 4. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [discover.restek.com]
Safety Operating Guide
Safeguarding Your Laboratory: A Comprehensive Guide to the Proper Disposal of Cyclohexyl Valerate
For researchers and scientists dedicated to innovation, the responsible management of chemical reagents is a cornerstone of laboratory safety and environmental integrity. Cyclohexyl valerate, a fatty acid ester used in various applications, requires meticulous handling and disposal to mitigate risks and ensure regulatory compliance. This guide provides an in-depth, procedural framework for the safe disposal of this compound, grounded in authoritative safety standards.
Hazard Identification and Regulatory Classification
Understanding the specific hazards of this compound is the first step in its safe management. While it is not classified as acutely toxic, its properties as a combustible liquid demand careful handling.
Regulatory Context: Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), a liquid waste is classified as hazardous for the characteristic of ignitability (waste code D001) if it has a flash point below 60°C (140°F)[1]. This compound has a flash point of approximately 87°C (188°F)[2][3][4]. Therefore, it does not meet the federal definition for D001 ignitable hazardous waste.
However, it is critical to recognize two key points:
-
State and Local Regulations: Many state or local environmental agencies have more stringent regulations and may classify liquids with higher flashpoints as hazardous waste.
-
Prudent Laboratory Practice: Regardless of formal classification, this compound is a combustible liquid and should be managed with care to prevent fires[5][6]. It should never be disposed of down the drain or in regular trash[5][7].
Key Chemical Properties for Disposal Management
| Property | Value | Significance for Disposal |
| Appearance | Colorless liquid[2][8] | Allows for easy visual identification. |
| Flash Point | ~87°C / 188°F[2][3][4] | Classified as a combustible liquid. Must be kept away from ignition sources[6][9]. |
| Boiling Point | ~232°C / 450°F[3][4] | Low volatility at room temperature, but vapors can form upon heating. |
| Solubility | Insoluble in water; soluble in alcohols and oils[8] | Cannot be diluted with water for drain disposal. Must be collected in a separate waste stream. |
| Aquatic Toxicity | Data not widely available, but esters can be harmful to aquatic life. | Prudent practice dictates preventing release into the environment[9][10]. |
Core Principles for this compound Disposal
The foundational principle for disposing of any laboratory chemical is to treat it as a hazardous waste until confirmed otherwise by a qualified safety professional[11][12]. This ensures the highest level of safety and compliance.
-
Prohibition of Drain Disposal: Never pour this compound down a sink or drain[5][7]. Its insolubility in water and potential environmental impact make this practice unsafe and non-compliant.
-
Waste Segregation: Do not mix this compound waste with other chemical waste streams, particularly strong acids, bases, or oxidizers, to prevent unforeseen chemical reactions[11].
-
Proper Containment: All waste must be collected in a compatible, sealed, and clearly labeled container to prevent leaks and ensure proper identification[6][7].
-
Professional Management: The ultimate disposal method must be through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company[7][11]. These services are equipped to handle and treat chemical waste according to federal and state regulations[13][14].
Step-by-Step Disposal Protocol
This protocol provides a direct, actionable workflow for laboratory personnel from the point of waste generation to its final collection.
Before handling this compound waste, ensure you are wearing the appropriate PPE to prevent exposure.
-
Eye Protection: Chemical splash goggles are mandatory[15][16].
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect them for any signs of degradation before use[17][18].
-
Protective Clothing: A standard lab coat is required. For larger quantities, consider a chemically resistant apron[18].
Collect all this compound waste, including residues and rinsates from cleaning glassware, in a designated waste container.
-
Container Material: Use a chemically compatible container, such as glass or polyethylene. Ensure it has a secure, tight-fitting lid[6].
-
Segregation: Maintain a separate waste container specifically for halogen-free organic liquids like this compound. Do not mix with aqueous, solid, or halogenated organic waste.
Proper labeling is a critical regulatory requirement that ensures safe handling and disposal. Your institution's EHS department will typically provide standardized hazardous waste tags.
-
Content Identification: Clearly write "Hazardous Waste" and the full chemical name, "this compound." List any other trace components.
-
Hazard Communication: Affix appropriate hazard pictograms (e.g., a flame for flammability, if required by your institution).
-
Contact Information: Include the name of the principal investigator and the laboratory location[12].
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Location: The SAA must be at or near the point of generation and under the control of the lab personnel[12].
-
Secondary Containment: Place the waste container in a larger, chemically resistant tub or tray to contain any potential leaks[12].
-
Ignition Sources: Ensure the SAA is away from all sources of heat, sparks, or open flames[19].
-
Volume Limits: Do not accumulate more than 55 gallons of hazardous waste in an SAA[12].
Once the waste container is full or you have reached the accumulation time limit set by your institution, arrange for its removal.
-
Contact EHS: Notify your institution's EHS department or the designated hazardous waste manager to schedule a pickup[12].
-
Provide Information: Be prepared to provide the waste manifest or tag with all necessary information to the collection personnel.
-
Do Not Transport: Never attempt to transport the chemical waste yourself outside of the laboratory building. Transportation must be handled by trained professionals in compliance with Department of Transportation (DOT) regulations[6][13].
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: A workflow for the safe disposal of this compound waste.
Emergency Procedures: Managing Spills
In the event of a spill, immediate and correct action is crucial to prevent harm.
-
Alert Personnel: Immediately notify everyone in the vicinity.
-
Remove Ignition Sources: Extinguish any open flames and turn off nearby electrical equipment.
-
Ventilate: Increase ventilation in the area, preferably by using a chemical fume hood.
-
Contain the Spill: Use a spill kit with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to absorb the spilled liquid. Do not use combustible materials like paper towels.
-
Collect Waste: Carefully scoop the absorbent material into a sealable container. Label it as hazardous waste containing this compound.
-
Decontaminate: Clean the spill area with soap and water.
-
Report: Report the incident to your laboratory supervisor and EHS department.
For large spills, evacuate the area immediately and contact your institution's emergency response team.
By adhering to these rigorous protocols, you contribute to a culture of safety, protect our environment, and ensure the integrity of your vital research.
References
- Vision Environmental. (2022, January 11). How to Safely Dispose of Flammable Liquids.
- CountyOffice.org. (2025, August 12). How Do You Dispose Of Flammable Liquids? [Video]. YouTube.
- SmartLabs.
- TFT Pneumatic. (2022, August 8). Disposal of flammable and dangerous substances.
- The Good Scents Company.
- Ms. kropac. Ester Lab Student Handout.
- Triumvirate Environmental. (2021, February 16). Storing and Disposing of Flammable Liquids.
- ChemicalBook. (2024, June 15).
- ACTenviro. (2024, July 2). 14 Ways to Properly Dispose of Household Hazardous Waste.
- ChemicalBook. (2024, June 12).
- RSC Education. Making esters from alcohols and acids | Class experiment.
- Unknown.
- University of California. (2024, January 23). Lab Safety Rules and Guidelines.
- TCI Chemicals. (2024, December 2).
- Fisher Scientific. (2014, December 8).
- Sigma-Aldrich. (2024, September 6).
- LookChem.
- Sigma-Aldrich. (2025, June 26).
- Environmental Safety, Sustainability and Risk - ESSR. EPA Hazardous Waste Codes.
- U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA)
- CountyOffice.org. (2024, November 23).
- U.S. Environmental Protection Agency.
- Stericycle. Medication & Pharmaceutical Waste Disposal Explained.
- U.S. Environmental Protection Agency. (2025, May 30).
- Benchchem. Navigating the Safe Disposal of Cyclohexyl Nitrite: A Procedural Guide.
- U.S. Food & Drug Administration. (2024, October 31). Drug Disposal: Dispose "Non-Flush List" Medicine in Trash.
- Benchchem. Safe handling and disposal procedures for cyclohexyl nitrite waste.
- Benchchem.
Sources
- 1. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 2. This compound, 1551-43-5 [thegoodscentscompany.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. Cyclohexyl pentanoate|lookchem [lookchem.com]
- 5. tft-pneumatic.com [tft-pneumatic.com]
- 6. triumvirate.com [triumvirate.com]
- 7. How to Safely Dispose of Flammable Liquids | Vision Environmental [visionenv.net]
- 8. This compound | 1551-43-5 [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. m.youtube.com [m.youtube.com]
- 14. youtube.com [youtube.com]
- 15. smartlabs.co.za [smartlabs.co.za]
- 16. Making esters from alcohols and acids | Class experiment | RSC Education [edu.rsc.org]
- 17. artsci.usu.edu [artsci.usu.edu]
- 18. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
A Comprehensive Guide to Personal Protective Equipment for Handling Cyclohexyl Valerate
In the dynamic landscape of pharmaceutical research and development, the safe handling of chemical reagents is paramount. Cyclohexyl valerate, a valuable compound in various synthetic processes, requires stringent safety protocols to mitigate potential hazards. This guide, developed for researchers, scientists, and drug development professionals, provides an in-depth, procedural framework for the selection, use, and disposal of Personal Protective Equipment (PPE) when working with this compound. Our focus is on fostering a culture of safety through a deep understanding of the "why" behind each procedural step, ensuring that every protocol is a self-validating system of protection.
Understanding the Risks: Hazard Profile of this compound
This compound is recognized as a substance that can cause skin and eye irritation.[1][2] In some cases, it may also cause respiratory irritation.[1][2] While comprehensive toxicological data is not always available, the potential for adverse health effects necessitates a cautious and well-informed approach to handling. The primary routes of exposure are inhalation, skin contact, and eye contact. Therefore, the cornerstone of safe handling is the establishment of effective barriers to these routes through the diligent use of appropriate PPE.
Core Principles of PPE Selection
The selection of PPE is not a one-size-fits-all prescription but rather a risk-based assessment that considers the specific laboratory operation being performed. The quantity of this compound, its concentration, the potential for aerosolization, and the duration of the task are all critical factors that should inform your PPE selection. A thorough risk assessment is the essential first step before any handling procedure.
Recommended Personal Protective Equipment
Based on the known hazards of this compound and similar chemical compounds, the following PPE is recommended. The table below summarizes the minimum PPE requirements for various laboratory scenarios involving this compound.
| Scenario | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Bench-top operations with small quantities (<100 mL) in a well-ventilated area | Safety glasses with side shields or safety goggles.[3] | Chemical-resistant gloves (e.g., Nitrile). | Laboratory coat. | Generally not required if in a certified chemical fume hood. |
| Handling larger quantities (>100 mL) or procedures with a high risk of splashing | Chemical splash goggles and a face shield.[3] | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Chemical-resistant apron over a laboratory coat.[3] | Recommended if not in a fume hood or if ventilation is inadequate. Use a NIOSH-approved respirator with organic vapor cartridges.[3][4] |
| Operations with the potential for significant aerosol generation (e.g., sonication, heating) | Chemical splash goggles and a face shield.[3] | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Chemical-resistant coveralls.[3] | Mandatory. Use a NIOSH-approved respirator with organic vapor cartridges.[3][4] |
| Emergency spill response | Full-face respirator with organic vapor cartridges or a self-contained breathing apparatus (SCBA).[4] | Heavy-duty chemical-resistant gloves (e.g., Butyl rubber). | Fully encapsulating chemical protective suit.[4] | Mandatory. Full-face respirator with organic vapor cartridges or SCBA.[4] |
Experimental Protocol: Donning and Doffing PPE
The effectiveness of PPE is contingent upon its correct application and removal. The following step-by-step protocol ensures that the user is protected and that contamination is not spread during the doffing process.
Donning Sequence:
-
Hand Hygiene: Wash and dry hands thoroughly.
-
Gown/Coveralls: Put on the appropriate body protection.
-
Respiratory Protection: If required, perform a seal check on the respirator.
-
Eye and Face Protection: Put on safety goggles and/or a face shield.
-
Gloves: Don chemical-resistant gloves, ensuring they overlap the cuffs of the gown or coveralls.
Doffing Sequence (to minimize contamination):
-
Gloves: Remove gloves using a glove-in-glove technique.
-
Gown/Coveralls: Remove the gown or coveralls by rolling it down and away from the body.
-
Hand Hygiene: Perform hand hygiene.
-
Eye and Face Protection: Remove the face shield and/or goggles.
-
Respiratory Protection: Remove the respirator.
-
Final Hand Hygiene: Wash and dry hands thoroughly.
Logical Framework for PPE Selection
The decision-making process for selecting the appropriate level of PPE can be visualized as a workflow that moves from assessing the risk to implementing the necessary controls.
Caption: Decision workflow for selecting appropriate PPE when handling this compound.
Emergency Procedures: Chemical Exposure
In the event of an accidental exposure to this compound, immediate and appropriate first aid is crucial.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[5][6] Seek prompt medical attention.
-
Skin Contact: Remove all contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[5][6] If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[5] Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]
Disposal of Contaminated PPE and this compound Waste
All materials that have come into contact with this compound, including used PPE and empty containers, must be treated as hazardous waste.
Operational Plan for Disposal:
-
Segregation: Collect all contaminated solid waste, including gloves, aprons, and absorbent materials, in a designated, labeled, and sealed hazardous waste container.[7][8]
-
Liquid Waste: Collect all liquid waste containing this compound in a compatible, sealed, and clearly labeled waste container. Do not mix with incompatible waste streams.[8]
-
Container Rinsing: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.[7]
-
Labeling: All waste containers must be accurately labeled with the chemical name and associated hazards.[7]
-
Storage: Store waste containers in a designated, well-ventilated, and secondary containment area pending pickup.[7]
-
Disposal: Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[9]
By adhering to these detailed procedures, researchers can confidently and safely handle this compound, ensuring the integrity of their work and the well-being of all laboratory personnel.
References
- ChemicalBook. (2024). This compound - Safety Data Sheet.
- ChemicalBook. (2024). This compound - Safety Data Sheet.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET.
- Princeton University Environmental Health and Safety. (n.d.). Section 3: Emergency Procedures.
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- Global Safety Management, Inc. (2015). Safety Data Sheet.
- Trimaco. (2023). Essential Chemical PPE.
- Aaron Chemicals. (2024). Safety Data Sheet.
- Elan Chemical. (2017). Safety Data Sheet.
- TCI Chemicals. (2024). SAFETY DATA SHEET.
- Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section VIII: Chapter 1.
- Fisher Scientific. (2014). SAFETY DATA SHEET.
- MicroCare LLC. (n.d.). Is Personal Protective Equipment Required When Working with Solvents?.
- Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals.
- Thermo Fisher Scientific Chemicals, Inc. (2024). SAFETY DATA SHEET.
- University of Kentucky Research Safety. (n.d.). Emergency Procedures for Incidents Involving Chemicals.
- University of Wisconsin-La Crosse. (2019). Part E: Emergency Procedures.
- American Regent, Inc. (n.d.). Estradiol Valerate Injection USP, 50 mg/5 mL (10 mg/mL) - SAFETY DATA SHEET.
- The Good Scents Company. (n.d.). This compound, 1551-43-5.
- Northwestern University Research Safety. (2023). Hazardous Waste Disposal Guide.
- The University of Oklahoma Health Sciences Center. (n.d.). EHSO Manual 2025-2026 - Hazardous Waste.
- The University of Texas at Austin Environmental Health and Safety. (n.d.). Chemical Waste.
- Benchchem. (n.d.). Navigating the Safe Disposal of Cyclohexyl Nitrite: A Procedural Guide.
Sources
- 1. aaronchem.com [aaronchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. trimaco.com [trimaco.com]
- 4. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 5. chemicalbook.com [chemicalbook.com]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
